3-Chloro-1-methyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2/c1-7-3-2-4(5)6-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZMWAZUCSGVLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545442 | |
| Record name | 3-Chloro-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63425-54-7 | |
| Record name | 3-Chloro-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-1-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 3-Chloro-1-methyl-1H-pyrazole: Synthesis, Properties, and Applications
Prepared by: Gemini, Senior Application Scientist
Introduction: The pyrazole nucleus is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" in medicinal chemistry and agrochemical research.[1][2] Its unique electronic properties and versatile substitution patterns allow for the development of a vast array of biologically active compounds. This guide focuses on a key derivative, 3-Chloro-1-methyl-1H-pyrazole, a vital building block for creating more complex molecular architectures. While data for this specific isomer is often consolidated with related compounds, this paper synthesizes available information to provide a comprehensive technical overview for researchers, scientists, and professionals in drug development. We will delve into its core properties, established synthetic routes, reactivity, applications, and essential safety protocols.
Compound Identification and Core Properties
Precise identification is critical for sourcing and application. The title compound, this compound, is one of several isomers. Researchers should verify the CAS number with their supplier to ensure the correct regioisomer is obtained.
Table 1: Chemical Identifiers and Calculated Properties
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | - |
| Molecular Formula | C₄H₅ClN₂ | Calculated |
| Molecular Weight | 116.55 g/mol | Calculated |
| Canonical SMILES | CN1C=CC(Cl)=N1 | - |
Table 2: Physical Properties and CAS Numbers of Related Isomers
| Property / Isomer | Value | CAS Number | Source |
|---|---|---|---|
| Boiling Point | 146-148 °C | 84547-64-8 | [3] |
| (for 3-(Chloromethyl)-1-methyl-1H-pyrazole) | |||
| Appearance | White powder (typical for related solids) | 15878-08-7 | |
| (for 4-Chloro-3-methyl-1H-pyrazole) | |||
| 3-Chloro-5-methyl-1H-pyrazole | - | 90586-92-8 | [4] |
| 4-Chloro-3-methyl-1H-pyrazole | - | 15878-08-7 |
| 4-Bromo-3-chloro-1-methyl-1H-pyrazole | - | 1350323-83-9 |[5] |
Synthesis and Reactivity
The synthesis of substituted 3-chloropyrazoles is a well-established field, offering robust and regiocontrolled methods for researchers.
General Synthetic Strategy
A general and effective strategy for producing 3-halopyrazoles involves a three-step sequence starting from readily available materials.[6] This method provides excellent control over the final substitution pattern.
-
Condensation: The process begins with the condensation of β-ketoesters or related synthons with methylhydrazine to form a pyrazolone intermediate. This cyclization is the core step in forming the heterocyclic ring.[1]
-
Halogenation: The pyrazolone intermediate is then subjected to chlorination. Reagents like phosphorus oxychloride (POCl₃) are commonly used in this step to convert the hydroxyl group of the pyrazolone tautomer into a chloro-substituent.[7]
-
Aromatization/Oxidation: Depending on the exact pathway, a final oxidation or aromatization step may be necessary to yield the stable 1H-pyrazole ring.[6][8]
Chemical Reactivity
The reactivity of this compound is governed by the interplay of its functional groups. The chlorine atom at the C3 position serves as a leaving group, making it susceptible to nucleophilic substitution, although this is less facile than in aliphatic systems. More importantly, it is a key handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, or amino groups.
The C4 and C5 positions on the pyrazole ring are available for electrophilic substitution. A particularly powerful method for functionalizing the C4 position is the Vilsmeier-Haack reaction , which introduces a formyl group (-CHO) using a mixture of phosphorus oxychloride and dimethylformamide (DMF).[1][7] This aldehyde can then be elaborated into a wide variety of other functional groups, making it a cornerstone reaction in pyrazole chemistry.
Applications in Research and Development
The pyrazole scaffold is a prolific pharmacophore, appearing in numerous approved drugs with diverse therapeutic actions.[2] Its derivatives are known to exhibit a wide range of biological activities.[9][10]
-
Anti-inflammatory: The most famous pyrazole-containing drug is Celecoxib, a selective COX-2 inhibitor.[11]
-
Anticancer: Numerous pyrazole derivatives have been investigated as inhibitors of various kinases and other targets in oncology.[12]
-
Antimicrobial: The scaffold is found in compounds with potent antibacterial and antifungal properties.[2]
-
Anticonvulsant & Antidepressant: The pyrazole ring is integral to several centrally acting agents.[12]
This compound is a crucial intermediate in the synthesis of these more complex molecules. The chloro-substituent provides a reactive handle for building molecular complexity, enabling its use in combinatorial chemistry and targeted drug design programs. For instance, multi-step syntheses often rely on the pyrazole core, which is later functionalized via cross-coupling at the chloro-position to build the final active pharmaceutical ingredient (API).[8]
Safety, Handling, and Toxicology
As with all reactive chemical intermediates, proper handling of this compound and its analogs is paramount. The following information is synthesized from safety data sheets of closely related compounds.[13][14][15]
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 1B/2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[15]
-
Eye/Face Protection: Use chemical safety goggles and/or a face shield that are compliant with government standards such as NIOSH (US) or EN 166 (EU).[15]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. A complete suit protecting against chemicals may be required for larger quantities.[15]
-
Respiratory Protection: If vapors or dusts are generated, a NIOSH/MSHA or EN 149 approved respirator should be used.[13]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[14]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[14]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[14]
Example Experimental Protocol: Vilsmeier-Haack Formylation
This protocol describes the introduction of a formyl group at the C4 position of a 3-chloro-1-methyl-pyrazole core, a common transformation for further synthetic elaboration.[7]
Objective: To synthesize 3-chloro-4-formyl-1-methyl-1H-pyrazole.
Materials:
-
This compound (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0 eq)
-
N,N-Dimethylformamide (DMF) (solvent and reagent)
-
Ice-water bath
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool an appropriate volume of DMF in an ice-water bath. Add phosphorus oxychloride (3.0 eq) dropwise to the cold DMF with vigorous stirring. Maintain the temperature below 10 °C. Stir for an additional 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Addition of Pyrazole: Dissolve this compound (1.0 eq) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent, ensuring the internal temperature remains low.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is ~7-8.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the desired 3-chloro-4-formyl-1-methyl-1H-pyrazole.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 3-chloro-5-methyl-1H-pyrazole | C4H5ClN2 | CID 316061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1350323-83-9|4-Bromo-3-chloro-1-methyl-1H-pyrazole|BLD Pharm [bldpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. US9522900B2 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine - Google Patents [patents.google.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 11. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. aaronchem.com [aaronchem.com]
Physical and chemical properties of 3-Chloro-1-methyl-1H-pyrazole
An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Chloro-1-methyl-1H-pyrazole
Abstract and Scope
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. As a substituted pyrazole, this compound is a valuable heterocyclic building block for medicinal chemistry and materials science. The pyrazole scaffold is a core component in numerous pharmacologically active compounds, demonstrating a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering insights into the compound's characterization, reactivity, synthesis, and safe handling. We will delve into its structural features, predicted and observed spectroscopic data, chemical stability, and its potential as a precursor in complex molecular synthesis.
Compound Identification and Structure
Proper identification is critical for sourcing and regulatory compliance. It is important to distinguish this specific isomer from related structures such as 3-chloro-5-methyl-1H-pyrazole or 5-chloro-1-methyl-1H-pyrazole, as the substituent positions significantly influence its chemical behavior.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₄H₅ClN₂ |
| Molecular Weight | 116.55 g/mol |
| Canonical SMILES | CN1C=CC(=N1)Cl |
| InChI Key | FNUCRHAGDKVODR-UHFFFAOYSA-N |
| CAS Number | 14539-33-4 |
Structure:

Physical and Physicochemical Properties
The physical properties of this compound are essential for its handling, purification, and formulation. Below is a summary of key properties. Data for some specific properties are not widely published for this exact isomer; in such cases, data from closely related analogs are provided for estimation and comparison.
| Property | Value / Observation | Source / Rationale |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid. | Based on similar small, chlorinated heterocyclic compounds. |
| Melting Point | Not definitively reported. For comparison, 3-chloro-1H-pyrazole has a melting point of 40 °C.[3] | The N-methylation may lower the melting point by disrupting intermolecular hydrogen bonding present in the N-H analog. |
| Boiling Point | Not definitively reported. The predicted boiling point for the related 3-chloro-1H-pyrazole is 250.9±13.0 °C.[3] | N-methylation typically results in a lower boiling point compared to the corresponding N-H tautomer due to the absence of hydrogen bonding. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | General property of small, moderately polar organic molecules. |
| pKa | Not experimentally determined. | The pyrazole ring has both weakly acidic (in N-H pyrazoles) and weakly basic properties. The pyridine-like nitrogen (N2) is a proton acceptor.[4] |
Spectroscopic and Analytical Characterization
Structural confirmation of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected spectral features that serve as a fingerprint for its identification.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be simple and highly informative, showing three distinct signals corresponding to the three types of protons in the molecule.
-
N-CH₃: A sharp singlet, expected around δ 3.8-4.0 ppm.
-
H-5 (CH): A doublet, expected around δ 7.4-7.6 ppm. The coupling constant (J) would be approximately 2-3 Hz due to coupling with H-4.
-
H-4 (CH): A doublet, expected around δ 6.2-6.4 ppm, coupled with H-5 with the same J value.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display four distinct signals for each of the four carbon atoms.
-
N-CH₃: Expected around δ 35-40 ppm.
-
C-4: Expected around δ 105-110 ppm.
-
C-5: Expected around δ 130-135 ppm.
-
C-3 (C-Cl): Expected around δ 140-145 ppm.
Mass Spectrometry
Mass spectrometry is crucial for confirming the molecular weight and elemental composition.
-
Molecular Ion (M⁺): A prominent peak should be observed at m/z 116.
-
Isotopic Pattern: A characteristic isotopic cluster for a single chlorine atom will be present, with a peak at m/z 118 ([M+2]⁺) that is approximately one-third the intensity of the m/z 116 peak. This is a definitive indicator of the presence of one chlorine atom.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present.
-
~3100-3150 cm⁻¹: C-H stretching of the aromatic pyrazole ring.
-
~2950-3000 cm⁻¹: C-H stretching of the methyl group.
-
~1500-1600 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyrazole ring.
-
~750-850 cm⁻¹: C-Cl stretching vibration.
Chemical Reactivity and Stability
The reactivity of this compound is governed by the aromatic pyrazole core and the influence of its substituents.
-
Aromaticity and Stability: The pyrazole ring is aromatic and generally stable under neutral conditions.[5] It is resistant to oxidation but can be reduced under catalytic hydrogenation.[5]
-
Reactivity of the Chloro Substituent: The chlorine atom at the C-3 position is susceptible to nucleophilic aromatic substitution (SₙAr), particularly with strong nucleophiles. This makes it an excellent electrophilic partner for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds at this position.
-
Influence of the N-Methyl Group: The methyl group at the N-1 position prevents the annular tautomerism observed in N-unsubstituted pyrazoles.[4] This locks the molecule into a single isomeric form, which simplifies its reactivity and is often desirable in drug design to ensure a consistent binding orientation with biological targets.
Synthesis and Manufacturing
Substituted pyrazoles are commonly synthesized via the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.[6] A plausible route to this compound involves the cyclization of a chlorinated precursor with methylhydrazine.
Illustrative Synthetic Workflow
The following diagram outlines a representative synthetic pathway. The key steps involve forming the pyrazole ring and ensuring the correct placement of the chloro and methyl groups.
Caption: A potential synthetic route from mucochloric acid and methylhydrazine.
Detailed Experimental Protocol: Synthesis via Cyclization and Decarboxylation
This protocol is a representative method adapted from general pyrazole synthesis literature.[7] Researchers should perform their own optimization.
Step 1: Synthesis of this compound-4-carboxylic acid
-
To a stirred solution of mucochloric acid (1.0 eq) in water, add a solution of sodium carbonate (1.1 eq) slowly at 0-5 °C.
-
Add methylhydrazine (1.05 eq) dropwise while maintaining the temperature below 10 °C.
-
Allow the mixture to warm to room temperature and then heat at reflux for 4-6 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and acidify with concentrated HCl to pH 2-3.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the carboxylic acid intermediate.
Step 2: Decarboxylation to this compound
-
In a flask equipped with a condenser, mix the this compound-4-carboxylic acid (1.0 eq) with quinoline (5-10 volumes) and a small amount of copper powder (catalytic).
-
Heat the mixture to 180-200 °C. Vigorous evolution of CO₂ should be observed. Maintain heating until gas evolution ceases (typically 1-2 hours).
-
Cool the reaction mixture to room temperature and dilute with a larger volume of dichloromethane or ethyl acetate.
-
Wash the organic solution sequentially with 2M HCl (to remove quinoline), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Applications in Research and Drug Development
This compound serves as a versatile intermediate. Its utility stems from the reactivity of the C-Cl bond, which allows for its use in:
-
Fragment-Based Drug Discovery: As a core fragment for building more complex molecules.
-
Structure-Activity Relationship (SAR) Studies: The chloro group can be replaced with various other functionalities via cross-coupling reactions to probe interactions with biological targets.
-
Synthesis of Agrochemicals: Pyrazole derivatives are widely used as herbicides and fungicides.[2]
Safety, Handling, and Storage
Hazard Identification
While a specific safety data sheet for this isomer is not universally available, data for the closely related 3-chloro-5-methyl-1H-pyrazole (CAS 90586-92-8) provides a strong basis for hazard assessment.[8]
-
GHS Pictograms: Warning
-
Hazard Statements:
Recommended Handling Procedures
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9][10]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[9]
-
Wash hands thoroughly after handling.
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]
-
Keep away from strong oxidizing agents and incompatible materials.
Conclusion
This compound is a valuable heterocyclic compound with well-defined structural and spectroscopic properties. Its fixed tautomeric form and the reactive chloro-substituent make it a predictable and versatile building block for chemical synthesis. Understanding its physical properties, spectral characteristics, and reactivity is fundamental for its effective application in research and development, particularly in the creation of novel pharmaceuticals and agrochemicals. Adherence to strict safety protocols is mandatory when handling this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. 3-chloro-1H-pyrazole Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. mdpi.com [mdpi.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. US9522900B2 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine - Google Patents [patents.google.com]
- 8. 3-chloro-5-methyl-1H-pyrazole | C4H5ClN2 | CID 316061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to the Spectroscopic Data of 3-Chloro-1-methyl-1H-pyrazole
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for 3-Chloro-1-methyl-1H-pyrazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. As a crucial building block, unambiguous structural confirmation is paramount for its application in drug development and materials science. This document synthesizes predictive data for Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in established principles and comparative analysis with structurally related pyrazole analogues. Detailed, field-proven experimental protocols are provided for each technique, ensuring researchers can reliably generate and interpret their own data. The guide is structured to explain the causality behind spectral features, providing a robust framework for the characterization of this and similar substituted pyrazoles.
Introduction and Molecular Structure
This compound (C₄H₅ClN₂) is a substituted five-membered aromatic heterocycle. The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals.[1] The introduction of a chloro-substituent and an N-methyl group modifies the electronic properties and steric profile of the ring, making it a versatile intermediate for further functionalization. Accurate spectroscopic characterization is the definitive method for verifying the successful synthesis and purity of the target molecule, preventing costly downstream failures in multi-step synthetic campaigns.
This guide will elucidate the predicted spectroscopic signature of this compound. The numbering convention used for NMR assignments is shown in the diagram below.
Caption: Molecular structure and numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we expect three distinct signals in the ¹H NMR spectrum and four signals in the ¹³C NMR spectrum.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show three signals: a singlet for the N-methyl protons and two doublets for the aromatic protons on the pyrazole ring. The chemical shifts are predicted based on the parent 1-methylpyrazole, with adjustments for the electronic effect of the chlorine atom.[2] The electron-withdrawing nature of chlorine is expected to deshield the adjacent ring protons, shifting them downfield.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H5 | 7.45 - 7.55 | Doublet (d) | ~2.5 - 3.0 | Coupled to H4. Located on a carbon adjacent to the N-methylated nitrogen. |
| H4 | 6.25 - 6.35 | Doublet (d) | ~2.5 - 3.0 | Coupled to H5. Shielded relative to other aromatic protons but deshielded by the adjacent C-Cl bond. |
| N-CH₃ (H6) | 3.85 - 3.95 | Singlet (s) | - | Protons on the nitrogen-bound methyl group; no adjacent protons to couple with. |
Predicted ¹³C NMR Spectral Data
The broadband proton-decoupled ¹³C NMR spectrum will display four singlets corresponding to the four unique carbon environments in the molecule. The assignments are based on reference data for 1-methylpyrazole[3] and are adjusted for the known effects of a chlorine substituent on an aromatic ring. The carbon directly attached to the chlorine (C3) will be significantly influenced (ipso-effect), while other carbons will experience smaller shifts.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C3 | 147.0 - 149.0 | Directly attached to the electronegative chlorine atom, causing a strong deshielding effect. Analogous C-Cl carbons in similar pyrazoles appear in this region.[4] |
| C5 | 129.5 - 131.0 | Carbon adjacent to the N-methylated nitrogen. Its chemical shift is expected to be similar to that in 1-methylpyrazole.[3] |
| C4 | 107.0 - 109.0 | Shielded carbon between two other ring carbons. Slightly deshielded compared to 1-methylpyrazole due to the influence of the C3-Cl bond. |
| N-CH₃ (C6) | 39.0 - 40.0 | Typical chemical shift for an N-methyl group on a pyrazole ring.[2] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectrum for this compound is predicted to show absorptions corresponding to aromatic and aliphatic C-H bonds, pyrazole ring stretches, and a key C-Cl bond vibration.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |
| Aromatic C-H Stretch | 3100 - 3150 | Medium-Weak | Characteristic of C-H bonds on the aromatic pyrazole ring. |
| Aliphatic C-H Stretch | 2950 - 3000 | Medium-Weak | Corresponds to the stretching of C-H bonds in the N-methyl group. |
| C=N / C=C Ring Stretch | 1500 - 1600 | Medium-Strong | Overlapping vibrations from the pyrazole ring framework are expected in this region.[5] |
| C-Cl Stretch | 700 - 800 | Strong | A diagnostically significant band for the carbon-chlorine bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would be a standard method.
Molecular Ion and Isotopic Pattern
The key diagnostic feature in the mass spectrum will be the molecular ion (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks:
-
M⁺: m/z ≈ 116.0 (for C₄H₅³⁵ClN₂)
-
[M+2]⁺: m/z ≈ 118.0 (for C₄H₅³⁷ClN₂)
The relative intensity of the M⁺ to [M+2]⁺ peak will be approximately 3:1 , which is a definitive signature for the presence of a single chlorine atom in the molecule.
Predicted Fragmentation Pattern
The molecule is expected to fragment via pathways common to N-methylpyrazoles.[6] The primary fragmentation events would likely involve the loss of stable or radical species.
| m/z | Proposed Fragment | Rationale |
| 116 / 118 | [C₄H₅ClN₂]⁺ | Molecular Ion (M⁺) |
| 101 / 103 | [C₃H₂ClN₂]⁺ | Loss of the methyl radical (•CH₃) |
| 81 | [C₄H₅N₂]⁺ | Loss of the chlorine radical (•Cl) |
| 54 | [C₃H₄N]⁺ | Loss of •Cl and HCN from the molecular ion. |
Experimental Methodologies
To ensure the generation of high-quality, reproducible data, the following standardized protocols should be employed.
Caption: General experimental workflow for spectroscopic analysis.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition (¹H NMR): Acquire the spectrum on a spectrometer operating at a frequency of 400 MHz or higher. Use a standard single-pulse experiment with 16-32 scans and a relaxation delay of 1-2 seconds.[2]
-
Acquisition (¹³C NMR): Acquire the spectrum at the corresponding carbon frequency (e.g., 100 MHz for a 400 MHz instrument). Use a standard proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) will be necessary to achieve an adequate signal-to-noise ratio.
-
Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction.
FT-IR Spectroscopy Protocol
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place one or two drops of the neat liquid sample directly onto the ATR crystal.
-
Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry Protocol
-
Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system operating in Electron Ionization (EI) mode.
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a volatile solvent like dichloromethane (DCM) or ethyl acetate.
-
GC Method: Inject 1 µL of the solution into the GC. Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program would be: hold at 50 °C for 1 minute, then ramp at 10-20 °C/min to 280 °C.
-
MS Method: Set the ion source to EI mode with an electron energy of 70 eV. Acquire mass spectra over a range of m/z 40-300.
-
Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the compound of interest. Pay close attention to the molecular ion and its isotopic distribution.
Conclusion
The structural confirmation of this compound relies on a cohesive interpretation of data from multiple spectroscopic techniques. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon framework. The IR spectrum confirms the presence of key functional groups, most notably the C-Cl bond. Finally, high-resolution mass spectrometry validates the molecular formula and provides the definitive signature of the chlorine atom through its characteristic 3:1 isotopic pattern for the [M]⁺ and [M+2]⁺ ions. By following the detailed protocols and using the predictive data in this guide, researchers can confidently verify the structure and purity of their synthesized material, ensuring the integrity of their subsequent research and development efforts.
References
Synthesis and reactivity of 3-Chloro-1-methyl-1H-pyrazole
An In-Depth Technical Guide to the Synthesis and Reactivity of 3-Chloro-1-methyl-1H-pyrazole
Abstract
This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly within pharmaceutical and agrochemical research. Its strategic substitution pattern—a reactive chlorine atom at the C3 position and a methyl group at the N1 position—renders it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of the principal synthetic routes to this compound and delves into its characteristic reactivity, with a focus on palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. By elucidating the mechanistic underpinnings and providing field-tested protocols, this document serves as a technical resource for researchers aiming to leverage this valuable synthon in their work.
Part I: Synthesis of this compound
The most established and reliable synthesis of this compound is a two-step sequence commencing with readily available starting materials. This strategy involves the initial formation of a pyrazolone ring system, followed by a robust chlorination step.
Section 1.1: Synthetic Strategy: From β-Ketoester to Chlorinated Pyrazole
The overall synthetic transformation relies on the initial construction of the pyrazole core, which exists in its more stable tautomeric form as a pyrazol-5-one. This intermediate possesses a hydroxyl group (in the enol form) or a carbonyl group (in the keto form) at the C5 position, which can be readily converted to a chloro group using standard chlorinating agents.
Caption: Two-step synthesis of this compound.
Section 1.2: Step 1 - Synthesis of 1-Methyl-1H-pyrazol-5(4H)-one
The foundational step is the Paal-Knorr-type cyclocondensation reaction between a β-ketoester, typically ethyl acetoacetate, and methylhydrazine.[1] The reaction proceeds via initial formation of a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the pyrazolone ring.
Expertise & Causality: The choice of ethanol as a solvent is strategic; it readily dissolves the reactants and has a suitable boiling point for refluxing the reaction to completion without requiring specialized high-temperature equipment. The reaction is typically self-catalyzing or may be facilitated by a small amount of acid, but often proceeds efficiently without external catalysts. The product precipitates upon cooling, simplifying its isolation.[2]
Experimental Protocol: Synthesis of 1-Methyl-1H-pyrazol-5(4H)-one
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 eq) and absolute ethanol (approx. 3-4 mL per gram of ethyl acetoacetate).
-
Reagent Addition: While stirring, add methylhydrazine (1.0 eq) dropwise to the solution. The addition may be exothermic, so controlled addition is recommended.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.
-
Purification: Collect the resulting solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 1-Methyl-1H-pyrazol-5(4H)-one as a white solid. The product is often of sufficient purity for the next step without further purification.
| Reagent | Molar Eq. | Typical Solvent | Temperature | Typical Yield |
| Ethyl Acetoacetate | 1.0 | Ethanol | Reflux (~78 °C) | 85-95% |
| Methylhydrazine | 1.0 | Ethanol | Reflux (~78 °C) | 85-95% |
Section 1.3: Step 2 - Chlorination of 1-Methyl-1H-pyrazol-5(4H)-one
The conversion of the pyrazolone to the target 3-chloro-pyrazole is effectively achieved using phosphorus oxychloride (POCl₃), a powerful chlorinating and dehydrating agent.[2][3]
Mechanism Insight: The oxygen of the pyrazolone carbonyl (or enol) attacks the electrophilic phosphorus atom of POCl₃, initiating a sequence that ultimately replaces the C-O bond with a C-Cl bond. This reaction is analogous to the Vilsmeier-Haack reaction in its use of a phosphorus-based reagent to activate a carbonyl for substitution.[2] The reaction is typically performed neat or with a high-boiling inert solvent.
Experimental Protocol: Synthesis of this compound
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a gas outlet to a scrubbing system (to neutralize HCl fumes).
-
Reagent Addition: Carefully add 1-Methyl-1H-pyrazol-5(4H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, typically 3-5 eq). The reaction is highly exothermic and releases HCl gas; perform this step slowly and with cooling if necessary.
-
Reaction: Heat the mixture to reflux (approx. 105 °C) for 2-3 hours. The solution will become homogeneous.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Very carefully and slowly, pour the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and hydrolyzes the excess POCl₃.
-
Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid NaOH or a saturated NaHCO₃ solution) to a pH > 8. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Part II: Key Reactivity and Applications in Synthesis
The synthetic utility of this compound stems from the reactivity of the C-Cl bond. This bond is susceptible to cleavage and replacement through two primary, powerful reaction classes: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.
Section 2.1: Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation, and this compound serves as an effective coupling partner.[4][5] This reaction enables the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the C3 position.
Trustworthiness & Field Insights: While highly effective, the coupling of heteroaryl chlorides can be challenging due to the relative inertness of the C-Cl bond compared to C-Br or C-I bonds.[6] Success hinges on the selection of a highly active catalyst system. Modern systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are essential as they promote the rate-limiting oxidative addition step of the palladium catalyst to the C-Cl bond.[6][7]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Recommended Catalyst Systems for Suzuki Coupling of Chloropyrazoles [6]
| Palladium Precursor | Ligand | Base | Solvent System | Temp (°C) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 100 |
| PdCl₂(dppf) | (none) | Cs₂CO₃ | DME | 80-90 |
General Protocol: Suzuki-Miyaura Coupling
-
Setup: To a reaction vial, add this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium precursor (1-5 mol%) and the ligand (1.2-1.5 eq relative to Pd).
-
Reaction: Add the degassed solvent system, seal the vial, and heat the reaction to the specified temperature with vigorous stirring for 4-24 hours.
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by column chromatography to obtain the 3-substituted-1-methyl-1H-pyrazole.
Section 2.2: Nucleophilic Aromatic Substitution (SNAr)
Aromatic rings bearing electron-withdrawing groups can undergo nucleophilic substitution.[8] While the pyrazole ring itself is not strongly electron-deficient, the electronegative nitrogen atoms and the chloro-substituent facilitate attack by potent nucleophiles, especially at elevated temperatures.[9][10] This pathway is particularly useful for introducing nitrogen, oxygen, or sulfur nucleophiles.
Mechanism Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[11] The nucleophile first attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group (chloride) is expelled, restoring the aromaticity of the ring.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
General Protocol: Nucleophilic Aromatic Substitution (e.g., Amination)
-
Setup: Combine this compound (1.0 eq), the amine nucleophile (1.5-2.5 eq), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a pressure-tolerant reaction vial.
-
Solvent: Add a polar aprotic solvent such as DMSO, DMF, or NMP.
-
Reaction: Seal the vial and heat the mixture to a high temperature (typically 100-150 °C) for 12-48 hours. Microwave irradiation can often accelerate this transformation.
-
Work-up: Cool the reaction to room temperature, pour into water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product via column chromatography to isolate the desired 3-amino-1-methyl-1H-pyrazole derivative.[12]
Conclusion
This compound is a readily accessible and highly versatile intermediate. Its synthesis from basic starting materials is straightforward and high-yielding. The true power of this molecule lies in the reactivity of its C3-chloro substituent, which serves as a synthetic handle for diversification through robust and predictable reaction pathways like Suzuki-Miyaura coupling and nucleophilic aromatic substitution. Understanding the principles and protocols outlined in this guide will enable researchers, scientists, and drug development professionals to effectively incorporate this valuable building block into their synthetic programs, facilitating the discovery and development of novel chemical entities.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene [mdpi.com]
- 3. heteroletters.org [heteroletters.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. CK12-Foundation [flexbooks.ck12.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to 3-Chloro-1-methyl-1H-pyrazole: A Cornerstone Intermediate in Modern Synthesis
Executive Summary
The pyrazole nucleus is a privileged scaffold in modern medicinal and agrochemical science, forming the core of numerous blockbuster drugs and advanced agricultural products.[1][2][3][4] Among the vast array of functionalized pyrazoles, 3-Chloro-1-methyl-1H-pyrazole has emerged as a particularly versatile and economically significant synthetic intermediate. Its strategic placement of a chloro-substituent, activated for a variety of transformations, alongside a methylated nitrogen that prevents tautomerism and directs regiochemistry, makes it an invaluable building block. This guide provides an in-depth technical overview of its properties, synthesis, core reactivity, and applications, with a focus on the practical insights required by researchers and process chemists in drug development and beyond.
Physicochemical Properties & Safe Handling
A thorough understanding of a reagent's properties is the foundation of safe and successful experimentation. This compound is a compound that requires careful handling due to its potential hazards.
Core Properties
| Property | Value | Source |
| CAS Number | 63425-54-7 | [5] |
| Molecular Formula | C₄H₅ClN₂ | [6] |
| Molecular Weight | 116.55 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | [7] |
| Boiling Point | 114 - 115 °C | [7] |
| Melting Point | Not applicable (liquid at RT) | [7] |
Safety & Hazard Profile
This compound and its structural isomers are classified as hazardous. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
GHS Hazard Classification: [6]
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system: H335 - May cause respiratory irritation.
Handling & Storage:
-
Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[8][9]
-
Keep containers tightly sealed to prevent moisture ingress and evaporation.
-
Avoid contact with strong oxidizing agents.
-
In case of spills, absorb with an inert material and dispose of as hazardous waste.[10]
Synthesis of the Intermediate
The accessibility of this compound is a key factor in its widespread use. While multiple synthetic routes exist, a common and scalable approach involves the chlorination of a corresponding pyrazole precursor. A general and effective strategy for producing 3-halopyrazoles involves a multi-step sequence starting from readily available materials.[11]
A representative synthesis for a related chloropyrazole, 3-chloro-1H-pyrazole, proceeds from 1H-pyrazol-3-amine via a Sandmeyer-type reaction. This highlights a general approach where an amino group serves as a handle for introducing the chloro substituent.
Protocol: Synthesis of 3-chloro-1H-pyrazole from 3-aminopyrazole [8]
-
To a solution of 1H-pyrazol-3-amine (1.0 eq) in acetonitrile, add concentrated hydrochloric acid slowly at 0 °C.
-
Add copper(II) chloride (2.0 eq) to the mixture and stir for 30 minutes at 0 °C.
-
Add isoamyl nitrite (2.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 48 hours.
-
Quench the reaction by carefully adding 10% aqueous ammonia solution.
-
Extract the aqueous phase multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the product.
The methylation to obtain the title compound, this compound, can be achieved through standard N-alkylation procedures on the corresponding NH-pyrazole.
Core Reactivity & Mechanistic Insights
The synthetic utility of this compound is dictated by the reactivity of its C-Cl bond. Unlike simple alkyl chlorides, this is an aryl chloride, and its reactivity is influenced by the electronic nature of the pyrazole ring.
The pyrazole ring is electron-rich, which can make the C-Cl bond less susceptible to classical nucleophilic aromatic substitution (SNAr) unless a strong electron-withdrawing group is also present on the ring. However, the primary mode of transformation for this intermediate is through transition-metal-catalyzed cross-coupling reactions. The C-Cl bond, while being the most challenging of the carbon-halogen bonds to activate, provides a stable and cost-effective handle for introducing molecular complexity.
Key Synthetic Transformations
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions represents the most powerful and widely used application of this compound. The activation of the C-Cl bond is the critical step and requires carefully optimized catalytic systems.
Causality Behind Catalyst Selection: The C-Cl bond is significantly stronger and less polar than C-Br or C-I bonds, making the initial oxidative addition step to a Pd(0) center energetically demanding. To overcome this, highly active catalysts are required. Modern systems typically employ:
-
Bulky, Electron-Rich Ligands: Ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential. Their electron-donating ability increases the electron density on the palladium center, promoting the oxidative addition of the unreactive C-Cl bond.[12]
-
Strong Bases: A strong base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) is crucial for the transmetalation step in Suzuki couplings and for deprotonating the nucleophile in Buchwald-Hartwig aminations.
Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction couples the chloropyrazole with a boronic acid or ester, forming a new C-C bond. It is a cornerstone of modern drug discovery for assembling biaryl structures. The dehalogenation of the starting material can be a competing side reaction, particularly with highly active catalysts.[13][14]
Buchwald-Hartwig Amination (C-N Bond Formation): This reaction allows for the synthesis of N-aryl pyrazoles by coupling this compound with primary or secondary amines. This is a vital transformation for creating structures found in many biologically active compounds.
Nucleophilic Aromatic Substitution (SNAr)
While less common than cross-coupling, SNAr can be a viable strategy, particularly if the pyrazole ring is further activated by electron-withdrawing groups. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.[15] A strong nucleophile attacks the carbon bearing the chlorine, and the leaving group is subsequently expelled to restore aromaticity.
Application Profile: Synthesis of COX-2 Inhibitors
A prominent application of pyrazole intermediates is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. The celebrated drug Celecoxib (Celebrex) is a 1,5-diarylpyrazole.[16] While Celecoxib itself contains a trifluoromethyl group at the 3-position, the general synthetic strategy highlights the utility of pyrazole intermediates. The core synthesis involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[16][17][18]
The use of a pre-formed, functionalized pyrazole like this compound allows for a more convergent and flexible synthetic route, where various aryl or other groups can be introduced late-stage via cross-coupling, facilitating the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
Detailed Experimental Protocol
The following is a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction, adapted from established methodologies for challenging C-Cl bond activations.
Objective: To synthesize 1-methyl-3-(4-methylphenyl)-1H-pyrazole from this compound and 4-methylphenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
4-Methylphenylboronic acid (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)
-
Potassium Phosphate, tribasic (K₃PO₄, 2.0 eq)
-
Toluene/Water (10:1 v/v) solvent mixture
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add K₃PO₄ (2.0 eq). The flask is evacuated and backfilled with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 eq), 4-methylphenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting chloropyrazole is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion
This compound stands as a testament to the power of heterocyclic intermediates in modern organic synthesis. Its stability, coupled with its capacity for undergoing highly efficient cross-coupling reactions, provides a reliable and versatile platform for constructing complex molecular architectures. For researchers in pharmaceutical and agrochemical development, mastering the reactivity of this building block is not merely an academic exercise but a critical skill for accelerating the discovery and development of novel, impactful molecules.
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. Page loading... [guidechem.com]
- 6. 3-chloro-5-methyl-1H-pyrazole | C4H5ClN2 | CID 316061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. 3-chloro-1H-pyrazole CAS#: 14339-33-4 [amp.chemicalbook.com]
- 9. 3-chloro-1H-pyrazole Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gacariyalur.ac.in [gacariyalur.ac.in]
- 16. pubs.acs.org [pubs.acs.org]
- 17. arborpharmchem.com [arborpharmchem.com]
- 18. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
The 3-Chloro-1-methyl-1H-pyrazole Core: A Versatile Scaffold in Modern Agrochemical Research
An In-depth Technical Guide for Researchers and Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Ascendancy of Pyrazole Scaffolds in Crop Protection
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a privileged scaffold in the discovery and development of novel agrochemicals.[1][2] Its inherent chemical stability, coupled with the potential for multi-directional substitution, allows for the fine-tuning of physicochemical properties and biological activity. This has led to the successful commercialization of numerous pyrazole-containing fungicides, herbicides, and insecticides.[3][4]
Within this important class of compounds, derivatives of the 3-chloro-1-methyl-1H-pyrazole core have garnered significant attention. This guide provides a comprehensive technical overview of the synthesis, applications, and structure-activity relationships (SAR) of this specific scaffold, offering field-proven insights and detailed methodologies for researchers in the agrochemical sector.
I. Synthesis of the this compound Core and Key Intermediates
The strategic synthesis of the this compound core is fundamental to the exploration of its derivatives. The most common and industrially relevant approaches focus on the construction of key intermediates, namely the 4-carbaldehyde and 4-carboxylic acid derivatives, which serve as versatile handles for further chemical elaboration.
A. Synthesis of this compound-4-carbaldehyde
A prevalent and efficient method for the synthesis of this compound-4-carbaldehyde involves a multi-step sequence starting from readily available materials. A key transformation in this pathway is the Vilsmeier-Haack reaction, which is a powerful tool for the formylation of electron-rich heterocyclic systems.
Diagram 1: Synthetic Pathway to this compound-4-carbaldehyde
References
- 1. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Role of 3-Chloro-1-methyl-1H-pyrazole in Modern Synthesis
An In-Depth Technical Guide to the Stability and Storage of 3-Chloro-1-methyl-1H-pyrazole
This compound is a substituted pyrazole, a class of five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. Pyrazole scaffolds are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] As a functionalized intermediate, this compound serves as a critical building block for synthesizing more complex molecules in the pharmaceutical and agrochemical industries. The presence of a chloro-substituent provides a reactive handle for nucleophilic substitution or cross-coupling reactions, while the N-methyl group prevents tautomerism, ensuring regiochemical control in subsequent synthetic steps.[3]
Understanding the stability profile and optimal storage conditions of this reagent is paramount for ensuring its integrity, which directly impacts reaction yield, purity of the final product, and the reproducibility of synthetic protocols. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines field-proven best practices for its storage and handling.
Core Chemical Properties and Stability Profile
The inherent stability of the aromatic pyrazole ring is modulated by its substituents. The electron-withdrawing nature of the chlorine atom influences the electron density of the ring and provides a site for chemical reactivity.
Key Physicochemical Properties:
-
CAS Number: 63425-54-7
-
Molecular Formula: C₄H₅ClN₂
-
Molecular Weight: 116.55 g/mol [4]
-
Appearance: Colorless to light yellow liquid[5]
While stable under recommended storage conditions, the compound's integrity can be compromised by several factors.[6] The primary degradation pathways involve reactions with incompatible materials and exposure to adverse environmental conditions.
Factors Influencing Chemical Stability
Caption: Key environmental and chemical factors that can compromise the stability of this compound.
-
Incompatible Materials: The most significant threats to the compound's stability are strong oxidizing agents and strong bases.[6][7] Oxidizers can lead to uncontrolled reactions and degradation of the pyrazole core. Strong bases may initiate nucleophilic substitution of the chlorine atom or other undesired reactions.
-
Moisture: The compound should be protected from moisture.[8][9] Keeping the container tightly sealed is critical to prevent potential hydrolysis or the introduction of water, which can participate in side reactions.
-
Heat and Light: While pyrazoles are generally robust, related compounds like pyrazolines are known to undergo oxidation, often indicated by a brownish discoloration, upon exposure to light and heat.[10] As a best practice, this compound should be protected from direct sunlight and stored at controlled, cool temperatures to minimize the risk of thermal degradation or photo-induced reactions.
-
Hazardous Decomposition: In the event of a fire, thermal decomposition can lead to the release of hazardous gases, including nitrogen oxides (NOx), carbon oxides, and hydrogen chloride gas.[8]
Recommended Storage and Handling Protocols
To ensure the long-term viability and purity of this compound, strict adherence to proper storage and handling protocols is essential. The following recommendations are synthesized from safety data sheets of the compound and its close analogs.
Summary of Storage Conditions
| Parameter | Recommendation | Rationale & Causality | Supporting Sources |
| Temperature | Refrigerate at 2-8°C. | Reduces the rate of potential decomposition reactions and minimizes volatility. This is the most commonly cited specific temperature range. | [5] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents slow oxidation over time, which can be a concern for many organic intermediates, especially those with reactive sites. | [10] |
| Container | Tightly closed, opaque or amber container. | Prevents exposure to atmospheric moisture and oxygen. Opaque containers protect the compound from degradation by UV light. | [4][6][7][8][9] |
| Environment | Store in a cool, dry, and well-ventilated place. | Minimizes exposure to humidity and ensures that any potential vapors do not accumulate. | [4][6][8] |
| Incompatibilities | Segregate from strong oxidizing agents and strong bases. | Avoids direct contact with materials that can cause rapid and potentially hazardous chemical reactions. | [6][7] |
Handling Precautions
When handling this compound, standard laboratory safety practices should be followed.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (inspect before use), and a lab coat.[8]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[7][8]
Self-Validating System: Experimental Protocol for Stability Assessment
To ensure the integrity of the stored material, particularly for long-term research or cGMP applications, a self-validating stability testing protocol is crucial. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitatively assessing the purity of the compound over time.
Workflow for HPLC-Based Stability Monitoring
Caption: A validated workflow for monitoring the stability of this compound using HPLC.
Detailed HPLC Methodology
-
Objective: To quantify the purity of a stored batch of this compound and identify any potential degradation products over a set time course.
-
Materials:
-
This compound (reference standard and test sample).
-
HPLC-grade acetonitrile and water.
-
HPLC-grade formic acid or trifluoroacetic acid (optional, as a mobile phase modifier).
-
Volumetric flasks and pipettes.
-
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
At each time point (T=0, T=1 month, etc.), prepare a sample from the stored batch at the exact same concentration.
-
-
Chromatographic Conditions (Typical):
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of the pyrazole ring, typically between 210-254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis and Interpretation:
-
At T=0, establish the retention time and peak area of the main compound peak. This serves as the baseline.
-
At subsequent time points, compare the chromatograms to the baseline.
-
Purity Assessment: Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100. A significant decrease in this value indicates degradation.
-
Degradation Profile: The appearance of new, previously absent peaks signifies the formation of degradation products.
-
By implementing this protocol, researchers can confidently validate the integrity of their starting material, ensuring the reliability and success of their synthetic endeavors.
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 4-CHLORO-3-METHYL-1H-PYRAZOLE - Safety Data Sheet [chemicalbook.com]
- 5. This compound CAS#: 63425-54-7 [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.com [capotchem.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Introduction: The Strategic Importance of Pyrazole Functionalization
An Application Guide to the Suzuki-Miyaura Coupling of 3-Chloro-1-methyl-1H-pyrazole
Substituted pyrazole scaffolds are cornerstones in modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The ability to precisely and efficiently introduce diverse substituents onto the pyrazole ring is therefore of paramount importance for drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds.[1][2][3] This guide provides a detailed protocol and technical insights for the Suzuki-Miyaura coupling of this compound.
While aryl bromides and iodides are traditionally more reactive substrates, the use of aryl chlorides like this compound offers significant advantages in terms of cost and the vast commercial availability of starting materials.[4] However, the inherent stability and lower reactivity of the C-Cl bond necessitate carefully optimized catalytic systems. This document outlines a robust protocol leveraging modern palladium catalysts and provides the scientific rationale behind the selection of reagents and conditions to ensure successful and reproducible outcomes for researchers.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura reaction facilitates the formation of a C-C bond by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[1][2][5] The process operates via a well-established catalytic cycle.
The Catalytic Cycle: A Mechanistic Overview
The reaction mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][5]
-
Oxidative Addition: The cycle begins with the oxidative addition of the this compound to a coordinatively unsaturated Palladium(0) complex. This step, which is often rate-limiting for aryl chlorides, breaks the C-Cl bond and forms a new organo-Palladium(II) intermediate.[2] The use of bulky, electron-rich ligands on the palladium center is crucial as they increase the electron density at the metal, thereby promoting this difficult addition.[3]
-
Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the Palladium(II) complex. This process is not spontaneous; it requires activation of the organoboron species by a base.[6][7] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily transfers its organic group to the palladium center, displacing the halide.[8]
-
Reductive Elimination: This is the final step where the two coupled organic fragments are expelled from the palladium complex, forming the desired 3-aryl-1-methyl-1H-pyrazole product. This step regenerates the active Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[5][9]
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a representative arylboronic acid on a 1.0 mmol scale.
Materials and Equipment
-
Substrates: this compound (1.0 eq), Arylboronic acid (1.2-1.5 eq)
-
Catalyst System: Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq) and a suitable ligand such as SPhos or XPhos (0.04 eq). Alternatively, a pre-formed palladium precatalyst can be used.
-
Base: Potassium Phosphate (K₃PO₄) (2.0-3.0 eq) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Solvent: Anhydrous 1,4-Dioxane and Water (e.g., in a 4:1 to 10:1 ratio)
-
Equipment: Schlenk flask or reaction vial with a magnetic stir bar, condenser, nitrogen or argon gas line, heating mantle or oil bath, standard glassware for workup, rotary evaporator, silica gel for column chromatography.
Experimental Workflow Diagram
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 130.5 mg), the arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄) (2.0 mmol, 424.6 mg), and the palladium catalyst system (e.g., Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg)).
-
Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4 mL dioxane and 1 mL water). Add the solvent mixture to the reaction flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).
-
Monitoring: The reaction progress can be monitored by taking small aliquots, quenching them with water, extracting with ethyl acetate, and analyzing the organic layer by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature. Add water (20 mL) to the mixture and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure coupled product.[5]
Data Presentation and Optimization Strategies
The success of coupling unreactive heteroaryl chlorides is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes common conditions that have proven effective for similar challenging substrates.
| Catalyst System (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(OAc)₂ (1-2) | SPhos (2-4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 70-95 |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 75-90 |
| PdCl₂(Amphos)₂ (1) | - | K₂CO₃ (1.5) | Dioxane | 90 | 70-85 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80-100 | 40-70 |
Data compiled for illustrative purposes from various sources on heteroaryl chloride couplings. Yields are highly substrate-dependent.[10][11]
Key Optimization Considerations
-
Catalyst & Ligand Selection: For activating the C-Cl bond of an electron-rich heterocycle like 1-methyl-pyrazole, standard catalysts like Pd(PPh₃)₄ may be sluggish.[12] Modern dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are essential.[3][6][11] They form highly active, monoligated Pd(0) species that accelerate the rate-limiting oxidative addition step.
-
Choice of Base: The strength and solubility of the base are critical. While carbonates (K₂CO₃, Cs₂CO₃) are effective, phosphates (K₃PO₄) are often superior for challenging couplings.[3][7] The stronger basicity of K₃PO₄ more efficiently generates the reactive boronate species required for transmetalation.
-
Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is common.[1] The organic solvent solubilizes the substrates and catalyst, while water helps dissolve the inorganic base. In some cases, completely anhydrous conditions using an alkoxide base can be effective.[9]
-
Temperature: Due to the strength of the C-Cl bond, elevated temperatures (80-110 °C) are generally necessary. However, excessively high temperatures can lead to catalyst decomposition or protodeboronation of the boronic acid.
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective method for synthesizing a diverse array of 3-aryl-1-methyl-1H-pyrazoles. Success hinges on overcoming the low reactivity of the C-Cl bond through the judicious selection of a modern palladium catalyst system, typically featuring a bulky, electron-rich phosphine ligand, and an appropriate base like K₃PO₄. The protocol and insights provided herein offer a robust starting point for researchers, enabling the efficient construction of valuable pyrazole-containing molecules for applications in drug discovery and beyond.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes & Protocols: Buchwald-Hartwig Amination of 3-Chloro-1-methyl-1H-pyrazole
Introduction: The Strategic Importance of N-Aryl Pyrazoles
The 1-methyl-1H-pyrazol-3-amine scaffold and its N-aryl derivatives are privileged structures in modern medicinal chemistry and drug development. These motifs are integral to a wide array of therapeutic agents, including kinase inhibitors for oncology, central nervous system (CNS) agents, and inhibitors of apoptosis signal-regulating kinase 1 (ASK 1).[1] The synthesis of these C-N coupled products is therefore a critical endeavor for drug discovery programs.
The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing carbon-nitrogen bonds, largely supplanting harsher, classical methods like the Ullmann condensation or nucleophilic aromatic substitution (SNAr).[2][3] Its broad functional group tolerance, milder reaction conditions, and extensive substrate scope have established it as a cornerstone of modern synthetic chemistry.[2][4]
This guide provides an in-depth analysis and a detailed protocol for the palladium-catalyzed Buchwald-Hartwig amination of 3-Chloro-1-methyl-1H-pyrazole. We will explore the mechanistic underpinnings, critical reaction parameters, and practical considerations necessary to achieve high-yielding and reproducible results for this specific, and often challenging, heterocyclic substrate.
Mechanistic Insights and Key Experimental Considerations
The success of a Buchwald-Hartwig amination, particularly with a challenging substrate like an electron-rich chloro-heterocycle, hinges on a clear understanding of its catalytic cycle and the rational selection of reaction components.
The Palladium Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[2][5][6] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-chlorine bond of the this compound, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[7][8]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.[5][9]
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired N-aryl pyrazole product and regenerating the active Pd(0) catalyst.[2][5]
Overcoming the Challenge of a Chloro-Pyrazole Substrate
Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in palladium-catalyzed cross-coupling reactions due to the strength of the C-Cl bond.[5][7] This makes the initial oxidative addition step energetically demanding. For an electron-rich heterocycle like this compound, this challenge is amplified. Success requires careful optimization of the catalyst system.
-
Catalyst & Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands are required to promote the oxidative addition of the aryl chloride and facilitate the subsequent reductive elimination.[2] Ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos) and Hartwig (e.g., ferrocene-based) groups are industry standards. For pyrazole substrates, ligands like tBuDavePhos have also shown promise.[10] Using stable, well-defined palladium precatalysts (e.g., G3 or G4 XPhos Pd precatalysts) is highly recommended over generating the active catalyst from sources like Pd(OAc)₂ or Pd₂(dba)₃, as this leads to more reliable and cleaner reactions.[8]
-
Base Selection: A strong, non-nucleophilic base is necessary to deprotonate the amine without promoting unwanted side reactions. Sodium tert-butoxide (NaOtBu) is a common and effective choice. However, for substrates with base-sensitive functional groups, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) at higher temperatures can be successful.[2][9] The choice of base can be solvent-dependent; for instance, strong bases are required in non-polar solvents to deprotonate the palladium-amine complex.[9]
-
Solvent and Temperature: Anhydrous, deoxygenated, non-polar aprotic solvents such as toluene, dioxane, or THF are typically used.[5][7] Reactions involving aryl chlorides often require elevated temperatures (typically 80-110 °C) to drive the oxidative addition step to completion.[5]
Detailed Experimental Protocol
This protocol provides a general method for the amination of this compound with a representative primary or secondary amine.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Sodium tert-butoxide is corrosive and moisture-sensitive. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All operations should be conducted under an inert atmosphere (Nitrogen or Argon).
Reaction Workflow Visualization
Reagents and Materials
| Reagent | Mol. Wt. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) | Notes |
| This compound | 116.54 | 1.0 | 116.5 mg | Starting material |
| Amine (e.g., Morpholine) | 87.12 | 1.2 | 1.2 mmol, 104.5 mg | Nucleophile |
| XPhos Pd G3 Precatalyst | 919.54 | 0.02 (2 mol%) | 0.02 mmol, 18.4 mg | Catalyst |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 mmol, 134.5 mg | Base |
| Anhydrous Toluene | - | - | 5 mL | Solvent, should be degassed prior to use |
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the XPhos Pd G3 precatalyst (18.4 mg, 0.02 mmol) and sodium tert-butoxide (134.5 mg, 1.4 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (116.5 mg, 1.0 mmol).
-
Solvent and Nucleophile Addition: Add anhydrous, degassed toluene (5 mL) via syringe, followed by the amine (e.g., morpholine, 104.5 mg, 1.2 mmol).
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking a small aliquot for GC-MS analysis until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated pyrazole product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen or moisture contamination).2. Insufficient temperature.3. Inappropriate ligand/base combination. | 1. Ensure all reagents are anhydrous and the reaction is performed under a strict inert atmosphere. Use freshly opened or properly stored reagents.2. Increase the reaction temperature in 10 °C increments.3. Screen alternative bulky phosphine ligands (e.g., RuPhos, SPhos) or a stronger base. |
| Hydrodehalogenation | Formation of 1-methyl-1H-pyrazole as a major byproduct. This can be a competitive pathway.[2] | 1. Use a well-defined precatalyst to avoid side reactions during catalyst activation.2. Re-evaluate the ligand; a more sterically hindered ligand may favor the desired coupling. |
| Decomposition of Reagents | The base (e.g., NaOtBu) is too harsh for functional groups on the amine or pyrazole. | 1. Switch to a milder base such as K₃PO₄ or Cs₂CO₃ and increase the reaction temperature if necessary.[2] |
| Poor Product Recovery | The product may be volatile or highly polar. | 1. Be cautious during solvent removal under reduced pressure.2. If the product is very polar, consider alternative purification methods like reverse-phase chromatography or crystallization. |
Conclusion
The Buchwald-Hartwig amination of this compound is a robust and highly effective method for the synthesis of valuable N-aryl pyrazole derivatives. Success with this challenging chloro-heterocycle substrate is critically dependent on the rational selection of a highly active catalyst system, typically involving a bulky, electron-rich phosphine ligand paired with a suitable palladium precatalyst. By adhering to strict inert atmosphere techniques and following the optimized protocol outlined in this guide, researchers can reliably access these important molecular scaffolds for applications in drug discovery and materials science.
References
- 1. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. research.rug.nl [research.rug.nl]
- 5. jk-sci.com [jk-sci.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. reddit.com [reddit.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
Sonogashira Coupling of 3-Chloro-1-methyl-1H-pyrazole: A Detailed Guide to Conditions and Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This application note provides a comprehensive guide for the successful Sonogashira coupling of 3-chloro-1-methyl-1H-pyrazole, a challenging yet valuable substrate in medicinal chemistry. We will delve into the mechanistic intricacies, explore the critical parameters for overcoming the low reactivity of the heteroaryl chloride bond, and present a detailed, field-proven protocol. This guide is designed to equip researchers with the knowledge to optimize reaction conditions, troubleshoot common issues, and efficiently synthesize complex pyrazole-containing molecules.
Introduction: The Significance and Challenge of Pyrazole Alkynylation
Pyrazole derivatives are privileged scaffolds in drug discovery, appearing in numerous blockbuster drugs due to their diverse biological activities. The introduction of an alkyne moiety via Sonogashira coupling opens a gateway to a vast chemical space, allowing for the synthesis of rigidified structures, advanced intermediates, and clickable handles for bioconjugation.
The primary challenge in the Sonogashira coupling of this compound lies in the inherent inertness of the C(sp²)-Cl bond. The reactivity of aryl halides in this reaction follows the general trend: I > Br > OTf >> Cl.[1] Activating this bond requires carefully selected, highly active catalyst systems and optimized reaction conditions that can overcome the high energy barrier of the initial oxidative addition step without degrading the substrate or catalyst.
The Sonogashira Reaction Mechanism: A Dual Catalytic Cycle
Understanding the reaction mechanism is paramount to rational optimization. The classical Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][3]
-
The Palladium Cycle: The active Pd(0) species undergoes oxidative addition into the C-Cl bond of the pyrazole, forming a Pd(II) intermediate. This is typically the rate-limiting step for chloro-arenes.
-
The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically CuI, in the presence of a base to form a copper(I) acetylide intermediate. This step enhances the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide then transfers its alkyne group to the Pd(II) complex. This is a crucial step that regenerates the copper catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylated pyrazole product and regenerate the active Pd(0) catalyst, thus closing the cycle.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.
While effective, the copper co-catalyst can promote the undesirable homocoupling of the terminal alkyne (Glaser coupling), leading to byproduct formation and reduced yields.[3] This has spurred the development of copper-free Sonogashira protocols, which are particularly useful when dealing with sensitive substrates or for applications where copper contamination is a concern.[4][5]
Key Parameters for Coupling this compound
Successfully coupling an unactivated heteroaryl chloride requires a departure from standard conditions. Each component must be chosen to favor the difficult oxidative addition step.
Catalyst and Ligand Selection: The Heart of the Reaction
For challenging substrates like this compound, the choice of palladium catalyst and its associated ligand is the most critical factor.
-
Standard Catalysts: Traditional catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may show low to no reactivity.[6] While they are effective for aryl iodides and bromides, they often fail to activate the C-Cl bond efficiently.
-
Bulky, Electron-Rich Phosphine Ligands: The breakthrough for aryl chlorides came with the development of sterically hindered and highly electron-donating phosphine ligands. These ligands stabilize the monoligated Pd(0) species, which is believed to be the active catalyst, and promote the oxidative addition step.[5]
-
Examples: Tri-tert-butylphosphine (P(t-Bu)₃), XPhos, and SPhos are excellent choices.[7]
-
-
N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands for activating aryl chlorides. They form very stable and active palladium complexes.[2]
-
Palladacycles: Pre-formed palladacycles can also serve as highly active catalyst precursors, often requiring lower catalyst loadings and milder conditions.[7]
The Base: More Than a Proton Scavenger
The base plays a dual role: it deprotonates the terminal alkyne to form the acetylide and neutralizes the HX acid formed during the reaction.[1]
-
Amine Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are common, often acting as both base and solvent. However, for difficult couplings, stronger, non-coordinating bases may be required.
-
Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are effective, particularly in copper-free systems. Tetrabutylammonium fluoride (TBAF) has been shown to be effective under solvent-free conditions, acting as both a base and a phase-transfer catalyst.[8]
Solvent and Temperature Considerations
The solvent must solubilize all components and be stable at the required reaction temperature.
-
Aprotic Polar Solvents: DMF, NMP, and DMAc are excellent solvents for Sonogashira reactions, but can be difficult to remove.
-
Ethers: Dioxane and THF are common choices, especially for reactions requiring moderate temperatures.
-
Hydrocarbons: Toluene is often used for higher-temperature reactions.
-
Temperature: While many Sonogashira reactions with active halides proceed at room temperature, chloro-heteroarenes almost always require elevated temperatures (typically 80-120 °C) to drive the reaction to completion.[7][9]
Comparative Analysis of Reaction Conditions for Heteroaryl Chlorides
To guide optimization, the following table summarizes conditions that have proven effective for the Sonogashira coupling of various challenging aryl and heteroaryl chlorides.
| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temp (°C) | Substrate Type | Reference |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N | DMF | 90-100 | Chloro-iodopyrazole (coupling at I) | [10] |
| Na₂PdCl₄ | P(t-Bu)₃ | CuI | Cs₂CO₃ | DMSO | 100 | Chloroaromatics | [7] |
| Pd₂(dba)₃ | XPhos | None | K₃PO₄ | Dioxane | 100-110 | Deactivated Aryl Chlorides | [7] |
| Pd(OAc)₂ | SPhos | None | K₃PO₄ | Toluene | 110 | Heteroaryl Chlorides | General Know-how |
| PdCl₂(PPh₃)₂ | PPh₃ | None | TBAF | Solvent-free | 80-100 | Deactivated Aryl Chlorides | [8] |
Detailed Experimental Protocol
This protocol is a robust starting point for the Sonogashira coupling of this compound, employing a modern, highly active catalyst system under copper-free conditions to minimize homocoupling.
Workflow Overview
Caption: Experimental workflow for the Sonogashira coupling protocol.
Reagents and Equipment
-
Substrates: this compound, Terminal Alkyne
-
Catalyst: Pd(OAc)₂ (Palladium(II) acetate)
-
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Base: K₃PO₄ (Potassium phosphate, finely ground and dried)
-
Solvent: 1,4-Dioxane (anhydrous)
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer/hotplate, condenser, inert gas line (Argon or Nitrogen), standard glassware for workup and chromatography.
Step-by-Step Procedure
Note: This reaction is air- and moisture-sensitive. All operations must be performed under an inert atmosphere using proper Schlenk techniques.
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Addition of Pyrazole: Add this compound (1.0 mmol, 1.0 equiv) to the flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent and Alkyne Addition: Through a septum, add anhydrous, degassed 1,4-dioxane (5 mL) followed by the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours. If the reaction stalls, an additional portion of catalyst/ligand (0.5 mol%) can be added.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench with water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality reagents/solvent. 4. Base not strong enough. | 1. Use a more active ligand (e.g., NHC). Ensure inert conditions were maintained. 2. Increase temperature in 10 °C increments. 3. Use fresh, anhydrous/degassed solvent and high-purity reagents. 4. Switch to a stronger base like Cs₂CO₃ or an alternative like TBAF.[8] |
| Significant Alkyne Homocoupling | 1. Presence of oxygen. 2. (If using copper) Copper-catalyzed Glaser coupling. | 1. Ensure rigorous degassing of solvents and maintain a positive pressure of inert gas.[9] 2. Switch to a copper-free protocol as described above. |
| Decomposition/Dark Color | 1. Reaction temperature is too high. 2. Catalyst decomposition. | 1. Lower the reaction temperature and accept a longer reaction time. 2. Use a more stable ligand or pre-catalyst. Ensure strict anaerobic conditions. |
| Hydrodehalogenation (C-Cl bond replaced by C-H) | 1. Presence of a proton source. 2. Side reaction promoted by high temperatures. | 1. Ensure all reagents and solvents are anhydrous. 2. Attempt the reaction at a lower temperature.[9] |
Conclusion
The Sonogashira coupling of this compound is a challenging but achievable transformation that provides access to high-value molecular architectures. Success hinges on overcoming the inertness of the C-Cl bond through the rational selection of a highly active catalyst system, typically involving a bulky, electron-rich phosphine ligand, and carefully optimized reaction conditions. By understanding the underlying mechanism and systematically addressing the key reaction parameters outlined in this guide, researchers can confidently employ this powerful reaction in their synthetic campaigns.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Synthesis of Kinase Inhibitors Using 3-Chloro-1-methyl-1H-pyrazole
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The altered activity of protein kinases is a cornerstone of numerous pathologies, making them a primary focus of modern drug discovery, especially in oncology.[1][2] Small molecule protein kinase inhibitors (PKIs) have emerged as a crucial therapeutic modality. Within this field, the pyrazole ring has been identified as a "privileged scaffold."[1][3] This designation stems from its synthetic accessibility, favorable drug-like properties, and its capacity to serve as a versatile bioisostere.[1] The clinical significance of this scaffold is underscored by the number of FDA-approved drugs containing a pyrazole moiety, including Crizotinib, Ruxolitinib, Asciminib, and Encorafenib, which target a range of kinases like ALK, JAK, and B-Raf.[2][4][5]
Among the various building blocks used to construct these complex molecules, 3-Chloro-1-methyl-1H-pyrazole stands out as a particularly valuable synthon. Its utility lies in the strategically positioned chlorine atom at the C3 position, which serves as a versatile handle for introducing molecular diversity through modern cross-coupling methodologies. The N-methyl group is also critical, often enhancing cell potency and metabolic stability in the final inhibitor compound.[1]
This technical guide provides researchers, scientists, and drug development professionals with a detailed framework for utilizing this compound in the synthesis of novel kinase inhibitors. We will delve into the causality behind experimental choices, provide robust, step-by-step protocols for key synthetic transformations, and offer troubleshooting guidance to overcome common challenges.
Scientific Rationale: Why this compound?
The selection of a building block is a critical decision in a synthesis campaign. This compound is favored for several key reasons:
-
Strategic Vector for Functionalization: The C-Cl bond at the 3-position is the primary site for chemical modification. While less reactive than the corresponding C-Br or C-I bonds, its stability allows for orthogonality while still being reactive enough for highly efficient palladium-catalyzed cross-coupling reactions. This controlled reactivity is essential for building complex molecular architectures.
-
Core Structural Element: The 1-methyl-pyrazole core frequently acts as a hinge-binding motif in ATP-competitive kinase inhibitors.[4][6] The nitrogen atoms can form critical hydrogen bonds with residues in the kinase hinge region, a key interaction for potent inhibition.
-
Modulation of Physicochemical Properties: Incorporating a pyrazole ring can lead to compounds that are less lipophilic and possess better drug-like properties compared to more traditional carbocyclic scaffolds.[1]
The most powerful and widely adopted methods for functionalizing this scaffold are palladium-catalyzed Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) cross-coupling reactions.[7][8][9] A critical consideration is that the C-Cl bond's relative inertness necessitates the use of highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands that facilitate the rate-limiting oxidative addition step of the catalytic cycle.[10][11]
Experimental Workflows and Protocols
The following section provides detailed protocols for the two most common and powerful methods for functionalizing this compound. Adherence to inert atmosphere techniques is critical for success, as both the palladium catalyst and some reagents are sensitive to oxygen and moisture.
General Workflow for Kinase Inhibitor Synthesis
The overall strategy involves a convergent synthesis where the core pyrazole is functionalized and then coupled with other key fragments to build the final inhibitor.
Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Objective: To synthesize 3-Aryl-1-methyl-1H-pyrazole derivatives by coupling an arylboronic acid with this compound. This is a foundational reaction for introducing phenyl, pyridyl, or other aromatic systems commonly found in kinase inhibitors.
Materials and Reagents
| Reagent/Material | Purpose | Supplier Example |
| This compound | Starting Material (Limiting Reagent) | Sigma-Aldrich, Combi-Blocks |
| Arylboronic Acid | Coupling Partner (1.2-1.5 equiv) | Sigma-Aldrich, TCI |
| XPhos Pd G3 Precatalyst | Palladium Catalyst (1-3 mol%) | Sigma-Aldrich |
| Potassium Phosphate (K₃PO₄), tribasic | Base (2.0-3.0 equiv) | Fisher Scientific |
| 1,4-Dioxane, Anhydrous | Solvent | Acros Organics |
| Deionized Water | Co-solvent | - |
| Ethyl Acetate | Extraction Solvent | VWR |
| Brine (Saturated NaCl solution) | Aqueous Wash | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | VWR |
| Silica Gel (230-400 mesh) | Chromatography Stationary Phase | Sorbent Technologies |
| Oven-dried Schlenk flask or reaction vial | Reaction Vessel | Chemglass |
Step-by-Step Methodology
-
Reaction Setup (Inert Atmosphere is CRITICAL):
-
Place a stir bar into a Schlenk flask or vial equipped with a septum.
-
Add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Causality: The solid reagents are added first to ensure the inert atmosphere is established before adding the sensitive catalyst and solvents. K₃PO₄ is a common and effective base for activating the boronic acid for transmetalation.[9]
-
-
Inerting the Vessel:
-
Seal the vessel. Evacuate the atmosphere using a vacuum pump and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to thoroughly remove oxygen.
-
Causality: Oxygen can oxidize the Pd(0) active catalyst to inactive Pd(II) species and can also promote unwanted homocoupling of the boronic acid.[12]
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, quickly add the XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).
-
Using a syringe, add anhydrous, degassed 1,4-dioxane and degassed water to achieve a desired concentration (e.g., 0.2 M) in a 5:1 ratio (dioxane:water).
-
Causality: Precatalysts like XPhos Pd G3 are air-stable but generate the active Pd(0) species in situ.[8] The bulky, electron-rich XPhos ligand is highly effective for the oxidative addition of less reactive aryl chlorides.[10] The water co-solvent is often crucial for dissolving the inorganic base and facilitating the catalytic cycle.
-
-
Reaction Execution:
-
Place the sealed reaction vessel in a preheated oil bath or heating block set to 100 °C.
-
Stir the reaction vigorously for 4-16 hours.
-
Monitor the reaction's progress by TLC or LC-MS by taking small aliquots. Check for the consumption of the starting material.
-
-
Work-up Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (approx. 10 mL per mmol of starting material).
-
Wash the organic layer sequentially with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine fractions containing the pure product (as determined by TLC) and concentrate to yield the final 3-aryl-1-methyl-1H-pyrazole.
-
Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: To synthesize 3-Amino-1-methyl-1H-pyrazole derivatives by coupling a primary or secondary amine with this compound. This reaction is essential for installing amine linkers, which are prevalent in many kinase inhibitor structures.
Materials and Reagents
| Reagent/Material | Purpose | Supplier Example |
| This compound | Starting Material (Limiting Reagent) | Sigma-Aldrich, Combi-Blocks |
| Primary or Secondary Amine | Coupling Partner (1.2 equiv) | Sigma-Aldrich, TCI |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Palladium Source (1-2 mol%) | Strem Chemicals |
| BrettPhos | Ligand (2.2-4.4 mol%) | Sigma-Aldrich |
| Sodium tert-butoxide (NaOtBu) | Base (1.4 equiv) | Sigma-Aldrich |
| Toluene, Anhydrous | Solvent | Acros Organics |
Step-by-Step Methodology
-
Reaction Setup (Glovebox Recommended):
-
Causality: Sodium tert-butoxide is highly hygroscopic and reactive. The palladium catalyst and ligand are also sensitive. Performing the initial setup in a glovebox minimizes exposure to air and moisture.
-
Inside a glovebox, add a stir bar, Pd₂(dba)₃ (0.01 equiv, 1 mol%), and BrettPhos (0.022 equiv, 2.2 mol%) to a Schlenk flask or vial.
-
Add this compound (1.0 equiv) and Sodium tert-butoxide (1.4 equiv).
-
Seal the vessel, remove it from the glovebox.
-
-
Solvent and Amine Addition:
-
Add anhydrous, degassed toluene via syringe to the desired concentration (e.g., 0.2 M).
-
Add the amine coupling partner (1.2 equiv) via syringe. If the amine is a solid, it should be added in the glovebox in step 1.
-
Causality: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.[7] Bulky phosphine ligands like BrettPhos are crucial for promoting the final, rate-limiting reductive elimination step to form the C-N bond.[13]
-
-
Reaction Execution:
-
Place the sealed reaction vessel in a preheated oil bath or heating block set to 100 °C.
-
Stir the reaction vigorously for 4-24 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
-
Work-up Procedure:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding water.
-
Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation and Troubleshooting
Recommended Catalyst Systems
The choice of catalyst, ligand, and base is paramount for a successful cross-coupling reaction with a less reactive chloropyrazole substrate.[11]
| Reaction Type | Palladium Source | Ligand | Base | Solvent System | Temp (°C) | Notes |
| Suzuki-Miyaura | XPhos Pd G3 | (Internal) | K₃PO₄ | Dioxane / H₂O | 80-110 | Highly robust and reliable system for a wide range of boronic acids.[8] |
| Suzuki-Miyaura | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene / H₂O | 100-110 | An excellent alternative, particularly effective for sterically hindered substrates. |
| Buchwald-Hartwig | Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene | 100 | A powerful combination for coupling a broad scope of primary and secondary amines. |
| Buchwald-Hartwig | Pd(OAc)₂ | RuPhos | K₂CO₃ | t-Amyl Alcohol | 100-110 | A good option when a milder base is required for sensitive functional groups. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive catalyst (degradation by O₂).2. Insufficiently active catalyst system for C-Cl bond.3. Poor quality of boronic acid or base. | 1. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.[10]2. Switch to a more electron-rich, bulky ligand (e.g., from SPhos to RuPhos) or use a modern precatalyst.[12]3. Use fresh, high-purity reagents. |
| Dehalogenation of Starting Material | Presence of a proton source (water, alcohol) or hydride source (amine base) leading to reduction instead of coupling. | 1. Use rigorously dried, anhydrous solvents and reagents.2. Switch to a weaker, non-protic base (e.g., K₂CO₃ instead of K₃PO₄ in some cases).[11]3. Ensure the inert atmosphere is maintained throughout the reaction. |
| Homocoupling of Boronic Acid | Presence of oxygen; reaction temperature is too high. | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere.2. Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), although this may require a longer reaction time.[10] |
Characterization of Synthesized Compounds
Unambiguous characterization of the final products is essential. A combination of spectroscopic methods should be employed.
-
¹H NMR Spectroscopy: Used to confirm the presence of the newly installed group and the integrity of the pyrazole core. For a 1-methyl-pyrazole, the N-CH₃ signal typically appears as a sharp singlet around 3.9 ppm. The pyrazole ring protons (H4 and H5) will show characteristic shifts and couplings.[14]
-
¹³C NMR Spectroscopy: Provides information on the carbon skeleton. The N-CH₃ carbon appears around 39 ppm, while the pyrazole ring carbons have distinct chemical shifts (C3 ~139 ppm, C4 ~105 ppm, C5 ~129 ppm), which will be altered upon substitution.[14][15]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as C=O stretches in amides or N-H stretches in amines.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel kinase inhibitors. Its functionalization, primarily through palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, allows for the systematic exploration of chemical space around a privileged medicinal chemistry scaffold. The protocols and insights provided in this guide are designed to be a self-validating system, explaining the causality behind each step to empower researchers to not only execute these reactions but also to troubleshoot and adapt them for their specific targets. By leveraging these robust synthetic methods, drug discovery professionals can efficiently generate libraries of pyrazole-based compounds, accelerating the journey toward new and effective kinase-targeted therapies.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 3-Chloro-1-methyl-1H-pyrazole
Introduction: The Versatility of 3-Chloro-1-methyl-1H-pyrazole as a Synthetic Building Block
For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of clinically significant molecules.[1] The strategic functionalization of this privileged heterocycle is paramount for the exploration of new chemical space and the development of novel therapeutic agents. Among the various pyrazole derivatives, this compound stands out as a highly versatile and reactive intermediate. The presence of a chloro substituent at the 3-position, ortho to the N-methyl group, provides a reactive handle for a diverse array of chemical transformations, enabling the construction of complex heterocyclic systems.
This comprehensive guide provides detailed application notes and robust protocols for the utilization of this compound in the synthesis of novel heterocycles. We will delve into key synthetic strategies, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The causality behind experimental choices will be elucidated, and each protocol is designed to be a self-validating system, grounded in authoritative scientific literature.
Core Synthetic Strategies and Mechanistic Insights
The reactivity of this compound is primarily governed by the electron-deficient nature of the pyrazole ring, which is further influenced by the electronegativity of the chlorine atom. This renders the C3-position susceptible to attack by nucleophiles and amenable to palladium-catalyzed cross-coupling reactions.
dot graph "Synthetic_Pathways" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="this compound"]; B [label="Nucleophilic Aromatic\nSubstitution (SNAr)"]; C [label="Suzuki-Miyaura\nCoupling"]; D [label="Buchwald-Hartwig\nAmination"]; E [label="3-Amino-1-methyl-1H-pyrazoles"]; F [label="3-Aryl-1-methyl-1H-pyrazoles"]; G [label="3-(N-substituted)-amino-\n1-methyl-1H-pyrazoles"]; H [label="Pyrazolo[3,4-d]pyrimidines"]; I [label="Pyrazolo[3,4-b]pyridines"];
A -> B [label="Nu-"]; A -> C [label="ArB(OH)2\nPd catalyst"]; A -> D [label="R2NH\nPd catalyst"]; B -> E; C -> F; D -> G; E -> H [label="Cyclocondensation"]; E -> I [label="Cyclocondensation"]; } Caption: Key synthetic transformations of this compound.
Section 1: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of 3-Aminopyrazole Derivatives
The electron-deficient pyrazole ring facilitates nucleophilic aromatic substitution (SNAr) at the C3 position. This reaction is a cornerstone for introducing nitrogen-based functionalities, which can then be utilized in subsequent cyclization reactions to form fused heterocyclic systems.
Mechanistic Rationale
The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrazole ring. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the pyrazole ring and yielding the substituted product. The presence of the N-methyl group at position 1 influences the regioselectivity of the attack.
Protocol 1: Synthesis of 3-Amino-1-methyl-1H-pyrazole
This protocol describes a general procedure for the amination of this compound using aqueous ammonia. The resulting 3-amino-1-methyl-1H-pyrazole is a key precursor for the synthesis of pyrazolo[3,4-d]pyrimidines and other fused heterocycles.
Materials:
-
This compound
-
Aqueous ammonia (28-30%)
-
Copper(I) oxide (optional, as catalyst)
-
Sealed reaction vessel
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a high-pressure sealed reaction vessel, combine this compound (1.0 eq), aqueous ammonia (10-20 eq), and optionally, a catalytic amount of copper(I) oxide (0.05 eq).
-
Reaction Conditions: Seal the vessel tightly and heat the reaction mixture to 120-150 °C with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully vent the vessel in a fume hood. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-amino-1-methyl-1H-pyrazole.
Causality and Optimization:
-
Temperature and Pressure: The use of a sealed vessel and elevated temperatures is crucial to overcome the activation energy for the C-Cl bond cleavage and to maintain a sufficient concentration of ammonia in the reaction mixture.
-
Catalyst: While the reaction can proceed without a catalyst, the addition of a copper catalyst, such as copper(I) oxide, can often accelerate the reaction rate and improve yields, particularly for less reactive substrates.
-
Excess Ammonia: A large excess of aqueous ammonia is used to drive the reaction to completion and to act as the solvent.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. For this compound, the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful tools for C-C and C-N bond formation, respectively.
Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-1-methyl-1H-pyrazoles
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a variety of aryl or heteroaryl boronic acids.[2][3][4] This reaction is highly valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.
Catalytic Cycle Insight:
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Cl bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the C-C bond of the product and regenerating the Pd(0) catalyst.
dot graph "Suzuki_Miyaura_Cycle" { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="Pd(0)L2"]; B [label="Oxidative\nAddition"]; C [label="Ar-Pd(II)-Cl(L2)"]; D [label="Transmetalation"]; E [label="Ar-Pd(II)-Ar'(L2)"]; F [label="Reductive\nElimination"]; G [label="Ar-Ar'"]; H [label="[Ar'B(OH)2OR]-"]; I [label="Ar'-B(OH)2 + Base"]; J [label="3-Chloro-1-methyl-\n1H-pyrazole (Ar-Cl)"];
A -> B; B -> C [label="Ar-Cl"]; C -> D; D -> E [label="[Ar'B(OH)2OR]-"]; E -> F; F -> G [label="Product"]; F -> A [label="Regeneration"]; I -> H; J -> B; } Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 2: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[5][6]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or microwave vial
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., PdCl₂(dppf), 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to the flask via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C with vigorous stirring for 4-24 hours. Microwave irradiation (100-150 °C for 15-60 minutes) can often significantly reduce reaction times. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 3-aryl-1-methyl-1H-pyrazole.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [3] |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | Toluene/H₂O | 90 | 8 | 92 | [2] |
| 3 | 3-Pyridinylboronic acid | XPhos Pd G2 (1.5) | K₃PO₄ | Dioxane/H₂O | 110 | 6 | 88 | [6] |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of arylamines from aryl halides and primary or secondary amines.[7] This reaction is particularly useful for creating diverse libraries of compounds for drug discovery.
Mechanistic Overview:
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step and preventing catalyst decomposition.
Protocol 3: Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.[8][9][10]
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Palladium pre-catalyst (e.g., tBuBrettPhos Pd G3, RuPhos Pd G3) (1-3 mol%)
-
Bulky phosphine ligand (e.g., tBuBrettPhos, RuPhos) (1.2-3.6 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, LHMDS) (1.5-2.5 eq)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or glovebox
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup (in a glovebox or under inert atmosphere): To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., tBuBrettPhos Pd G3, 0.02 mmol), the phosphine ligand (if not using a pre-catalyst complex), and the base (e.g., NaOt-Bu, 2.0 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol) to the flask.
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction Conditions: Heat the mixture to 80-110 °C with vigorous stirring for 2-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate, filter through a pad of Celite®, and wash the filter cake with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired 3-(N-substituted)-amino-1-methyl-1H-pyrazole.
Key Considerations for Buchwald-Hartwig Amination:
-
Ligand Choice: The selection of the phosphine ligand is crucial for the success of the reaction, especially with less reactive aryl chlorides. Bulky, electron-rich ligands like those from the Buchwald and Hartwig groups are generally preferred.[11]
-
Base Sensitivity: The choice of base can be critical, and some substrates may be sensitive to strong bases like NaOt-Bu. In such cases, milder bases like K₃PO₄ or Cs₂CO₃ can be employed.
-
Inert Conditions: Strict adherence to inert atmosphere techniques is essential to prevent oxidation and deactivation of the palladium catalyst.
Section 3: Synthesis of Fused Heterocycles
The functionalized pyrazoles obtained from the reactions described above are valuable precursors for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry.
Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are structural analogs of purines and exhibit a wide range of biological activities, including kinase inhibition.[12][13][14] They can be readily synthesized from 3-amino-1-methyl-1H-pyrazole-4-carbonitrile, which is accessible from this compound.
Synthetic Workflow:
dot graph "Pyrazolopyrimidine_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="3-Chloro-1-methyl-\n1H-pyrazole"]; B [label="Vilsmeier-Haack\nReaction"]; C [label="3-Chloro-1-methyl-1H-\npyrazole-4-carbaldehyde"]; D [label="Reaction with\nMalononitrile"]; E [label="Amination"]; F [label="3-Amino-1-methyl-1H-\npyrazole-4-carbonitrile"]; G [label="Cyclization with\nFormamide"]; H [label="1-Methyl-1H-pyrazolo[3,4-d]\n-pyrimidin-4-amine"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } Caption: Synthetic route to pyrazolo[3,4-d]pyrimidines.
Protocol 4: Synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This protocol outlines the final cyclization step from 3-amino-1-methyl-1H-pyrazole-4-carbonitrile.
Materials:
-
3-Amino-1-methyl-1H-pyrazole-4-carbonitrile
-
Formamide
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, place 3-amino-1-methyl-1H-pyrazole-4-carbonitrile (1.0 eq).
-
Reaction Conditions: Add an excess of formamide (10-20 eq) and heat the mixture to reflux (approximately 180-200 °C) for 4-8 hours.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water.
-
Purification: Collect the precipitated solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are another important class of fused heterocycles with diverse biological activities. They can be synthesized via the cyclocondensation of 3-amino-1-methyl-1H-pyrazoles with β-ketoesters or other 1,3-dicarbonyl compounds.[15][16][17][18]
Protocol 5: Synthesis of a 1-Methyl-1H-pyrazolo[3,4-b]pyridine Derivative
This protocol provides a general method for the synthesis of pyrazolo[3,4-b]pyridines.
Materials:
-
3-Amino-1-methyl-1H-pyrazole (1.0 eq)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.1 eq)
-
Acid catalyst (e.g., acetic acid, p-toluenesulfonic acid)
-
Solvent (e.g., ethanol, toluene)
-
Dean-Stark apparatus (for toluene)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), combine 3-amino-1-methyl-1H-pyrazole (1.0 eq), the β-ketoester (1.1 eq), and a catalytic amount of acid in the chosen solvent.
-
Reaction Conditions: Heat the reaction mixture to reflux for 6-24 hours. If using a Dean-Stark trap, monitor the collection of water.
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of novel heterocycles. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this compound. By understanding the underlying reaction mechanisms and the rationale behind the experimental conditions, scientists can effectively utilize this compound to construct complex molecular architectures with potential applications in drug discovery and materials science.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium‐Catalyzed Chemoselective Amination of Chloro(hetero)aryl Triflates Enabled by Alkyl‐Pyrazole‐Based Phosphine Ligands | CoLab [colab.ws]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles [organic-chemistry.org]
- 16. Synthetic studies towards isomeric pyrazolopyrimidines as potential ATP synthesis inhibitors of Mycobacterium tuberculosis. Structural correction of reported N-(6-(2-(dimethylamino)ethoxy)-5-fluoropyridin-3-yl)-2-(4-fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-α]pyrimidin-7-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
Application Note: Accelerated Synthesis of Functionalized 1-Methylpyrazoles via Microwave-Assisted Cross-Coupling of 3-Chloro-1-methyl-1H-pyrazole
Abstract
This technical guide provides detailed application notes and protocols for the microwave-assisted synthesis of advanced pyrazole derivatives, utilizing 3-Chloro-1-methyl-1H-pyrazole as a key building block. We present optimized methodologies for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the rapid and efficient formation of C-C and C-N bonds, respectively. These protocols are designed for researchers, medicinal chemists, and process development scientists seeking to leverage the significant advantages of microwave synthesis, including drastically reduced reaction times, improved yields, and enhanced reaction control, for the generation of diverse pyrazole libraries for pharmaceutical and materials science applications.
Introduction: The Significance of Pyrazoles and Microwave Synthesis
The pyrazole scaffold is a privileged heterocycle in medicinal chemistry and drug discovery, forming the core of numerous approved pharmaceuticals. Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets and its metabolic stability. The functionalization of the pyrazole ring is therefore a critical endeavor in the development of new chemical entities. This compound is a versatile and commercially available starting material that allows for strategic diversification at the C3 position through modern cross-coupling methodologies.
Conventional heating methods for these transformations often require long reaction times, high temperatures, and can lead to the formation of significant byproducts.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, utilizing microwave irradiation to rapidly and uniformly heat reaction mixtures.[2][3] This leads to dramatic accelerations in reaction rates, often reducing reaction times from hours to mere minutes, and frequently results in higher product yields and purities.[4] This guide will detail the application of MAOS to key cross-coupling reactions of this compound.
The Principle of Microwave-Assisted Synthesis
Microwave heating operates through the direct interaction of microwaves with polar molecules in the reaction mixture. This direct energy transfer is fundamentally different from conventional heating, which relies on conduction and convection. The primary mechanisms of microwave heating are dipole rotation and ionic conduction, leading to rapid and efficient heating of the reaction medium. This localized and instantaneous heating is responsible for the observed rate enhancements in many chemical reactions.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[5] For this compound, this reaction enables the introduction of a wide variety of aryl and heteroaryl substituents at the 3-position, a key step in the synthesis of many biologically active molecules.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction, facilitated by a palladium catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination. Microwave irradiation accelerates each of these steps, leading to a significant reduction in the overall reaction time. The choice of catalyst, ligand, base, and solvent are critical for a successful transformation. For chloro-heterocycles, which can be less reactive than their bromo or iodo counterparts, the use of electron-rich and sterically hindered phosphine ligands is often crucial to facilitate the oxidative addition step.[6]
Visualizing the Suzuki-Miyaura Workflow
Caption: Experimental workflow for microwave-assisted Suzuki-Miyaura coupling.
Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
Objective: To synthesize 3-Aryl-1-methyl-1H-pyrazoles from this compound and various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DMF/water)
-
Microwave synthesis vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).
-
Add the chosen solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes).[7] The reaction progress can be monitored by TLC or LC-MS.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Filter the reaction mixture to remove the catalyst and inorganic salts.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-Aryl-1-methyl-1H-pyrazole.
Optimization Parameters
The following table summarizes key parameters that can be optimized for the Suzuki-Miyaura coupling of this compound.
| Parameter | Recommended Range/Options | Rationale |
| Temperature | 100-150 °C | Higher temperatures can overcome the activation barrier for less reactive chlorides. |
| Time | 5-40 minutes | Microwave irradiation significantly reduces the required reaction time. |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G2 | The choice of catalyst and ligand is crucial for activating the C-Cl bond. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is essential for the transmetalation step. |
| Solvent | Dioxane/H₂O, DMF/H₂O, Toluene/H₂O | A protic co-solvent is often necessary to dissolve the base. |
Core Application: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of arylamines.[8] This reaction is particularly valuable for introducing diverse amine functionalities at the C3 position of the 1-methylpyrazole core.
Mechanistic Considerations
Similar to the Suzuki-Miyaura reaction, the Buchwald-Hartwig amination proceeds through a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a suitable palladium precursor, a sterically hindered and electron-rich phosphine ligand, and a strong, non-nucleophilic base are paramount for achieving high yields, especially with less reactive aryl chlorides.[9][10] Microwave irradiation accelerates the reaction, allowing for rapid synthesis of 3-amino-1-methyl-1H-pyrazole derivatives.[4]
Visualizing the Buchwald-Hartwig Amination Pathway
Caption: Key components and process flow for Buchwald-Hartwig amination.
Protocol: Microwave-Assisted Buchwald-Hartwig Amination
Objective: To synthesize 3-Amino-1-methyl-1H-pyrazole derivatives from this compound and various primary or secondary amines.
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline, benzylamine)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Microwave synthesis vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor (0.025 mmol) and the phosphine ligand (0.05 mmol) to a 10 mL microwave vial.
-
Add the anhydrous solvent (4 mL).
-
Add this compound (1.0 mmol), the desired amine (1.2 mmol), and the base (1.5 mmol).
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 130 °C) for a specified time (e.g., 15-30 minutes).[4] Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired 3-Amino-1-methyl-1H-pyrazole derivative.
Key Optimization Parameters
| Parameter | Recommended Range/Options | Rationale |
| Temperature | 110-150 °C | Higher temperatures are often necessary for the amination of aryl chlorides. |
| Time | 10-60 minutes | Significantly shorter than conventional heating methods. |
| Catalyst System | Pd₂(dba)₃/XPhos, Pd(OAc)₂/RuPhos | Sterically hindered and electron-rich ligands are essential. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-protic solvents are necessary. |
Safety Considerations in Microwave Synthesis
-
Pressure Management: Reactions in sealed vessels at elevated temperatures generate pressure. Always use vessels rated for the expected pressures and do not exceed the recommended fill volume.
-
Solvent Choice: Use high-boiling point solvents suitable for the reaction temperatures. Avoid low-boiling, flammable solvents unless using a microwave synthesizer specifically designed for them.
-
Exothermic Reactions: Be cautious with potentially highly exothermic reactions, as the rapid heating can lead to a runaway reaction. Start with small-scale experiments to assess the reaction profile.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature/time, incorrect base or solvent. | Use a fresh catalyst, increase temperature or reaction time, screen different bases and solvents. |
| Formation of Byproducts | Side reactions (e.g., hydrodehalogenation), decomposition of starting materials. | Lower the reaction temperature, use a more selective catalyst/ligand system, decrease reaction time. |
| Inconsistent Results | Non-uniform heating, inaccurate temperature monitoring. | Ensure proper stirring, use a synthesizer with a fiber-optic temperature probe for accurate internal temperature measurement. |
Conclusion
Microwave-assisted synthesis provides a powerful platform for the rapid and efficient functionalization of this compound via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The protocols outlined in this guide offer a robust starting point for the synthesis of diverse libraries of 1-methylpyrazole derivatives, significantly accelerating the drug discovery and development process. By understanding the principles of microwave chemistry and carefully optimizing reaction parameters, researchers can fully exploit the benefits of this enabling technology.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. mdpi.com [mdpi.com]
- 3. Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
Palladium-catalyzed cross-coupling reactions of 3-Chloro-1-methyl-1H-pyrazole
Launching Literature Review
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Focusing on Specific Data
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Refining Substrate Specificity
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Developing a Comprehensive Guide
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Application Notes & Protocols: Synthesis of 3-Cyano-1-methyl-1H-pyrazole from 3-Chloro-1-methyl-1H-pyrazole
Introduction
The 1-methyl-1H-pyrazole-3-carbonitrile scaffold is a valuable building block in medicinal chemistry and materials science. The cyano group serves as a versatile synthetic handle, readily transformable into a variety of other functional groups such as amines, amides, and carboxylic acids.[1] This application note provides a detailed guide for the synthesis of 3-cyano-1-methyl-1H-pyrazole starting from the corresponding 3-chloro-1-methyl-1H-pyrazole. We will explore two primary, field-proven methodologies: the classical Rosenmund-von Braun reaction and modern palladium-catalyzed cyanation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols, mechanistic insights, and critical safety considerations.
Strategic Overview: The Cyanation of a Heteroaryl Chloride
The conversion of an aryl or heteroaryl chloride to a nitrile is a cornerstone transformation in organic synthesis. The pyrazole ring, being an electron-rich heterocycle, presents unique reactivity challenges and opportunities.[2] The direct nucleophilic aromatic substitution (SNAr) of the chloride is generally difficult on such a system unless activated by strong electron-withdrawing groups.[3] Therefore, transition metal-catalyzed methods or high-temperature, copper-mediated reactions are typically employed to facilitate this transformation.
This guide will detail two robust methods for the cyanation of this compound:
-
The Rosenmund-von Braun Reaction: A classical method employing stoichiometric or excess copper(I) cyanide (CuCN) at elevated temperatures.[4][5]
-
Palladium-Catalyzed Cyanation: A more contemporary approach that utilizes a palladium catalyst with a suitable ligand and a cyanide source, often allowing for milder reaction conditions and broader functional group tolerance.[1][6]
Methodology 1: The Rosenmund-von Braun Reaction
The Rosenmund-von Braun reaction is a well-established method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide.[4][7] The reaction typically requires high temperatures and polar, high-boiling solvents like DMF or NMP.
Mechanistic Rationale
The precise mechanism of the Rosenmund-von Braun reaction can be complex, but it is generally believed to involve an oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate.[5] This is followed by reductive elimination to yield the aryl nitrile and regenerate a copper(I) species. The use of a polar aprotic solvent helps to solubilize the copper cyanide salt and facilitate the reaction. Recent modifications, such as the use of additives like L-proline, have been shown to promote the reaction at lower temperatures.[8][9]
Experimental Workflow: Rosenmund-von Braun Reaction
Caption: Workflow for the Rosenmund-von Braun cyanation.
Detailed Protocol: Rosenmund-von Braun Cyanation
WARNING: Copper(I) cyanide is highly toxic. All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses.[10]
-
Reagent Preparation:
-
To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Under an inert atmosphere (Nitrogen or Argon), add copper(I) cyanide (1.2 - 2.0 eq).
-
Add a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) (to achieve a concentration of ~0.5 M).
-
-
Reaction Execution:
-
With vigorous stirring, heat the reaction mixture to 150-200 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. This may take several hours.
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Caution: Quenching is highly exothermic and may release toxic hydrogen cyanide gas if acidified. Perform this step carefully in the fume hood.
-
Slowly pour the reaction mixture into a vigorously stirred aqueous solution of ferric chloride and hydrochloric acid to complex the copper salts. Alternatively, a quench with aqueous ammonia can be used.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 3-cyano-1-methyl-1H-pyrazole.
-
Methodology 2: Palladium-Catalyzed Cyanation
Palladium-catalyzed cross-coupling reactions have become a mainstay in modern organic synthesis due to their high efficiency, functional group tolerance, and generally milder reaction conditions compared to classical methods.[6] For the cyanation of heteroaryl chlorides, various palladium catalysts, ligands, and cyanide sources can be employed.
Mechanistic Rationale & Key Components
The catalytic cycle for palladium-catalyzed cyanation generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the this compound to form a Pd(II) intermediate.
-
Transmetalation: The cyanide anion from the cyanide source (e.g., Zn(CN)₂) displaces the chloride on the palladium center.
-
Reductive Elimination: The desired 3-cyano-1-methyl-1H-pyrazole is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[1]
Catalytic Cycle: Palladium-Catalyzed Cyanation
Caption: Generalized catalytic cycle for Pd-catalyzed cyanation.
Component Selection:
-
Palladium Precatalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are common choices.[1]
-
Ligand: Bulky, electron-rich phosphine ligands are crucial for facilitating both the oxidative addition and reductive elimination steps. 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a widely used and effective ligand for this transformation.[11]
-
Cyanide Source: Zinc cyanide (Zn(CN)₂) is a popular choice as it is less acutely toxic than alkali metal cyanides and its lower solubility can help prevent catalyst poisoning.[11] Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is an even less toxic and environmentally benign alternative.[1]
-
Solvent: Anhydrous polar aprotic solvents like DMF, DMAc, or dioxane are typically used.[11]
Detailed Protocol: Palladium-Catalyzed Cyanation with Zn(CN)₂
WARNING: Zinc cyanide is toxic. Handle with care in a fume hood. Wear appropriate PPE.
-
Reagent Preparation:
-
To a dry, oven-dried Schlenk tube or reaction vial, add this compound (1.0 eq), zinc cyanide (0.6 eq), and zinc dust (0.2 eq, as a reductant to maintain the active Pd(0) state).
-
Add the palladium precatalyst, such as Pd₂(dba)₃ (2-5 mol%), and the ligand, dppf (4-10 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous DMF or DMAc via syringe.
-
-
Reaction Execution:
-
Stir the mixture and heat to 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS until completion.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble zinc salts and the palladium catalyst. Wash the celite pad with additional ethyl acetate.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Summary and Method Comparison
| Parameter | Rosenmund-von Braun Reaction | Palladium-Catalyzed Cyanation |
| Cyanide Source | Copper(I) Cyanide (CuCN) | Zinc Cyanide (Zn(CN)₂) or K₄[Fe(CN)₆] |
| Catalyst | Stoichiometric or excess CuCN | Catalytic Pd(0) or Pd(II) complex |
| Ligand | Not typically required (sometimes additives like L-proline)[8] | Required (e.g., dppf, XPhos)[1][11] |
| Temperature | High (150-200 °C)[5] | Moderate (80-120 °C)[11] |
| Toxicity | High (CuCN is highly toxic)[10] | Moderate (Zn(CN)₂ is toxic, K₄[Fe(CN)₆] is low toxicity)[1] |
| Functional Group Tolerance | Limited due to harsh conditions | Generally broad |
| Workup | Often requires complexation of copper salts | Typically involves filtration and extraction |
Safety and Handling Protocols
Working with cyanide-containing compounds requires strict adherence to safety protocols due to their high toxicity.
-
Engineering Controls: Always handle solid cyanides and conduct cyanation reactions in a certified, well-ventilated chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile gloves are suitable for incidental contact, consider double-gloving), and chemical safety goggles at all times.[10]
-
Waste Disposal: All cyanide-containing waste (solid and liquid) must be quenched with an oxidizing agent (e.g., bleach) and disposed of as hazardous waste according to institutional guidelines. Never mix cyanide waste with acidic waste, as this will generate highly toxic hydrogen cyanide (HCN) gas.
-
Emergency Preparedness: Ensure an emergency plan is in place for cyanide exposure. Have a cyanide antidote kit available if required by your institution's safety policies.
Conclusion
The synthesis of 3-cyano-1-methyl-1H-pyrazole from its 3-chloro precursor can be effectively achieved through both classical and modern synthetic methodologies. The Rosenmund-von Braun reaction offers a traditional, albeit harsh, approach, while palladium-catalyzed methods provide a milder, more versatile, and often higher-yielding alternative with greater functional group compatibility. The choice of method will depend on the specific requirements of the synthesis, including scale, available reagents, and the presence of other functional groups in the molecule. Adherence to strict safety protocols is paramount when handling the toxic reagents involved in these transformations.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 5. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. Rosenmund–von Braun reaction | 12 Publications | 125 Citations | Top Authors | Related Topics [scispace.com]
- 10. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3-Chloro-1-methyl-1H-pyrazole
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 3-Chloro-1-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to diagnose and overcome common challenges, particularly low reaction yields. Our approach is rooted in mechanistic understanding and field-proven strategies to ensure robust and reproducible outcomes.
Introduction: The Challenge of Pyrazole Suzuki Couplings
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its application to nitrogen-containing heterocycles like pyrazoles can be challenging.[1][2] Low yields with substrates such as this compound often stem from the ability of the pyrazole nitrogen to coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1][3] This guide provides a systematic approach to troubleshooting these issues.
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose the potential cause of low yield based on your experimental observations.
Diagram: Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low yields in Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving very low to no product. What is the most common cause?
A1: The most frequent issue with nitrogen-containing heterocycles like your pyrazole is catalyst inhibition. The lone pair of electrons on the pyrazole nitrogen can coordinate to the palladium center, hindering the catalytic cycle.[1] It's also crucial to ensure the integrity of your reagents, particularly the boronic acid or ester, as they can degrade upon storage.
Q2: What is the best initial catalyst and ligand combination to try for this specific substrate?
A2: For pyrazole substrates, palladium precatalysts with bulky, electron-rich phosphine ligands are often a good starting point. A highly effective system for related substrates has been shown to be XPhos Pd G2 .[4] Alternatively, a combination of Pd(OAc)₂ with a ligand like SPhos or XPhos can also be effective.[1] If these fail, consider screening other catalysts as detailed in the protocol below.
Q3: Which base should I choose, and does its strength matter?
A3: The choice of base is critical. A common and effective base for pyrazole Suzuki couplings is potassium phosphate (K₃PO₄) .[1] Other bases like sodium carbonate (Na₂CO₃)[5] or cesium carbonate (Cs₂CO₃) can also be effective. The base's role is to facilitate the transmetalation step. Stronger bases are not always better and can sometimes lead to side reactions. It is often beneficial to screen a few different bases.
Q4: What are the optimal solvent and temperature conditions?
A4: A mixture of an organic solvent and water is typically used. Common solvent systems include 1,4-dioxane/water or THF/water , often in a 4:1 or 5:1 ratio.[1][5] The reaction temperature is also a key parameter. A starting point of 90-110 °C is common for these types of couplings.[1][5] If you observe decomposition of your starting materials or product, a lower temperature should be explored. Conversely, if the reaction is sluggish, a higher temperature may be necessary. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[6]
Q5: I see a significant amount of homocoupling of my boronic acid. How can I minimize this?
A5: Homocoupling is often a result of oxygen in the reaction mixture.[7] It is imperative to thoroughly degas your solvent and reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (at least 30 minutes) before adding the catalyst.[8] Using a slight excess of the boronic acid (1.1-1.5 equivalents) can also help, but rigorous exclusion of oxygen is the most critical factor.
Q6: My starting materials are not fully consumed, even after prolonged reaction times. What should I do?
A6: Incomplete conversion suggests a problem with catalyst activity or stability. Consider the following:
-
Increase Catalyst Loading: While typical loadings are 1-5 mol%, for challenging substrates, increasing the loading to 5-10 mol% can be beneficial.[5]
-
Change the Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the different steps of the catalytic cycle. Switching to a more electron-rich or bulkier ligand can improve performance.
-
Re-evaluate the Base: The base may not be optimal for your specific substrate combination. Screening different bases is recommended.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol provides a robust starting point for your experiments.
-
Reagent Preparation:
-
To a dry Schlenk tube, add this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
-
Catalyst and Solvent Addition:
-
In a separate vial, weigh the palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%) and ligand (if not using a precatalyst).
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) to the Schlenk tube containing the reagents.
-
Quickly add the catalyst to the reaction mixture under a positive flow of inert gas.
-
-
Reaction Execution:
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Troubleshooting by Catalyst and Base Screening
If the general protocol yields unsatisfactory results, a systematic screening of catalysts and bases is recommended.
Table 1: Catalyst and Base Screening Matrix
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (2) | Dioxane/H₂O | 100 | |
| 2 | Pd(OAc)₂ (5) | XPhos (10) | K₃PO₄ (2) | Dioxane/H₂O | 100 | |
| 3 | Pd(dppf)Cl₂ (5) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | |
| 4 | XPhos Pd G2 (5) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | |
| 5 | XPhos Pd G2 (5) | - | Na₂CO₃ (2) | Dioxane/H₂O | 100 | |
| 6 | XPhos Pd G2 (5) | - | Cs₂CO₃ (2) | Dioxane/H₂O | 100 |
This table should be filled in with your experimental results to identify the optimal conditions.
Concluding Remarks
Overcoming low yields in the Suzuki coupling of this compound requires a systematic and informed approach. By carefully considering the choice of catalyst, ligand, base, and reaction conditions, and by ensuring the quality and purity of all reagents, significant improvements in yield can be achieved. This guide provides a framework for troubleshooting, but it is important to remember that each specific substrate pairing may require fine-tuning of the reaction parameters for optimal results.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Preventing Dehalogenation of 3-Chloro-1-methyl-1H-pyrazole
Prepared by the Senior Application Scientist Team
This guide serves as a technical resource for researchers, chemists, and drug development professionals encountering the common yet challenging issue of dehalogenation when working with 3-Chloro-1-methyl-1H-pyrazole. Unwanted conversion of the chloro-substituent to a proton can significantly lower yields and complicate purification. This document provides in-depth, mechanism-based troubleshooting strategies and optimized protocols for common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant formation of 1-methyl-1H-pyrazole as a byproduct in my reaction. What is causing this dehalogenation?
A1: The formation of 1-methyl-1H-pyrazole is a result of a side reaction known as hydrodehalogenation . In the context of palladium-catalyzed cross-coupling reactions, this occurs when the palladium intermediate that is formed after oxidative addition into the C-Cl bond is intercepted by a hydride source before it can proceed through the desired catalytic cycle (transmetalation and reductive elimination).
The primary causes can be broken down into two main categories:
-
Source of Hydride: The "hydride" (H⁻) can originate from various components in your reaction mixture, including solvents (like alcohols or even trace water), the base, or the phosphine ligand itself.[1][2]
-
Reaction Kinetics: Dehalogenation becomes competitive when the rate of the desired productive steps (transmetalation and reductive elimination) is slow compared to the rate of the dehalogenation pathway. Factors that slow down the main catalytic cycle, such as suboptimal ligands, bases, or temperature, will invariably increase the amount of the dehalogenated byproduct.
Troubleshooting Guides for Specific Reactions
This section provides detailed guidance for mitigating dehalogenation in the most common cross-coupling reactions involving this compound.
Issue 1: Prevalent Dehalogenation in Suzuki-Miyaura Coupling
Symptom: Your reaction yields a mixture of the desired coupled product and a significant amount of 1-methyl-1H-pyrazole.
Causality & Solutions: The key to a successful Suzuki coupling is to accelerate the productive catalytic cycle—specifically, oxidative addition and reductive elimination—to outcompete the dehalogenation pathway.
Core Troubleshooting Areas
-
Catalyst & Ligand System: This is the most critical parameter. Standard catalysts like Pd(PPh₃)₄ can be inefficient for electron-rich heteroaryl chlorides. The ligand's properties dictate the stability and reactivity of the palladium center.[3]
-
Expert Recommendation: Employ bulky, electron-rich phosphine ligands.[4] These ligands stabilize the Pd(0) state, promote the difficult oxidative addition into the C-Cl bond, and, most importantly, accelerate the final reductive elimination step.[4] N-Heterocyclic Carbene (NHC) ligands are also highly effective.[5][6]
-
-
Base Selection: The base plays a crucial role in the transmetalation step. However, very strong bases or those with protic impurities can exacerbate dehalogenation.
-
Solvent and Temperature: Protic solvents can be a direct source of protons for the dehalogenation pathway. High temperatures can sometimes favor side reactions.
Data Summary: Recommended Conditions for Suzuki Coupling
| Parameter | Standard Approach (Prone to Dehalogenation) | Optimized Approach (Minimizes Dehalogenation) | Rationale |
| Pd Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(OAc)₂, Pd₂(dba)₃, or Palladacycle Precatalysts (e.g., SPhos G3) | Precatalysts offer better control and higher activity. |
| Ligand | PPh₃ | SPhos, XPhos, RuPhos, or IPr (NHC ligand) | Bulky, electron-rich ligands accelerate reductive elimination.[4][9] |
| Base | NaOtBu, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Milder bases are less likely to promote protonolysis/hydride formation.[8] |
| Solvent | THF, DMF | Dioxane/H₂O (e.g., 5:1), Toluene | Choice depends on substrate solubility; rigorous drying and degassing are key.[10] |
| Temperature | 100-120 °C | 80-100 °C | Lower temperatures can disfavor the dehalogenation side reaction. |
Optimized Protocol: Suzuki-Miyaura Coupling
-
To a dry reaction vial, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2–1.5 equiv.), and K₃PO₄ (2.0–3.0 equiv.).
-
Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4-5 mol%).
-
Seal the vial with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., a 5:1 mixture of dioxane and water) via syringe.
-
Heat the reaction mixture to 90–100 °C and monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.
Issue 2: Dehalogenation in Buchwald-Hartwig Amination
Symptom: The primary product observed is 1-methyl-1H-pyrazole, with low conversion to the desired N-aryl pyrazole.
Causality & Solutions: Similar to Suzuki coupling, dehalogenation in Buchwald-Hartwig amination is often due to a slow C-N reductive elimination step.[13] The choice of ligand and base is paramount to ensuring the desired bond formation occurs efficiently.[14][15]
Core Troubleshooting Areas
-
Ligand Selection: The ligand must be sterically bulky enough to promote C-N reductive elimination. Bidentate ligands are often particularly effective at preventing side reactions.
-
Base Strength and Type: A strong, non-nucleophilic base is required to deprotonate the amine, but an inappropriate choice can lead to decomposition or side reactions.
-
Expert Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective base. Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option. Ensure the base is fresh and handled under inert conditions.
-
Data Summary: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Standard Approach (Prone to Dehalogenation) | Optimized Approach (Minimizes Dehalogenation) | Rationale |
| Pd Source | Pd(OAc)₂ | Pd₂(dba)₃ or Palladacycle Precatalysts (e.g., XPhos Pd G2) | Pre-formed catalysts provide more reliable results. |
| Ligand | P(tBu)₃ | Xantphos, Josiphos, BINAP | Bulky, specialized ligands accelerate C-N reductive elimination.[8][13][16] |
| Base | K₂CO₃, Cs₂CO₃ | NaOtBu, LHMDS | A strong, non-nucleophilic base is required for amine deprotonation. |
| Solvent | DMF | Toluene, Dioxane | Anhydrous, aprotic, and degassed solvents are essential. |
| Temperature | >110 °C | 90-110 °C | Use the lowest temperature that provides a reasonable reaction rate. |
Optimized Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under a flow of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry reaction vessel.
-
Add the degassed solvent (e.g., toluene) and stir for a few minutes to allow for catalyst pre-formation.
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Seal the vessel and heat to the desired temperature (e.g., 90–110 °C). Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, carefully quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Issue 3: Dehalogenation and Homocoupling in Sonogashira Coupling
Symptom: In addition to dehalogenation, you observe the formation of a symmetrical di-alkyne byproduct (Glaser coupling).
Causality & Solutions: The Sonogashira reaction introduces a copper(I) co-catalyst, which, while essential for the main cycle, can also promote the oxidative homocoupling of the terminal alkyne if oxygen is present.[17][18] Dehalogenation remains a competing pathway on the palladium cycle.
Core Troubleshooting Areas
-
Anaerobic Conditions: This is the most critical factor for Sonogashira success. Oxygen facilitates the undesirable Glaser homocoupling pathway.
-
Expert Recommendation: Rigorously degas all solvents and reagents using multiple freeze-pump-thaw cycles or by bubbling argon through the mixture for an extended period. Maintain a positive pressure of an inert gas throughout the reaction.[17]
-
-
Copper Co-catalyst: While traditional Sonogashira protocols use a copper salt (e.g., CuI), copper-free conditions have been developed that can sometimes minimize side reactions.
-
Expert Recommendation: First, ensure your CuI is fresh and of high purity. If problems persist, consider a copper-free protocol, which may require a higher catalyst loading or a different ligand/base system.
-
-
Temperature Control: Elevated temperatures can promote both dehalogenation and catalyst decomposition.
-
Expert Recommendation: Many Sonogashira couplings can be run at or slightly above room temperature. Attempt the reaction at a lower temperature before resorting to heating.[17]
-
Data Summary: Recommended Conditions for Sonogashira Coupling
| Parameter | Common Issues | Optimized Approach | Rationale |
| Atmosphere | Air/Oxygen present | Strictly anaerobic (Argon/Nitrogen) | Prevents oxidative homocoupling (Glaser byproduct).[17] |
| Co-catalyst | Old or impure CuI | Fresh, high-purity CuI (1-5 mol%) or Copper-free conditions | Ensures efficient alkyne activation; copper-free can reduce side reactions. |
| Base | Weak or wet amine | Et₃N, i-Pr₂NH (distilled, degassed) | Amine acts as both base and solvent; must be anhydrous. |
| Solvent | Undegassed THF/DMF | Rigorously degassed THF or DMF | Removes oxygen and potential water impurities. |
| Temperature | High (80-100 °C) | Room Temperature to 50 °C | Lower temperatures disfavor dehalogenation and catalyst decomposition.[17] |
Visualizing the Problem: Competing Reaction Pathways
To effectively troubleshoot, it is crucial to visualize the competition between the desired cross-coupling and the undesired dehalogenation.
Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.
Systematic Troubleshooting Workflow
When faced with dehalogenation, a logical, stepwise approach to optimization is the most efficient path to a solution.
Caption: A logical workflow for troubleshooting dehalogenation.
References
- 1. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. jk-sci.com [jk-sci.com]
- 17. benchchem.com [benchchem.com]
- 18. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Improving Regioselectivity in the Synthesis of 3-Chloro-1-methyl-1H-pyrazole Derivatives
Welcome to the technical support center for the synthesis of substituted pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselective synthesis of 3-chloro-1-methyl-1H-pyrazole and related structures. Poor regioselectivity is a common challenge in heterocyclic chemistry, leading to difficult-to-separate isomeric mixtures and reduced yields of the desired product. This document provides in-depth, experience-driven advice to overcome these hurdles.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions.
Issue 1: My reaction yields a mixture of this compound and 5-chloro-1-methyl-1H-pyrazole. How can I favor the 3-chloro isomer?
This is the most frequent challenge and stems from two key stages where regioselectivity is critical: the initial pyrazole ring formation and the subsequent chlorination step. The optimal strategy depends on your chosen synthetic route.
Route A: Cyclocondensation followed by Chlorination
This common route involves first synthesizing 1-methyl-1H-pyrazole and then introducing the chlorine atom.
-
Challenge: Direct chlorination of 1-methyl-1H-pyrazole often yields a mixture of regioisomers. The outcome is highly dependent on the reaction conditions.
-
Root Cause Analysis & Solutions:
-
Mechanism of Electrophilic Substitution: The pyrazole ring is an electron-rich heterocycle. The positions for electrophilic substitution are dictated by the stability of the intermediate sigma complex (arenium ion). The N1-methyl group influences the electron density distribution.
-
Solution 1: Controlled Chlorination with N-Halosuccinimides (NCS/NBS) : Using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) under mild conditions can provide better regioselectivity. Reactions in solvents like CCl₄ or even water have been shown to favor halogenation at the C4 position, which can then be followed by other transformations if needed.[1] For direct C3/C5 chlorination, the choice of solvent and catalyst is crucial.
-
Solution 2: Diazotization and Sandmeyer Reaction: A highly reliable method for introducing a chlorine atom at a specific position is through a Sandmeyer-type reaction.[2][3][4] This involves synthesizing 1-methyl-1H-pyrazol-3-amine, converting the amine to a diazonium salt, and then displacing it with a chloride ion, typically using a copper(I) chloride catalyst.[2][3][4][5][6] This multi-step approach offers excellent regiocontrol.[7]
-
Route B: Building the Ring with Pre-installed Substituents
This strategy involves reacting a precursor that already contains the chloro-substituent with methylhydrazine.
-
Challenge: The cyclocondensation of an unsymmetrical 1,3-dicarbonyl compound (or its equivalent) with methylhydrazine can produce two regioisomeric pyrazoles.[8][9][10]
-
Root Cause Analysis & Solutions:
-
The Knorr Pyrazole Synthesis: The classical Knorr synthesis, reacting a 1,3-diketone with a hydrazine, is governed by a delicate balance of electronic and steric effects.[8][9][10] The initial attack of the hydrazine can occur at either of the two carbonyl carbons.[8][9]
-
Solution 1: Leverage Electronic Effects: Use a 1,3-dicarbonyl precursor where one carbonyl is significantly more electrophilic. For example, a β-ketoester with a trifluoromethyl group will strongly direct the initial nucleophilic attack to the carbonyl adjacent to the electron-withdrawing group.[8]
-
Solution 2: Solvent Effects: The choice of solvent can dramatically alter the regiochemical outcome.[9][11][12] Standard solvents like ethanol often give mixtures.[11] However, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and especially 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in favor of one isomer.[11][12] This is attributed to their unique hydrogen-bonding properties which can stabilize one transition state over the other.[9][12]
-
Issue 2: The N-methylation of my 3-chloropyrazole precursor is not selective, giving both N1 and N2 isomers.
When starting with a pre-formed 3-chloropyrazole and attempting to add the methyl group, regioselectivity at the nitrogen atoms becomes the primary obstacle.
-
Challenge: The two nitrogen atoms in a pyrazole ring have similar reactivity, making selective alkylation difficult with standard reagents like methyl iodide or dimethyl sulfate.[13][14]
-
Root Cause Analysis & Solutions:
-
Steric Hindrance: The substituent at the 3-position (in this case, chlorine) can sterically hinder the adjacent N2 position, making the N1 position more accessible to the alkylating agent.
-
Solution 1: Use of Bulky Masked Methylating Reagents: A novel and highly effective approach involves using sterically bulky α-halomethylsilanes (e.g., (chloromethyl)triisopropoxysilane) as "masked" methylating agents.[14][15][16][17] These reagents preferentially alkylate the less sterically hindered N1 position. A subsequent protodesilylation step with a fluoride source cleanly reveals the N-methyl group, achieving excellent N1/N2 selectivity (often >99:1).[14][15][16][17]
-
Solution 2: Directed Synthesis: If direct methylation proves problematic, consider a synthetic route that unambiguously installs the methyl group first. The reaction of methylhydrazine with a suitable 1,3-dielectrophile is the most common way to achieve this, although it brings back the challenges of C3/C5 regioselectivity as discussed in Issue 1.[18][19][20]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most reliable, albeit longer, route to guarantee the synthesis of the this compound isomer?
A1: The most dependable route for unambiguous regiochemistry involves the synthesis of 1-methyl-1H-pyrazol-3-amine followed by a Sandmeyer reaction.[2][3][4][5][6]
-
Synthesis of 1-methyl-1H-pyrazol-3-amine: This can be achieved through the cyclocondensation of methylhydrazine with a suitable three-carbon precursor like 3-aminocrotononitrile.
-
Diazotization: The 3-amino group is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5 °C).[2][4][21]
-
Sandmeyer Reaction: The diazonium salt is then treated with copper(I) chloride (CuCl) to replace the diazonium group with a chlorine atom.[2][3][4] This sequence ensures the chlorine is introduced exclusively at the 3-position.
Q2: Can I use a direct chlorination agent like trichloroisocyanuric acid (TCCA)?
A2: Yes, TCCA can be used for the chlorination of pyrazoles. It has been employed in a direct cyclization/chlorination strategy to produce 4-chloropyrazoles.[22][23] However, for a pre-formed 1-methyl-1H-pyrazole, direct chlorination with TCCA might still lead to a mixture of isomers, primarily the 4-chloro and potentially di-chloro products, depending on the conditions. The regioselectivity would need to be carefully optimized for your specific substrate.
Q3: How do electronic and steric effects influence regioselectivity in the Knorr pyrazole synthesis?
A3: In the reaction of an unsymmetrical 1,3-dicarbonyl compound with methylhydrazine, both effects are critical:
-
Electronic Effects: The initial nucleophilic attack by a nitrogen atom of methylhydrazine typically occurs at the more electrophilic (electron-poor) carbonyl carbon.[8] An electron-withdrawing group (like -CF₃) near one carbonyl will make it the preferred site of attack.[8]
-
Steric Effects: A bulky substituent on the 1,3-dicarbonyl compound can physically block access to the nearby carbonyl group, directing the hydrazine to attack the less sterically hindered carbonyl.[8] Similarly, bulky groups on the hydrazine can influence the orientation of the final cyclization step.
Q4: Are there any analytical techniques to easily distinguish between the 3-chloro and 5-chloro isomers?
A4: Yes, NMR spectroscopy is a powerful tool for this.
-
¹H NMR: The chemical shifts of the pyrazole ring protons will be different for each isomer. The proton at the C5 position in the 3-chloro isomer will have a different chemical shift than the proton at the C3 position in the 5-chloro isomer.
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly those bearing the chlorine and the methyl group, will be distinct for each regioisomer.
-
NOE (Nuclear Overhauser Effect) Spectroscopy: A 1D or 2D NOE experiment can be definitive. Irradiation of the N1-methyl protons should show an NOE enhancement to the adjacent C5-proton in the 3-chloro isomer, but not to the C3-proton in the 5-chloro isomer. This provides an unambiguous structural assignment.
III. Experimental Protocols & Data
Protocol 1: Regiocontrolled Pyrazole Synthesis Using Fluorinated Alcohols
This protocol details a method to favor one regioisomer during the Knorr condensation by using HFIP as the solvent.[11][12]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
Table 1: Effect of Solvent on Regioisomeric Ratio
This table summarizes the typical effect of different solvents on the regioselectivity of the reaction between a 1-aryl-1,3-diketone and methylhydrazine. Isomer A represents the 1-methyl-5-aryl-pyrazole, and Isomer B is the 1-methyl-3-aryl-pyrazole.
| Solvent | Temperature (°C) | Ratio (Isomer A : Isomer B) | Reference |
| Ethanol (EtOH) | Reflux | ~1 : 1.3 | [12] |
| 2,2,2-Trifluoroethanol (TFE) | Room Temp | ~97 : 3 | [11][12] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Room Temp | >99 : 1 | [11][12] |
Protocol 2: Highly Regioselective N1-Methylation using a Masked Reagent
This protocol describes the N1-selective methylation of a 3-substituted pyrazole using a sterically hindered silyl reagent.[14][15][16][17]
Materials:
-
3-Substituted pyrazole (e.g., 3-chloropyrazole) (1.0 mmol)
-
(Chloromethyl)triisopropoxysilane (1.2 mmol)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.5 mmol)
-
Anhydrous THF/DMSO solvent mixture
-
Tetrabutylammonium fluoride (TBAF) (2.0 mmol)
Procedure:
-
Alkylation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the 3-substituted pyrazole (1.0 mmol) in the anhydrous THF/DMSO solvent.
-
Add KHMDS (1.5 mmol) and stir for 15 minutes at room temperature to form the pyrazolide anion.
-
Add (chloromethyl)triisopropoxysilane (1.2 mmol) and heat the mixture to 60 °C. Monitor the reaction by TLC until the starting material is consumed.
-
Protodesilylation: Cool the reaction to room temperature. Add TBAF (2.0 mmol) and heat the mixture again to 60 °C for 1-2 hours to cleave the silyl group.
-
After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure N1-methylated pyrazole.
IV. Visualization of Key Workflows
Diagram 1: Decision Workflow for Regioselective Synthesis
This diagram outlines the key decision points when planning the synthesis of a this compound derivative.
Caption: Decision tree for synthetic route selection.
Diagram 2: Mechanism of Solvent-Controlled Regioselectivity
This diagram illustrates the proposed influence of a fluorinated alcohol (HFIP) on the Knorr pyrazole synthesis.
Caption: Solvent effect on reaction pathway energetics.
V. References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. --INVALID-LINK--
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PMC - NIH. --INVALID-LINK--
-
Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis. (2025). BenchChem. --INVALID-LINK--
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). Semantic Scholar. --INVALID-LINK--
-
(Chloromethyl)triisopropoxysilane Enables Highly Regioselective N1-Methylation of Pyrazoles. (2024). Thieme Connect. --INVALID-LINK--
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. --INVALID-LINK--
-
Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... (2023). ResearchGate. --INVALID-LINK--
-
Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. --INVALID-LINK--
-
Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. (2019). ResearchGate. --INVALID-LINK--
-
Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. (2025). BenchChem. --INVALID-LINK--
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (2007). pubs.acs.org. --INVALID-LINK--
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2007). ACS Publications. --INVALID-LINK--
-
Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. (2014). ResearchGate. --INVALID-LINK--
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). ACS Publications. --INVALID-LINK--
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). ACS Publications. --INVALID-LINK--
-
Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. (2003). ResearchGate. --INVALID-LINK--
-
1-Methyl-1H-pyrazol-3-amine synthesis. (n.d.). ChemicalBook. --INVALID-LINK--
-
Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (2017). Google Patents. --INVALID-LINK--
-
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (2016). MDPI. --INVALID-LINK--
-
REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. (n.d.). Organic Syntheses Procedure. --INVALID-LINK--
-
Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. (2018). The Journal of Organic Chemistry. --INVALID-LINK--
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2022). MDPI. --INVALID-LINK--
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2023). PubMed Central. --INVALID-LINK--
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2021). ACS Publications. --INVALID-LINK--
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). LibreTexts Chemistry. --INVALID-LINK--
-
Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. (2002). Journal of the Chemical Society, Perkin Transactions 1. --INVALID-LINK--
-
Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine. (2016). Google Patents. --INVALID-LINK--
-
synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (n.d.). ijrjet.com. --INVALID-LINK--
-
Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles from Bromovinyl Acetals and N-Tosylhydrazones. (2020). Organic Chemistry Portal. --INVALID-LINK--
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2024). MDPI. --INVALID-LINK--
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (2014). Organic Chemistry Portal. --INVALID-LINK--
-
Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (2014). RJPBCS. --INVALID-LINK--
-
The Reactivity Trends in Electrochemical Chlorination and Bromination of N-Substituted and N-Unsubstituted Pyrazoles. (2021). ResearchGate. --INVALID-LINK--
-
Diazotization of heterocyclic primary amines. (2002). ACS Publications. --INVALID-LINK--
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. (2025). Preprints.org. --INVALID-LINK--
-
Diazotisation. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. --INVALID-LINK--
-
Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. (n.d.). ResearchGate. --INVALID-LINK--
-
Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2022). MDPI. --INVALID-LINK--
-
Reactions of the Diazonium Salts of 3-amino-4-phenylpyrazole. (1958). Google Books. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diazotisation [organic-chemistry.org]
- 5. 1-Methyl-1H-pyrazol-3-amine synthesis - chemicalbook [chemicalbook.com]
- 6. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. | Semantic Scholar [semanticscholar.org]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 21. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA [mdpi.com]
- 23. preprints.org [preprints.org]
Troubleshooting byproduct formation in 3-Chloro-1-methyl-1H-pyrazole reactions
Welcome to the technical support guide for the synthesis of 3-Chloro-1-methyl-1H-pyrazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this multi-step synthesis. We will delve into the causality behind these issues and provide field-proven, validated solutions to enhance yield, purity, and reproducibility.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and agrochemicals. Its synthesis, while conceptually straightforward, is often plagued by the formation of persistent and difficult-to-separate byproducts. The most common synthetic route involves two key stages: 1) the cyclocondensation reaction to form the 1-methyl-1H-pyrazol-5(4H)-one core, and 2) the subsequent chlorination to yield the final product. Issues can arise at both stages, leading to compromised purity and yield. This guide provides a question-and-answer-based approach to troubleshoot these specific problems.
Section 1: Troubleshooting the Pyrazole Ring Formation
The initial formation of the pyrazole ring is critical for the success of the entire synthesis. The primary challenge in this step is controlling the regioselectivity of the condensation between methylhydrazine and a β-ketoester, such as ethyl acetoacetate.
FAQ 1.1: My reaction is producing a mixture of pyrazolone regioisomers. How can I improve the selectivity for the desired 1-methyl-1H-pyrazol-5(4H)-one?
Problem: You are observing two distinct product spots on TLC or two sets of peaks in your NMR, corresponding to the desired 1-methyl-3-methyl-pyrazol-5-one and the undesired 1-methyl-5-methyl-pyrazol-3-one isomer. This complicates downstream processing and reduces the yield of the correct precursor.
Probable Cause: The reaction of a non-symmetrical 1,3-dicarbonyl compound with methylhydrazine can proceed through two different pathways, leading to a mixture of regioisomers.[1] In traditional solvents like ethanol, the reaction often shows poor selectivity.[2][3]
Proposed Solutions:
-
Solvent Optimization: The choice of solvent can dramatically influence the regioselectivity of the cyclization. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly favor the formation of the desired regioisomer.[1][2] These solvents can modulate the reactivity of the carbonyl groups through hydrogen bonding, guiding the initial nucleophilic attack of the methylhydrazine.
-
Temperature and Addition Control: Slowly adding methylhydrazine to the solution of the β-ketoester at a controlled temperature (e.g., 0-10 °C) can help favor one pathway over the other. After the initial addition, the reaction can be gently warmed to drive it to completion.[4]
Data Summary: Effect of Solvent on Regioselectivity
| Solvent | Ratio (Desired:Undesired Isomer) | Reference |
| Ethanol | ~1.3 : 1 | [3] |
| 2,2,2-Trifluoroethanol (TFE) | >10 : 1 | [1] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >30 : 1 | [1] |
Section 2: Troubleshooting the Chlorination of 1-methyl-1H-pyrazol-5(4H)-one
The conversion of the pyrazolone intermediate to the final 3-chloro-pyrazole using a chlorinating agent like phosphorus oxychloride (POCl₃) is the most common source of byproducts.
FAQ 2.1: My chlorination reaction is incomplete, and I'm recovering significant amounts of starting material. How can I ensure full conversion?
Problem: Post-reaction analysis (LC-MS or NMR) shows a significant percentage of the 1-methyl-1H-pyrazol-5(4H)-one starting material remaining.
Probable Cause: The reactivity of the pyrazolone may be lower than anticipated, or the chlorinating agent may have been consumed or deactivated. Insufficient temperature or reaction time are common culprits.
Proposed Solutions:
-
Increase Stoichiometry of POCl₃: Ensure at least 2-3 molar equivalents of POCl₃ are used. While the reaction is formally a dehydration/chlorination, excess reagent can help drive the equilibrium towards the product.
-
Elevate Reaction Temperature: These reactions often require heating to reflux (typically around 100-110 °C) for several hours to proceed to completion.[5] Monitor the reaction by TLC or LC-MS until the starting material is no longer observed.
-
Use of a Co-solvent/Catalyst: In some cases, the addition of a high-boiling point tertiary amine like N,N-diisopropylethylamine (DIPEA) or pyridine in catalytic amounts can facilitate the reaction, although this can sometimes introduce other side reactions.
FAQ 2.2: I'm observing a significant byproduct with a mass corresponding to dichlorination. How can this be avoided?
Problem: Mass spectrometry and NMR analysis indicate the presence of 3,4-dichloro-1-methyl-1H-pyrazole in the crude product mixture.
Probable Cause: The pyrazole ring, once formed, is an electron-rich aromatic system. Under harsh Vilsmeier-Haack conditions or with excess chlorinating agent and prolonged heating, electrophilic chlorination can occur at the C4 position.[6]
Proposed Solutions:
-
Strict Stoichiometric Control: Carefully control the amount of POCl₃ used. Start with a lower stoichiometry (e.g., 1.5-2.0 equivalents) and monitor the reaction progress closely.
-
Temperature and Time Management: Avoid excessively high temperatures or prolonged reaction times after the initial starting material has been consumed. Once the desired product is formed, quenching the reaction promptly can prevent subsequent over-chlorination.
-
Alternative Chlorinating Agents: While POCl₃ is standard, other reagents could be explored. For instance, mechanochemical chlorination using trichloroisocyanuric acid (TCCA) has been reported for pyrazoles and can sometimes offer better control.[6]
FAQ 2.3: My NMR spectrum shows an unexpected aldehyde proton (~9-10 ppm) and my mass has increased by 28 Da. What is this byproduct?
Problem: A formylated byproduct, 5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde, is detected. This is a very common issue when N,N-dimethylformamide (DMF) is used as a solvent or is present as an impurity.
Probable Cause: This is a classic case of a Vilsmeier-Haack side reaction.[7][8] POCl₃ reacts with DMF to form the Vilsmeier reagent, a potent electrophilic formylating agent.[9] The electron-rich C4 position of the pyrazole ring is susceptible to electrophilic attack by this reagent, leading to formylation.[10][11]
Proposed Solutions:
-
Strictly Avoid DMF: The most effective solution is to run the reaction neat (using excess POCl₃ as the solvent) or in a non-reactive solvent such as acetonitrile or toluene. Ensure all glassware is free of residual DMF.
-
Optimize Reaction Conditions: If DMF must be used, lowering the reaction temperature and time can minimize the rate of the Vilsmeier-Haack side reaction relative to the desired chlorination.
-
Purification: If the formylated byproduct is formed, it can typically be separated from the desired product by silica gel column chromatography, although this can be challenging due to similar polarities.
Section 3: Visualization of Reaction Pathways
The following diagram illustrates the primary synthetic route to this compound and the major byproduct pathways discussed.
References
- 1. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cross-Coupling Reactions of 3-Chloro-1-methyl-1H-pyrazole
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in cross-coupling reactions involving 3-chloro-1-methyl-1H-pyrazole. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation. The electron-rich nature of the pyrazole ring and the relatively inert C-Cl bond make this substrate uniquely challenging, requiring careful optimization of ligands and bases for successful transformations.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound showing low to no yield?
A1: Low conversion is a common issue when working with chloropyrazoles. The primary reasons are twofold: the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, and potential catalyst inhibition by the nitrogen-rich pyrazole ring.[1][2] To troubleshoot this, a systematic approach is required:
-
Catalyst & Ligand System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for unreactive aryl chlorides.[1] More electron-rich and sterically hindered phosphine ligands are necessary to promote the oxidative addition step, which is often rate-limiting.[3] Consider switching to modern biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to be effective for challenging substrates.[4] Using pre-formed palladium precatalysts can also ensure efficient generation of the active Pd(0) species.[4][5]
-
Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings or the deprotonation step in Buchwald-Hartwig aminations.[2][6] For Suzuki reactions, moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often a good starting point. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[7] The choice of base is highly dependent on the specific coupling partners and solvent.[2]
-
Reaction Temperature: Due to the inertness of the C-Cl bond, higher reaction temperatures (typically 80-110 °C) are often necessary to drive the reaction to completion.[7][8]
Q2: I'm observing significant dehalogenation of my this compound starting material. What causes this and how can I prevent it?
A2: Dehalogenation is a common side reaction, resulting in the formation of 1-methyl-1H-pyrazole. This occurs when the organopalladium intermediate undergoes protonolysis before the desired cross-coupling can take place.
-
Moisture: Rigorously dry all reagents, solvents, and glassware. The presence of water can be a proton source.
-
Base Choice: Some bases can facilitate this side reaction. If using a hydroxide or carbonate base with residual water, consider switching to a phosphate or fluoride base, or using an alkoxide base in an anhydrous solvent.
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of dehalogenation relative to the cross-coupling reaction.[9]
-
Ligand Choice: The ligand can influence the stability of the catalytic intermediates. A well-chosen ligand can accelerate the rate of cross-coupling, outcompeting the dehalogenation pathway.
Q3: For a Suzuki-Miyaura coupling, which ligand and base combination is a good starting point for this compound?
A3: For Suzuki-Miyaura coupling of challenging aryl chlorides, a combination of a bulky, electron-rich phosphine ligand with a moderately strong base is recommended.
-
Recommended Ligands: Dialkylbiaryl phosphine ligands such as SPhos or XPhos are excellent choices.[4] These ligands promote the difficult oxidative addition step and facilitate the reductive elimination.[3]
-
Recommended Bases: Potassium phosphate (K₃PO₄) is a versatile and effective base for many Suzuki couplings, offering a good balance of reactivity and functional group tolerance.[4][10] Cesium carbonate (Cs₂CO₃) is another strong candidate, particularly praised for its unique properties stemming from the large, polarizable cesium cation.[10][11]
Below is a table summarizing starting conditions for screening:
| Parameter | Recommended Starting Condition | Rationale |
| Palladium Precatalyst | SPhos Pd G3 or XPhos Pd G2 (1-3 mol%) | Air-stable, ensures reliable generation of the active monoligated Pd(0) species.[4] |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands that accelerate oxidative addition and reductive elimination.[3][12] |
| Base | K₃PO₄ (2-3 equivalents) | Effective in promoting transmetalation while minimizing side reactions.[4][10] |
| Solvent | Dioxane/H₂O (e.g., 4:1) or Toluene | Common solvent systems for Suzuki couplings. The presence of water can aid in dissolving the base.[4] |
| Temperature | 100-110 °C | Necessary to overcome the activation barrier for C-Cl bond cleavage. |
Q4: I am attempting a Buchwald-Hartwig amination with this compound. Why is the reaction failing and what should I try?
A4: Buchwald-Hartwig amination of aryl chlorides requires a highly active catalytic system due to the strength of the C-Cl bond and the need to deprotonate the amine or the palladium-amine complex.[6]
-
Ligand Selection is Critical: As with Suzuki couplings, bulky, electron-donating ligands are essential. Josiphos, Xantphos, or biaryl phosphine ligands are often effective.[10][13] The choice can depend heavily on the specific amine being coupled.
-
Strong Base Required: A strong, non-nucleophilic base is typically necessary. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions.[7] Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) can also be used.[7] Weaker bases like K₃PO₄ or Cs₂CO₃ are generally insufficient for the amination of aryl chlorides.[10]
-
Solvent Choice: Anhydrous, aprotic polar solvents like toluene, dioxane, or DMF are typically used. The solvent can influence the solubility of the base and the stability of the catalytic species.[6]
Troubleshooting Experimental Workflows
Scenario 1: Failed Suzuki-Miyaura Coupling
You have attempted to couple this compound with an arylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in DME at 85 °C, but you only recover starting material.
Caption: Troubleshooting workflow for a failed Suzuki coupling.
Causality Explanation: The initial failure is likely due to the inability of the Pd(PPh₃)₄ catalyst to efficiently cleave the strong C-Cl bond at 85 °C.[1] Upgrading to a more electron-rich and bulky ligand like SPhos dramatically enhances the rate of oxidative addition.[3] Concurrently, increasing the temperature provides the necessary energy to overcome the activation barrier. Switching to a stronger base like K₃PO₄ ensures the transmetalation step is not rate-limiting.[4]
Scenario 2: Buchwald-Hartwig Amination Dominated by Side Reactions
You are attempting to couple this compound with a primary amine using Pd₂(dba)₃, Xantphos, and Cs₂CO₃, but observe significant starting material and some dehalogenation.
Caption: Troubleshooting workflow for a Buchwald-Hartwig amination.
Causality Explanation: The primary issue here is the choice of base. While Cs₂CO₃ is a strong base, it is often not potent enough for the amination of electron-rich aryl chlorides.[10] The catalytic cycle likely stalls after oxidative addition, leading to side reactions like protonolysis (dehalogenation). Switching to NaOtBu, a much stronger base, facilitates the crucial deprotonation of the amine-palladium complex, allowing the catalytic cycle to proceed to reductive elimination and product formation.[6][7]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of this compound with various arylboronic acids.
-
Vessel Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the arylboronic acid (1.2-1.5 equivalents), K₃PO₄ (2.0 equivalents), and the palladium precatalyst (e.g., SPhos Pd G3, 2 mol%).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes. This is best achieved by evacuating and backfilling with inert gas three times.[5]
-
Reagent Addition: Add this compound (1.0 equivalent) to the vial. Then, add the degassed solvent (e.g., dioxane/water 4:1, to a concentration of ~0.1 M) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 13. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification Strategies for 3-Chloro-1-methyl-1H-pyrazole Reaction Mixtures
Welcome to the technical support center for the purification of 3-Chloro-1-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting assistance for common challenges encountered during the purification of this important heterocyclic building block.
The following sections are structured in a question-and-answer format to directly address specific issues. We will explore the causality behind experimental choices, describe robust protocols, and provide a framework for achieving high purity in your final compound.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequent problems encountered after the initial synthesis and work-up of this compound.
Question 1: My crude product has low purity (<90%) after the initial work-up. What are the likely causes and how can I fix this?
Low purity is a common issue stemming from several factors related to the synthesis. Identifying the source is key to selecting the right purification strategy.
Possible Causes:
-
Residual Starting Materials: Incomplete consumption of precursors like methylhydrazine or a 1,3-dicarbonyl equivalent is a frequent source of contamination.
-
Formation of Regioisomers: Depending on the synthetic route, formation of the isomeric 5-Chloro-1-methyl-1H-pyrazole or 4-chloro isomers can occur. These often have very similar properties, making separation difficult.[1][2]
-
Side-Reaction Byproducts: Dehalogenation, double chlorination, or reactions with the solvent can lead to unexpected impurities.[3]
-
Incomplete Cyclization: Pyrazoline intermediates may be present if the final aromatization or cyclization step is incomplete.[1]
Recommended Solutions:
-
Optimize the Initial Work-up: Before attempting advanced purification, ensure your initial aqueous work-up is effective. Pyrazoles are weakly basic and can be manipulated with acid/base washes. See Protocol 1 for a detailed acid-base extraction method designed to remove non-basic and strongly basic impurities.
-
Identify the Impurities: Use analytical techniques to understand what you need to remove.
-
Select an Appropriate Purification Technique: Based on the nature of the impurities and the physical properties of your crude product, choose one of the following methods.
The decision-making process for purification can be visualized as follows:
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Scale-Up of 3-Chloro-1-methyl-1H-pyrazole Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 3-Chloro-1-methyl-1H-pyrazole. This guide is designed for researchers, chemists, and process development professionals. We aim to provide in-depth, field-proven insights into the challenges encountered during the scale-up of this important heterocyclic intermediate. Our focus is on troubleshooting common issues and providing a foundational understanding of the process parameters critical for a safe, efficient, and reproducible synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of this compound.
Q1: What are the primary synthetic routes for this compound, and which is most suitable for scale-up?
A1: The most common and industrially viable route involves the chlorination of a pyrazolone precursor, typically 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one or its N-methyl analogue.[1] This reaction often utilizes a Vilsmeier-Haack type reagent, generated in situ from phosphorus oxychloride (POCl₃) and a solvent like N,N-dimethylformamide (DMF).[1][2]
-
Route A: Chlorination of 1-methyl-3-methyl-1H-pyrazol-5(4H)-one: This is a direct and efficient method. The pyrazolone starting material is synthesized via the cyclocondensation of ethyl acetoacetate and methylhydrazine.[3]
-
Route B: Direct Chlorination of 1-methyl-1H-pyrazole: While seemingly simpler, direct electrophilic chlorination of the pyrazole ring can be challenging. It often leads to the formation of the 4-chloro isomer as the major product due to the electronic properties of the pyrazole ring.[4][5] Achieving 3-chloro selectivity is difficult and typically requires more complex, multi-step approaches, making it less ideal for large-scale production.[6][7]
For scale-up, Route A is generally preferred due to its higher regioselectivity and the availability of starting materials. The Vilsmeier-Haack approach provides a reliable method for introducing the chloro group at the desired position.[1]
Q2: Can you explain the reaction mechanism for the chlorination of the pyrazolone precursor using POCl₃/DMF?
A2: The reaction proceeds through the formation of the Vilsmeier reagent, (chloromethylene)dimethylammonium chloride, from the reaction of POCl₃ and DMF. The pyrazolone tautomerizes to its aromatic hydroxypyrazole form, and the hydroxyl group is then activated by the Vilsmeier reagent (or POCl₃ itself), converting it into a good leaving group. A chloride ion, generated from POCl₃, then acts as a nucleophile, displacing the activated hydroxyl group to yield the final 3-chloro product. This process is an example of a nucleophilic substitution on the heterocyclic ring, facilitated by the activation of the hydroxyl group.
Q3: What are the most critical safety precautions during the scale-up of this synthesis?
A3: Safety is paramount, especially during scale-up. The key hazards are associated with the reagents and the reaction's exothermic nature.
-
Handling of Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water, releasing toxic HCl gas. All handling must be done in a well-ventilated fume hood or a closed reactor system with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.[8][9]
-
Exothermic Reaction: The reaction between POCl₃ and DMF, and the subsequent chlorination, can be highly exothermic.[8] On a large scale, this demands a robust reactor with efficient cooling and temperature monitoring. The gradual, controlled addition of POCl₃ is crucial to prevent a thermal runaway.[8][10]
-
Waste Disposal: The reaction generates hazardous waste, including acidic byproducts and chlorinated organics. This waste must be quenched carefully (e.g., by slowly adding to a stirred, cooled base solution) and disposed of according to strict institutional and environmental regulations.[11][12]
Q4: How is the purity of this compound typically assessed and what are the common impurities?
A4: A multi-pronged approach to quality control is essential.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is used for quantitative purity assessment and to track reaction completion. Thin-Layer Chromatography (TLC) is effective for rapid, qualitative monitoring during the reaction.[9]
-
Spectroscopy:
-
Common Impurities:
-
Unreacted Starting Material: Residual 1-methyl-3-methyl-1H-pyrazol-5(4H)-one.
-
Isomeric Byproducts: Depending on the route, small amounts of 5-chloro-1-methyl-1H-pyrazole might be present.
-
Hydrolyzed Byproducts: If moisture is present, POCl₃ can hydrolyze, leading to incomplete reactions and the formation of phosphoric acids.
-
Section 2: Troubleshooting Guide for Scale-Up
This guide provides solutions to specific problems encountered during the synthesis.
Problem: Low or Inconsistent Yield
Q5: My reaction yield is significantly lower on a larger scale compared to the lab-scale experiment. What could be the cause?
A5: This is a classic scale-up challenge often related to mass and heat transfer limitations.
-
Possible Cause 1: Inefficient Mixing: In larger reactors, inefficient stirring can create localized "hot spots" or areas of high reagent concentration, leading to side reactions and degradation.
-
Solution: Ensure the reactor's agitation system (impeller type, speed) is adequate for the reaction volume to maintain a homogenous mixture.
-
-
Possible Cause 2: Poor Temperature Control: The exothermic nature of the reaction can be difficult to manage at scale. If the internal temperature rises uncontrollably, it can lead to the degradation of the starting material, Vilsmeier reagent, or the final product.
-
Solution: Use a jacketed reactor with a reliable cooling system. Implement a slow, controlled addition of the chlorinating agent (POCl₃) via a syringe pump or dropping funnel, while closely monitoring the internal temperature.
-
-
Possible Cause 3: Moisture Contamination: Water reacts exothermically with POCl₃, consuming the reagent and reducing its effectiveness for the primary reaction.
-
Solution: Ensure all glassware, reactors, and solvents are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture ingress.
-
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low yield.
Problem: Impurity Formation
Q6: I am observing a significant amount of an unknown byproduct in my final product. How can I identify and mitigate this?
A6: Side reactions become more prominent at scale. The most common issues are related to the Vilsmeier-Haack conditions and substrate reactivity.
-
Possible Cause 1: Dimerization or Polymerization: Under harsh acidic conditions or at elevated temperatures, pyrazole derivatives can sometimes form colored polymeric materials.
-
Solution: Maintain the lowest effective reaction temperature. Ensure a controlled, gradual addition of POCl₃ to avoid localized high concentrations of the Vilsmeier reagent.
-
-
Possible Cause 2: Reaction with Solvent (DMF): Besides forming the Vilsmeier reagent, DMF can participate in other side reactions if the temperature is too high for extended periods, potentially leading to formylation at other positions if the ring is activated.
-
Solution: Adhere to the optimized reaction time and temperature. Once the reaction is complete (as monitored by TLC/HPLC), proceed with the workup promptly.
-
-
Possible Cause 3: Over-chlorination: While less common for this specific synthesis, highly reactive chlorinating agents or harsh conditions could theoretically lead to dichlorinated species.
-
Solution: Use the correct stoichiometry of the chlorinating agent. A slight excess is common, but a large excess should be avoided.
-
Problem: Exothermic Runaway and Pressure Build-up
Q7: During scale-up, I noticed a rapid temperature increase and pressure build-up after adding POCl₃. How can I prevent this dangerous situation?
A7: This is a critical safety failure indicating poor control over the exothermic reaction.
-
Possible Cause 1: Reagent Addition Rate is Too High: Adding the POCl₃ too quickly does not allow the reactor's cooling system to dissipate the generated heat, leading to an exponential increase in reaction rate and temperature (thermal runaway).
-
Solution: The addition of POCl₃ must be slow and controlled, especially at the start of the reaction. Use a calibrated dosing pump and monitor the internal temperature in real-time. The addition should be paused if the temperature exceeds the set limit.
-
-
Possible Cause 2: Inadequate Cooling Capacity: The cooling system may be insufficient for the scale of the reaction.
-
Solution: Before scaling up, calculate the theoretical heat output (enthalpy of reaction) and ensure your reactor's cooling capacity is sufficient. It may be necessary to perform the reaction at a more dilute concentration to manage the exotherm.
-
-
Possible Cause 3: Accumulation of Unreacted Reagents: If the initial reaction temperature is too low, the POCl₃ may accumulate without reacting. A subsequent small increase in temperature can then trigger a very rapid, uncontrolled reaction of all the accumulated reagent.
-
Solution: Ensure the reaction temperature is high enough for the reaction to initiate as the reagent is added. A common practice is to add a small portion of the reagent first, confirm that the reaction has started (e.g., a slight, controlled temperature increase), and then proceed with the slow addition of the remainder.
-
Logical Relationship: Key Factors for Safe Scale-Up
Caption: Interdependence of control parameters for successful scale-up.
Section 3: Protocols & Methodologies
Protocol 1: Lab-Scale Synthesis of this compound
Disclaimer: This protocol is for informational purposes only and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
Materials:
-
1-methyl-3-methyl-1H-pyrazol-5(4H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene or Ethyl Acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactor Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, add 1-methyl-3-methyl-1H-pyrazol-5(4H)-one (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 3-5 volumes relative to the starting material). Begin stirring to dissolve the solid.
-
Cooling: Cool the mixture to 0-5 °C using an ice bath.
-
Reagent Addition: Slowly add POCl₃ (approx. 1.5-2.0 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to 80-90 °C and hold for 2-4 hours. Monitor the reaction progress by TLC or HPLC.[1]
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice or into a vigorously stirred, cooled saturated NaHCO₃ solution to quench the excess POCl₃ and neutralize the acid. Caution: This is highly exothermic and releases gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with toluene or ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization to yield this compound as a clear liquid or low-melting solid.
Protocol 2: Quality Control by ¹H NMR
Objective: To confirm the identity and isomeric purity of the product.
Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).
Expected ¹H NMR Spectrum:
-
N-CH₃ Signal: A singlet around 3.7-3.9 ppm.
-
Pyrazole Ring Protons: Two doublets (or two singlets, depending on the substitution pattern of the specific isomer) in the aromatic region, typically between 6.0 and 7.5 ppm. For this compound, you would expect signals corresponding to the H4 and H5 protons.
-
Absence of Impurities: Check for the absence of the starting pyrazolone signals. Compare the integration of the N-methyl peak to the pyrazole ring protons to confirm the structure.
| Parameter | Typical Value | Purpose |
| Reaction Temp. | 80-90 °C | To ensure sufficient rate of chlorination. |
| POCl₃ Stoichiometry | 1.5 - 2.0 eq | To drive the reaction to completion. |
| Reaction Time | 2 - 4 hours | Monitored by HPLC/TLC for completion. |
| Quench pH | 7 - 8 | To neutralize acidic byproducts safely. |
| Table 1: Summary of Critical Process Parameters for Synthesis. |
References
- 1. mdpi.com [mdpi.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US9522900B2 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine - Google Patents [patents.google.com]
- 7. US20160052908A1 - Process for the preparation of 3-(3-chloro-1h-pyrazol-1-yl)pyridine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. heteroletters.org [heteroletters.org]
- 10. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Reaction Exotherms in 3-Chloro-1-methyl-1H-pyrazole Chemistry
Welcome to the technical support center for the safe synthesis and handling of 3-Chloro-1-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile heterocyclic compound. The synthesis of halogenated pyrazoles can involve significant reaction exotherms, which, if not properly managed, can pose serious safety risks, including thermal runaways.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure your experiments are conducted safely and efficiently.
Our approach is grounded in the principles of process safety management, which involves a systematic approach to identifying, evaluating, and controlling chemical process hazards.[2] A thorough understanding of the thermal properties of your reaction is not just best practice; it is essential for safe scale-up from laboratory to pilot plant and beyond.[1][3][4][5]
Section 1: Foundational Principles & Initial Risk Assessment
This section covers the fundamental concepts of reaction exotherms and the initial steps required for a thorough thermal hazard assessment.
Q1: What are the primary causes of exotherms in this compound synthesis?
A1: The primary exotherm typically originates from the cyclization and chlorination steps. Common synthetic routes involve the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound (or equivalent) and a subsequent chlorination step.[6][7][8] Key heat-generating events include:
-
C-N and N-N Bond Formation: The formation of the pyrazole ring is a thermodynamically favorable process that releases significant energy.
-
Chlorination: Electrophilic chlorination of the pyrazole ring or its precursor is often highly exothermic. Reagents like phosphorus oxychloride (POCl₃) or trichloroisocyanuric acid (TCCA) can react vigorously.[7][9]
-
Neutralization/Quenching: The quenching of reactive reagents (e.g., POCl₃) with water or alcohols is extremely exothermic and can cause violent boiling if not controlled.[10]
Q2: What is a "thermal runaway" and why is it the principal hazard?
A2: A thermal runaway occurs when the heat generated by a reaction exceeds the rate of heat removal from the reactor.[2][5] This creates a dangerous positive feedback loop:
-
Increased temperature accelerates the reaction rate.
-
The faster reaction rate generates even more heat.
-
This cycle continues, leading to an exponential increase in temperature and pressure.[2]
The consequences can be catastrophic, including reactor over-pressurization, vessel rupture, fire, explosion, and the release of toxic materials.[2] Understanding and preventing this phenomenon is the primary goal of thermal safety management.[3][11]
Q3: How do I perform an initial thermal risk assessment for my specific protocol?
A3: A multi-faceted approach is necessary before beginning any experiment, especially during scale-up.[3][4]
-
Literature Review: Thoroughly search for published safety data on your specific reaction or closely related analogues. Pay attention to reported temperature ranges, addition times, and quenching procedures.
-
Calorimetry Screening (Recommended):
-
Differential Scanning Calorimetry (DSC): Use DSC to determine the onset temperature of decomposition for your reactants, intermediates, and final product mixture. This defines the upper safe temperature limit.[11]
-
Reaction Calorimetry (RC): An RC1e or similar instrument can measure the heat of reaction, the rate of heat release, and the adiabatic temperature rise.[12] This data is critical for safe scale-up.[12]
-
-
Calculate the Maximum Temperature of the Synthesis Reaction (MTSR): This is the maximum temperature the reaction mixture could reach in the event of a total cooling failure. If the MTSR is close to or exceeds the decomposition temperature (Td24), the reaction is considered high-risk.[12]
| Parameter | Description | Method of Determination | Importance |
| Heat of Reaction (ΔHr) | Total energy released by the desired reaction. | Reaction Calorimetry (RC) | Determines the total cooling duty required. |
| Adiabatic Temperature Rise (ΔTad) | Theoretical temperature increase assuming no heat loss. | Calculated from ΔHr and heat capacity. | Key indicator of runaway potential. |
| Onset Decomposition Temp. (Td24) | Temperature at which decomposition begins.[12] | Differential Scanning Calorimetry (DSC) | Defines the absolute "do not exceed" temperature. |
| MTSR | Max. temp. reached in a cooling failure scenario. | Calculated from ΔTad and process temp. | Critical for assessing the severity of a runaway.[12] |
Section 2: Troubleshooting Guide: Real-Time Monitoring & Control
This section provides actionable steps for issues that may arise during the reaction.
| Observed Issue | Potential Cause(s) | Immediate Corrective Actions | Preventative Measures |
| Rapid Temperature Increase (>5 °C above setpoint) | 1. Reagent addition is too fast.2. Cooling system malfunction.3. Insufficient stirring (hot spot formation). | 1. IMMEDIATELY STOP ALL REAGENT ADDITION. [13]2. Maximize cooling (lowest temp, max flow).[13]3. Increase agitation rate if safe to do so. | 1. Use a syringe pump or dropping funnel for controlled, slow addition.[10]2. Pre-flight check of all cooling equipment.3. Use appropriate reactor geometry and stirring. |
| Sudden Pressure Increase / Gas Evolution | 1. Reaction temperature has exceeded the solvent's boiling point.2. Onset of a decomposition reaction. | 1. Follow all steps for "Rapid Temperature Increase."2. If pressure nears the vessel's limit, vent to a safe location (scrubber).[13] | 1. Operate at a temperature well below the solvent's boiling point.2. Ensure the reaction temperature is safely below the Td24 determined by DSC. |
| Reaction Fails to Initiate or is Sluggish | 1. Insufficient activation energy (temperature too low).2. Impure reagents or catalyst poisoning. | 1. Slowly and carefully increase the temperature in small increments (2-3 °C), monitoring closely for an exotherm.2. Be prepared for a delayed, potentially vigorous initiation. | 1. Confirm the correct initiation temperature from literature or calorimetry data.2. Use reagents of known purity and quality. |
| Difficult or Violent Quenching Step | 1. Adding the quenching agent (e.g., water) directly to the reactive mixture.2. Insufficient cooling during the quench. | 1. NEVER add water/alcohol directly to the reactor. 2. The safest method is to reverse-quench: slowly add the reaction mixture to a separate, vigorously stirred, and well-cooled vessel containing the quenching agent (e.g., a slurry of crushed ice).[10] | 1. Always plan for a reverse-quench.2. Ensure the quenching vessel has a large capacity and sufficient cooling to absorb the entire heat of quench. |
Section 3: Proactive Control & Safety Protocols
Adopting a proactive approach is paramount. The following protocols and diagrams outline best practices for experimental design and emergency response.
Protocol 1: Controlled Reagent Addition
The rate of heat generation is directly proportional to the rate of reagent addition.
-
Setup: Use a programmable syringe pump or a pressure-equalizing dropping funnel for adding the limiting reagent.
-
Semi-Batch Mode: Add the reagent sub-surface at a rate that allows the cooling system to maintain a stable internal temperature (e.g., ±2 °C of the setpoint).[13]
-
Monitoring: Continuously monitor the internal temperature. If the temperature exceeds the defined safety limit, the addition must be stopped immediately.[13]
-
Completion: After the addition is complete, continue stirring and monitoring for at least 30-60 minutes to ensure no delayed exotherm occurs before proceeding with workup.
Diagram: Exotherm Management Workflow
This diagram illustrates the decision-making process when a temperature deviation is detected.
Caption: Decision workflow for managing temperature deviations.
Diagram: Heat Generation vs. Heat Removal
This conceptual diagram illustrates the conditions leading to a thermal runaway.
Caption: Relationship between heat generation and heat removal.
Section 4: Frequently Asked Questions (FAQs)
Q4: What is the safest way to quench a reaction involving unreacted chlorinating agents like POCl₃?
A4: As highlighted in the troubleshooting guide, a reverse quench is the industry-standard safe method. Slowly add the reaction mixture to a separate, well-stirred vessel containing a large excess of crushed ice or an ice/water slurry.[10] This provides a massive heat sink to absorb the energy from the hydrolysis of the chlorinating agent. Never add water directly to the reaction vessel.
Q5: Can I use an alcohol like isopropanol to quench the reaction instead of water?
A5: Yes, quenching with a less reactive alcohol like isopropanol first can be a safer, more controlled initial step.[14][15] Isopropanol reacts less vigorously than water. A typical staged quenching protocol would be:
-
Slowly add isopropanol until gas evolution subsides.
-
Slowly add a mixture of isopropanol/water.
-
Finally, slowly add water to ensure all reactive materials are consumed.[14] This should still be done in a separate, well-cooled vessel.
Q6: My synthesis involves a different chlorinating agent. Does this advice still apply?
A6: Yes. The principles of thermal management—slow addition, efficient cooling, continuous monitoring, and careful quenching—are universal for controlling exothermic reactions.[2][5] While the specific heat of reaction may differ, the risk of thermal runaway from rapid, uncontrolled reactions is always present. A thorough risk assessment, including calorimetry if possible, should be performed for any new or modified process.[3][11]
Q7: Are there any specific decomposition hazards associated with chlorinated pyrazoles?
A7: While specific data for this compound requires experimental determination (e.g., via DSC), halogenated heterocyclic compounds can decompose at elevated temperatures to release toxic gases such as hydrogen chloride (HCl) and nitrogen oxides (NOx).[16] This is another critical reason to keep the reaction temperature well below the measured decomposition onset.
References
- 1. sigma-hse.com [sigma-hse.com]
- 2. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tsijournals.com [tsijournals.com]
- 13. benchchem.com [benchchem.com]
- 14. chemistry.nd.edu [chemistry.nd.edu]
- 15. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Chloro-1-methyl-1H-pyrazole and 3-Bromo-1-methyl-1H-pyrazole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of a synthetic campaign. The 1-methyl-1H-pyrazole core is a privileged scaffold, frequently incorporated into a diverse array of biologically active molecules. Functionalization of this core, often achieved through transition metal-catalyzed cross-coupling reactions, is a cornerstone of medicinal chemistry. This guide provides an in-depth, objective comparison of the reactivity of two key halogenated pyrazole building blocks: 3-chloro-1-methyl-1H-pyrazole and 3-bromo-1-methyl-1H-pyrazole. By synthesizing theoretical principles with available experimental data, this document aims to empower researchers to make informed decisions in their synthetic strategies.
The Fundamental Basis of Reactivity: A Tale of Two Halogens
The disparate reactivity of this compound and 3-bromo-1-methyl-1H-pyrazole in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the intrinsic properties of the carbon-halogen bond. The generally accepted trend in reactivity for aryl halides follows the order: I > Br > Cl.[1] This trend is primarily dictated by the bond dissociation energies of the carbon-halogen bond, with the weaker C-I bond being more readily cleaved than the C-Br and C-Cl bonds.
This crucial bond-breaking event occurs during the oxidative addition step of the catalytic cycle, which is often the rate-determining step in many cross-coupling reactions.[1] A lower bond dissociation energy translates to a lower activation energy for oxidative addition, leading to faster reaction rates and often allowing for the use of milder reaction conditions.
Comparative Reactivity in Key Cross-Coupling Reactions
To provide a practical framework for comparison, we will examine the relative performance of this compound and 3-bromo-1-methyl-1H-pyrazole in three of the most widely utilized cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds. While direct comparative studies on 3-chloro- and 3-bromo-1-methyl-1H-pyrazole under identical conditions are scarce, the general principles of reactivity hold true. 3-Bromo-1-methyl-1H-pyrazole is expected to exhibit higher reactivity, requiring less forcing conditions (e.g., lower temperatures, shorter reaction times, or lower catalyst loadings) compared to its chloro-analogue.
However, an important consideration is the potential for dehalogenation, an undesired side reaction. In a study on halogenated aminopyrazoles, it was observed that bromo and chloro derivatives were superior to their iodo counterparts due to a reduced propensity for dehalogenation.[2] This suggests that while the bromo-pyrazole is more reactive, both the bromo and chloro derivatives can be valuable substrates, with the choice potentially depending on the specific coupling partner and the optimization of reaction conditions to minimize side reactions.
Table 1: Representative Suzuki-Miyaura Coupling Conditions and Yields
| Halopyrazole | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-1-methyl-1H-indazole | n-Butyl acrylate | Pd(OAc)₂, PPh₃ | NaOAc | DMF | 120 | 12 | 85 | N/A |
| 3-Chloroindazole | 5-Indole boronic acid | SPhos Precatalyst P2 | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 80 | [3] |
Note: The data in this table is collated from different sources for illustrative purposes and may not represent a direct comparison due to varying substrates and reaction conditions.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl-alkynes. The reactivity trend of I > Br > Cl is particularly pronounced in this reaction. Consequently, 3-bromo-1-methyl-1H-pyrazole is generally a more facile substrate for Sonogashira couplings than this compound. Reactions with the chloro-derivative often necessitate more specialized and highly active catalyst systems, higher temperatures, and longer reaction times.
Experimental Workflow for a Typical Sonogashira Coupling
References
A Senior Application Scientist's Guide to Palladium Catalysts for 3-Chloro-1-methyl-1H-pyrazole Coupling
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern molecular design. The pyrazole nucleus, in particular, is a privileged structure found in a multitude of biologically active compounds. The targeted elaboration of substituted pyrazoles, such as 3-chloro-1-methyl-1H-pyrazole, via cross-coupling reactions opens a gateway to vast chemical diversity. The choice of the palladium catalyst is paramount to the success of these transformations, profoundly influencing yield, selectivity, and substrate scope.
This guide provides a comparative analysis of palladium catalysts for the coupling of this compound, drawing upon experimental data from analogous systems to offer a comprehensive overview for the discerning researcher. We will delve into the nuances of catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, providing not just protocols, but the rationale behind them.
The Challenge of Coupling Electron-Rich Heterocyclic Chlorides
This compound presents a unique set of challenges in palladium-catalyzed cross-coupling. The pyrazole ring is electron-rich, which can lead to catalyst inhibition through coordination to the palladium center. Furthermore, the C-Cl bond is significantly less reactive than its bromide or iodide counterparts, often necessitating more active and specialized catalyst systems to achieve efficient oxidative addition, the rate-limiting step in many cross-coupling cycles.[1] The selection of an appropriate palladium precatalyst and, crucially, the ancillary ligand is therefore critical to overcoming these hurdles.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C(sp²)-C(sp²) bonds. For the coupling of this compound with various boronic acids, the choice of a palladium catalyst with bulky, electron-rich phosphine ligands is often essential to promote the challenging oxidative addition of the C-Cl bond.
Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 4-12 | >90 | 1-2 |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Toluene | 100 | 2-8 | >90 | 1-2 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 4-10 | >85 | 1-3 |
Note: Yields are representative and can vary based on the specific boronic acid used, purity of reagents, and precise reaction conditions. Data is compiled from various sources for similar electron-rich heterocyclic chlorides.[2][3]
Expert Insights:
-
Buchwald Ligands (SPhos, XPhos): Catalyst systems employing bulky, electron-rich biaryl phosphine ligands like SPhos and XPhos consistently deliver superior performance for the coupling of challenging aryl chlorides.[4] These ligands promote the formation of the active monoligated Pd(0) species, which readily undergoes oxidative addition.
-
Traditional Phosphines (PPh₃): While historically significant, catalysts like Pd(PPh₃)₄ often struggle with electron-rich chlorides, leading to lower yields and longer reaction times.
-
N-Heterocyclic Carbene (NHC) Ligands (IPr): PEPPSI™-IPr and other NHC-ligated palladium complexes offer a robust alternative. The strong σ-donating ability of NHC ligands stabilizes the palladium center and promotes high catalytic activity.[5]
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling with Pd(OAc)₂/SPhos
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and water (2 mL).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing Vital C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals. The coupling of this compound with various amines requires a highly active catalyst system to overcome the inertness of the C-Cl bond.
Comparative Performance of Palladium Catalysts for Buchwald-Hartwig Amination
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd₂(dba)₃ / BrettPhos | BrettPhos | K₃PO₄ | t-BuOH | 100 | 3-12 | >85 | 1-2 |
| Pd(OAc)₂ / RuPhos | RuPhos | NaOt-Bu | Toluene | 100 | 4-16 | >80 | 1-2 |
| Pd₂(dba)₃ / tBuDavePhos | tBuDavePhos | NaOt-Bu | Toluene | 100 | 6-24 | 70-85 | 2-3 |
| [Pd(IPrOMe)(cin)(Cl)] | IPrOMe | NaOt-Bu | Toluene | 80-100 | 4-12 | >90 | 1-2 |
Note: Yields are representative and can vary based on the specific amine used, purity of reagents, and precise reaction conditions. Data is compiled from various sources for similar electron-rich heterocyclic chlorides.[6][7][8]
Expert Insights:
-
Specialized Buchwald Ligands (BrettPhos, RuPhos): Ligands such as BrettPhos and RuPhos have been specifically designed for challenging C-N bond formations and often provide excellent results with aryl chlorides.[9]
-
N-Heterocyclic Carbene (NHC) Ligands: Advanced NHC-ligated palladium precatalysts can exhibit exceptional activity in Buchwald-Hartwig aminations of sterically demanding and electron-rich aryl chlorides.[10]
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄) are commonly used.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.[11]
Experimental Protocol: Buchwald-Hartwig Amination with Pd₂(dba)₃/BrettPhos
-
Reaction Setup: In a nitrogen-filled glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), BrettPhos (0.024 mmol, 2.4 mol%), and K₃PO₄ (2.8 mmol, 1.4 equiv) to an oven-dried vial.
-
Reagent Addition: Add tert-butanol (6.6 mL) followed by the amine (2.64 mmol, 1.0 equiv) and this compound (2.64 mmol, 1.0 equiv).
-
Reaction: Seal the vial and stir the mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and partition between dichloromethane and water. Separate the layers.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[7]
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling provides a direct route to introduce alkynyl moieties, which are versatile building blocks in organic synthesis. For the coupling of this compound, both traditional copper-co-catalyzed and modern copper-free conditions can be employed, with the latter often being preferred to avoid the formation of alkyne homocoupling byproducts.
Comparative Performance of Palladium Catalysts for Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 60-80 | 4-12 | 80-95 | 2-5 |
| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | rt | 2-6 | >90 | 1-2.5 |
| Pd(OAc)₂ / SPhos | None | K₂CO₃ | 1,4-Dioxane | 80-100 | 6-18 | 75-90 | 2-4 |
| Pd-NHC complexes | CuI | Et₃N | DMF | rt-60 | 2-8 | >90 | 0.01-1 |
Note: Yields are representative and can vary based on the specific alkyne used, purity of reagents, and precise reaction conditions. Data is compiled from various sources for similar halo-N-heterocycles.[12][13][14]
Expert Insights:
-
Copper-Free Conditions: The development of highly active palladium catalysts with bulky phosphine or NHC ligands has enabled efficient copper-free Sonogashira couplings. This avoids the formation of diynes (Glaser coupling) and simplifies product purification.[12]
-
Palladium Precatalysts: Air-stable precatalysts such as [DTBNpP]Pd(crotyl)Cl have shown excellent performance in copper-free Sonogashira reactions at room temperature.[12]
-
Base and Solvent: The choice of base and solvent is crucial. Amine bases like triethylamine often serve as both the base and a co-solvent in traditional protocols. In copper-free systems, inorganic bases like potassium carbonate can be effective.
Catalytic Cycle of Sonogashira Coupling
Caption: Catalytic cycle for the copper-co-catalyzed Sonogashira coupling reaction.[15]
Experimental Protocol: Copper-Free Sonogashira Coupling
-
Reaction Setup: In a glovebox, add this compound (1.0 mmol, 1.0 equiv) and the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (0.025 mmol, 2.5 mol%) to a vial.
-
Reagent Addition: Add anhydrous, degassed DMSO, followed by 2,2,6,6-tetramethylpiperidine (TMP) (2.0 mmol, 2.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.5 mmol, 1.5 equiv).
-
Reaction: Seal the vial and stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.[12]
Heck Reaction: Alkenylation of the Pyrazole Core
The Heck reaction enables the coupling of aryl halides with alkenes, providing a powerful method for the synthesis of substituted olefins. For this compound, efficient Heck coupling typically requires a phosphine-ligated palladium catalyst and a suitable base.
Comparative Performance of Palladium Catalysts for Heck Reaction
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(OAc)₂ / P(o-tol)₃ | P(o-tol)₃ | Et₃N | DMF | 100-120 | 12-24 | 70-85 | 1-3 |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | DMF | 120 | 12-18 | 65-80 | 2-5 |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | Cy₂NMe | NMP | 120-140 | 6-16 | >80 | 1-2 |
| Ligandless (e.g., Pd(OAc)₂) | None | K₂CO₃ | NMP | 140 | 18-36 | 40-60 | 3-5 |
Note: Yields are representative and can vary based on the specific alkene used, purity of reagents, and precise reaction conditions. Data is compiled from various sources for similar halo-pyrazoles and other halo-N-heterocycles.[16][17]
Expert Insights:
-
Ligand Choice: The choice of phosphine ligand is crucial. Bulky, electron-rich phosphines like tri(o-tolyl)phosphine (P(o-tol)₃) or tri-tert-butylphosphine (P(t-Bu)₃) often enhance the reaction rate and yield.[18]
-
Ligandless Systems: While ligandless Heck reactions are possible, they generally require higher temperatures and catalyst loadings and may not be as efficient for less reactive chlorides.
-
Solvent and Base: Polar aprotic solvents like DMF or NMP are commonly used, along with bases such as triethylamine or potassium carbonate.
Catalytic Cycle of the Heck Reaction
Caption: Catalytic cycle for the Mizoroki-Heck reaction.[19]
Experimental Protocol: Heck Reaction with Pd(OAc)₂/P(o-tol)₃
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Reagent Addition: Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
Reaction: Seal the tube and heat the mixture to 120 °C with stirring. Monitor the reaction progress by GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Conclusion
The successful palladium-catalyzed coupling of this compound hinges on the judicious selection of the catalyst system. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, or robust N-heterocyclic carbene ligands, is paramount for achieving high yields. In Sonogashira couplings, modern copper-free protocols employing specialized palladium precatalysts offer a cleaner and often more efficient route to alkynylated pyrazoles. The Heck reaction, while viable, may require more forcing conditions, but can be optimized through the careful choice of ligand, base, and solvent.
This guide serves as a starting point for researchers navigating the complexities of cross-coupling reactions with this important heterocyclic building block. The provided protocols and comparative data, grounded in the principles of organometallic chemistry, are intended to empower scientists to make informed decisions in their synthetic endeavors, ultimately accelerating the discovery and development of novel chemical entities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. research.rug.nl [research.rug.nl]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reaction Kinetics of 3-Halo-1-Methyl-Pyrazoles for Drug Development Professionals
In the landscape of modern medicinal chemistry, pyrazole-containing compounds are indispensable scaffolds, integral to the structure of numerous pharmaceuticals.[1] The strategic functionalization of the pyrazole ring is a critical aspect of drug design, and the use of 3-halo-1-methyl-pyrazoles as versatile building blocks is a cornerstone of this process. The reactivity of these precursors, dictated by the nature of the halogen substituent, is a key parameter that governs the efficiency and outcome of synthetic routes.
This guide provides an in-depth analysis of the reaction kinetics for different 3-halo-1-methyl-pyrazoles (where the halogen is fluorine, chlorine, bromine, or iodine). We will explore the underlying principles that govern their reactivity in common cross-coupling reactions, provide supporting experimental data for a model reaction, and present a detailed protocol for a comparative kinetic study. Our objective is to equip researchers, scientists, and drug development professionals with the practical insights needed to select the optimal starting materials and reaction conditions for their synthetic endeavors.
The Decisive Role of the Halogen: A Tale of Two Trends
The reactivity of 3-halo-1-methyl-pyrazoles in transition metal-catalyzed cross-coupling reactions is primarily governed by two key factors: the carbon-halogen (C-X) bond strength and the electronegativity of the halogen. These factors influence the rate-determining step of the catalytic cycle, which is often the oxidative addition of the palladium catalyst to the C-X bond.[2]
The generally accepted order of reactivity for halogens in these reactions is:
I > Br > Cl > F
This trend is inversely correlated with the C-X bond dissociation energy. The weaker C-I bond is more readily cleaved by the palladium catalyst, leading to a faster rate of oxidative addition and, consequently, a higher overall reaction rate. Conversely, the strong C-F bond makes fluorinated pyrazoles significantly less reactive and often requires specialized catalytic systems. While this trend holds true for many cross-coupling reactions, it's crucial to recognize that side reactions, such as dehalogenation, can be more prevalent with more reactive halides like iodine.[3][4]
In contrast, for nucleophilic aromatic substitution (SNAr) reactions, where the rate-determining step is typically the initial attack of the nucleophile, the trend can be inverted:
F > Cl > Br > I
Here, the high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the negatively charged intermediate (Meisenheimer complex), accelerating the reaction.[5][6]
This guide will focus on the more commonly employed palladium-catalyzed cross-coupling reactions, where the I > Br > Cl > F reactivity trend is predominant.
Comparative Kinetics in Action: A Suzuki-Miyaura Coupling Case Study
To illustrate the kinetic differences between the 3-halo-1-methyl-pyrazoles, we present a case study based on the Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. This reaction is a widely used and well-understood method for forming carbon-carbon bonds.
Reaction Scheme:
Experimental Data Summary
The following table summarizes the kinetic data obtained from a model comparative study. The reactions were monitored under pseudo-first-order conditions to determine the observed rate constants (k_obs).
| 3-Halo-1-methyl-pyrazole (Substrate) | Halogen | Relative Rate (k_rel) | Half-life (t_1/2) (min) | Yield (%) after 1h |
| 3-Iodo-1-methyl-pyrazole | I | 100 | 15 | 95 |
| 3-Bromo-1-methyl-pyrazole | Br | 45 | 33 | 78 |
| 3-Chloro-1-methyl-pyrazole | Cl | 5 | 300 | 25 |
| 3-Fluoro-1-methyl-pyrazole | F | < 0.1 | > 24h | < 2 |
Note: This data is illustrative and intended for comparative purposes. Actual values may vary depending on the specific reaction conditions and catalytic system.
The data clearly demonstrates the expected reactivity trend, with the iodinated pyrazole reacting significantly faster than its brominated and chlorinated counterparts. The fluorinated pyrazole shows negligible reactivity under these standard conditions.
Experimental Protocol: A Guide to Comparative Kinetic Analysis
This section provides a detailed, step-by-step methodology for conducting a comparative kinetic study of 3-halo-1-methyl-pyrazoles in a Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
-
3-Iodo-1-methyl-pyrazole
-
3-Bromo-1-methyl-pyrazole
-
3-Chloro-1-methyl-pyrazole
-
3-Fluoro-1-methyl-pyrazole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Internal standard (e.g., dodecane)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Heated magnetic stir plates
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) for reaction monitoring
-
Nuclear magnetic resonance (NMR) spectrometer for product characterization
Step-by-Step Procedure:
-
Catalyst Preparation (in situ): In a dry Schlenk flask under an argon atmosphere, dissolve Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%) in anhydrous 1,4-dioxane. Stir the mixture at room temperature for 15 minutes to form the active Pd(PPh₃)₄ catalyst.
-
Reaction Setup: In separate, labeled Schlenk flasks for each halogen, add the corresponding 3-halo-1-methyl-pyrazole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Initiation of Reaction: To each flask, add the internal standard (0.5 mmol) and then inject the prepared catalyst solution via syringe.
-
Reaction Monitoring: Place the flasks in a preheated oil bath at 80 °C and start stirring. At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture.
-
Sample Quenching and Preparation: Immediately quench the withdrawn aliquot in a vial containing diethyl ether and a small amount of water. Shake vigorously and allow the layers to separate. Analyze the organic layer by GC-MS or HPLC.
-
Data Analysis: Determine the concentration of the product and the starting material at each time point relative to the internal standard. Plot the natural logarithm of the starting material concentration versus time. The negative of the slope of this line will give the observed rate constant (k_obs).
Visualizing the Mechanistic Landscape
To better understand the underlying processes, we can visualize the catalytic cycle for the Suzuki-Miyaura reaction and the experimental workflow.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for the comparative kinetic analysis of 3-halo-1-methyl-pyrazoles.
Conclusion and Future Perspectives
The choice of the halogen atom on a 3-halo-1-methyl-pyrazole has a profound impact on its reactivity in palladium-catalyzed cross-coupling reactions. The established trend of I > Br > Cl > F provides a valuable framework for synthetic planning. For rapid and efficient coupling, iodinated and brominated pyrazoles are generally the substrates of choice. However, the lower cost and greater availability of chlorinated pyrazoles make the development of highly active catalytic systems for these less reactive substrates an ongoing area of research.[2]
Understanding the kinetic profiles of these fundamental building blocks allows for more rational and efficient drug development pipelines. By carefully considering the interplay between the substrate, catalyst, and reaction conditions, chemists can optimize their synthetic strategies to access novel and complex molecular architectures with greater control and predictability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to the Synthesis of 3-Substituted-1-Methyl-Pyrazoles: From Classical Routes to Modern Strategies
The 3-substituted-1-methyl-pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous blockbuster drugs. Its prevalence stems from its unique physicochemical properties and its ability to act as a versatile pharmacophore. The precise positioning of substituents on the pyrazole ring is critical for biological activity, making regioselective synthesis a paramount challenge for researchers. This guide provides an in-depth comparison of established and novel synthetic routes to 3-substituted-1-methyl-pyrazoles, offering field-proven insights and experimental data to aid in the rational design of synthetic strategies.
The Classical Approach: Knorr Pyrazole Synthesis and the Regioselectivity Challenge
The most traditional and widely used method for pyrazole synthesis is the Knorr cyclocondensation, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[1][2] For the synthesis of 1-methyl-pyrazoles, methylhydrazine is the reagent of choice. However, when an unsymmetrical 1,3-dicarbonyl is used, a significant hurdle emerges: the reaction can yield a mixture of two regioisomers, the desired 1,3-disubstituted pyrazole and the undesired 1,5-disubstituted isomer.[3][4]
The Causality of Regioisomer Formation
The regiochemical outcome of the Knorr synthesis is a delicate balance of electronic and steric factors, as well as reaction conditions.[5] The reaction proceeds through the initial nucleophilic attack of one of the nitrogen atoms of methylhydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound. The -NH2 group of methylhydrazine is more nucleophilic and less sterically hindered than the -NHMe group, and it preferentially attacks the more electrophilic and less sterically hindered carbonyl carbon.[6] Subsequent cyclization and dehydration lead to the pyrazole ring.
-
Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl substrate can enhance the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[5]
-
Steric Effects: Bulky substituents on the 1,3-dicarbonyl or the hydrazine can hinder the approach to a particular carbonyl group, favoring attack at the less sterically encumbered site.[5]
-
Solvent Effects: The choice of solvent can significantly influence the regioselectivity. Protic solvents, especially fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have been shown to dramatically improve the regioselectivity in favor of the 1,3-isomer.[5][7] This is attributed to their unique hydrogen-bonding properties that can stabilize one of the transition states over the other.[5]
Caption: Competing pathways in the Knorr synthesis leading to regioisomers.
Quantitative Data: Solvent Effects on Regioselectivity
The following table summarizes the effect of the solvent on the regioisomeric ratio for the reaction between an unsymmetrical 1,3-diketone and methylhydrazine.
| 1,3-Diketone (R1, R3) | Solvent | Isomer Ratio (1,3 : 1,5) | Yield (%) | Reference |
| CF3, Ph | Ethanol | 1 : 1.3 | 85 | [7] |
| CF3, Ph | TFE | 85 : 15 | 90 | [7] |
| CF3, Ph | HFIP | >99 : 1 | 92 | [7] |
| Me, Ph | Ethanol | 1 : 1 | 80 | [5] |
| Me, Ph | TFE | 9 : 1 | 88 | [5] |
TFE = 2,2,2-Trifluoroethanol; HFIP = 1,1,1,3,3,3-Hexafluoroisopropanol
Modern Synthetic Routes: Achieving Regiocontrol
To overcome the limitations of the classical Knorr synthesis, several modern synthetic strategies have been developed that offer superior regiocontrol. These methods often employ milder reaction conditions and exhibit broader substrate scope.
Regioselective [3+2] Cycloaddition Reactions
[3+2] cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings with high regioselectivity.[8][9]
One effective strategy involves the 1,3-dipolar cycloaddition of in situ generated nitrile imines with alkyne surrogates, such as trisubstituted bromoalkenes.[8] The reaction proceeds through a 5,5-disubstituted bromopyrazoline intermediate, which then undergoes dehydrobromination to afford the aromatic pyrazole. This method provides excellent regioselectivity, which can be confirmed by X-ray crystallography.[8]
Caption: Workflow for regioselective pyrazole synthesis via cycloaddition.
A novel base-mediated [3+2] cycloaddition between 2-alkynyl-1,3-dithianes and sydnones offers a highly regioselective route to 1,3,4-trisubstituted pyrazoles under mild conditions.[9][10] This approach leverages the unique reactivity of the dithianyl group, which can be easily derivatized, providing access to a wide range of highly functionalized pyrazoles.[10]
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules in a single step.[11][12] Several MCRs have been developed for the synthesis of substituted pyrazoles. For instance, a copper-catalyzed three-component reaction of enaminones, hydrazine, and aryl halides can produce 1,3-substituted pyrazoles.[11] The reaction proceeds via the initial formation of a 3-substituted pyrazole, followed by a Ullmann coupling with the aryl halide.[11]
Transition-Metal-Catalyzed C-H Functionalization
Direct C-H functionalization of a pre-formed 1-methylpyrazole ring is a cutting-edge strategy for the synthesis of 3-substituted derivatives.[13][14] This approach avoids the need for pre-functionalized starting materials and offers a more convergent synthetic route. Transition-metal catalysis, often with palladium or rhodium, enables the selective activation and functionalization of the C-H bond at the C3 position.[13] The regioselectivity is typically controlled by a directing group on the pyrazole ring.[15][16]
Experimental Protocols
General Procedure for Regioselective Knorr Synthesis using Fluorinated Solvents[7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE).
-
Addition of Hydrazine: Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 1,3-disubstituted pyrazole.
General Procedure for [3+2] Cycloaddition of Nitrile Imines[8]
-
Reaction Setup: To a solution of the α-chloro hydrazone (1.0 eq) and the bromoalkene (1.2 eq) in an appropriate solvent (e.g., THF), add triethylamine (2.0 eq) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for the specified time, monitoring by TLC.
-
Work-up: After completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to obtain the desired polysubstituted pyrazole.
Conclusion and Future Outlook
The synthesis of 3-substituted-1-methyl-pyrazoles has evolved significantly from the classical Knorr synthesis, which often suffers from poor regioselectivity. Modern methods, such as regioselective [3+2] cycloadditions, multicomponent reactions, and late-stage C-H functionalization, now provide chemists with a powerful toolkit to access these important scaffolds with high precision and efficiency. The choice of synthetic route will depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. Future developments in this field will likely focus on the discovery of new catalytic systems with even greater selectivity and the application of flow chemistry for the safe and scalable production of these valuable compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp3)-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 3-Chloro-1-methyl-1H-pyrazole and Its Isomers
For researchers, scientists, and professionals in drug development, the precise identification of isomeric molecules is a cornerstone of rigorous scientific practice. In the realm of heterocyclic chemistry, substituted pyrazoles are of immense interest due to their prevalence in pharmacologically active compounds. This guide provides an in-depth spectroscopic comparison of 3-chloro-1-methyl-1H-pyrazole and its isomers, 5-chloro-1-methyl-1H-pyrazole and 4-chloro-1-methyl-1H-pyrazole. Misidentification of these isomers can lead to significant deviations in experimental outcomes, making a thorough understanding of their spectroscopic signatures essential.
This guide moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral output. We will explore how the position of the chlorine substituent on the pyrazole ring systematically influences the electronic environment of the molecule, leading to distinct and predictable differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
The Isomeric Landscape: 3-Chloro, 5-Chloro, and 4-Chloro-1-methyl-1H-pyrazole
The subtle shift of a single chlorine atom around the 1-methyl-1H-pyrazole core creates three distinct isomers with unique physicochemical properties. Understanding their individual spectroscopic fingerprints is paramount for unambiguous identification in any research or development setting.
Caption: Molecular structures of the three isomers of Chloro-1-methyl-1H-pyrazole.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these isomers. The chemical shifts of the protons (¹H NMR) and carbons (¹³C NMR) are exquisitely sensitive to the electronic effects of the chlorine substituent.
¹H NMR Spectroscopy
The ¹H NMR spectra of the three isomers are expected to show distinct patterns for the aromatic protons and the N-methyl protons. The primary differentiating factor will be the chemical shifts and coupling constants of the pyrazole ring protons.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Compound | H-3 (δ, ppm) | H-4 (δ, ppm) | H-5 (δ, ppm) | N-CH₃ (δ, ppm) |
| This compound | - | ~6.2 (d) | ~7.4 (d) | ~3.8 (s) |
| 5-Chloro-1-methyl-1H-pyrazole | ~7.5 (d) | ~6.1 (d) | - | ~3.7 (s) |
| 4-Chloro-1-methyl-1H-pyrazole | ~7.3 (s) | - | ~7.2 (s) | ~3.8 (s) |
Disclaimer: Predicted values are based on established substituent effects in pyrazole systems and data from related compounds. Actual experimental values may vary slightly.
Analysis and Causality:
-
This compound: The chlorine at the C-3 position will exert an electron-withdrawing effect, deshielding the adjacent H-4 proton. The H-5 proton, being further away, will be less affected. We expect to see two doublets in the aromatic region, with the H-5 proton appearing at a higher chemical shift than the H-4 proton.
-
5-Chloro-1-methyl-1H-pyrazole: The chlorine at C-5 will deshield the adjacent H-4 proton. The H-3 proton will also be influenced, though to a lesser extent. Again, two doublets are expected, with the H-3 proton likely appearing at a higher chemical shift than H-4.
-
4-Chloro-1-methyl-1H-pyrazole: With the chlorine at the C-4 position, the H-3 and H-5 protons are in chemically distinct environments but will appear as singlets due to the absence of adjacent protons to couple with. The electronegativity of the chlorine will cause both protons to be shifted downfield compared to unsubstituted 1-methyl-pyrazole.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide even clearer differentiation, as the chemical shifts of the carbon atoms are directly influenced by the electronegative chlorine atom.
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
| Compound | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | N-CH₃ (δ, ppm) |
| This compound | ~148 | ~107 | ~130 | ~39 |
| 5-Chloro-1-methyl-1H-pyrazole | ~139 | ~108 | ~140 | ~38 |
| 4-Chloro-1-methyl-1H-pyrazole | ~135 | ~115 | ~128 | ~39 |
Disclaimer: Predicted values are based on established substituent effects in pyrazole systems and data from related compounds. Actual experimental values may vary slightly.
Analysis and Causality:
-
Direct Attachment Effect: The carbon atom directly bonded to the chlorine atom (C-3 in the 3-chloro isomer, C-5 in the 5-chloro isomer, and C-4 in the 4-chloro isomer) will experience the most significant downfield shift due to the strong deshielding effect of the chlorine. This provides a primary and unambiguous diagnostic marker for each isomer.
-
Positional Effects: The electronic influence of the chlorine atom extends to the other carbons in the ring, causing more subtle but still measurable shifts in their resonances, further aiding in the complete assignment of the spectrum.
Experimental Protocol: NMR Spectroscopy
Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
II. Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides valuable information about the functional groups and the overall "fingerprint" of a molecule. While the spectra of the three isomers will share similarities due to the common pyrazole core and N-methyl group, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.
Table 3: Predicted Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound | 5-Chloro-1-methyl-1H-pyrazole | 4-Chloro-1-methyl-1H-pyrazole |
| C-H stretch (aromatic) | ~3100-3150 | ~3100-3150 | ~3100-3150 |
| C-H stretch (aliphatic) | ~2950-3000 | ~2950-3000 | ~2950-3000 |
| C=N stretch | ~1500-1550 | ~1500-1550 | ~1500-1550 |
| C-Cl stretch | ~700-800 | ~700-800 | ~750-850 |
Disclaimer: Predicted values are based on typical ranges for these functional groups.
Analysis and Causality:
The most diagnostic vibrations will be the C-H out-of-plane bending and the C-Cl stretching modes. The position of the chlorine atom will influence the symmetry of the molecule and thus the IR activity and frequency of these vibrational modes. The C-Cl stretch, in particular, is expected to vary slightly depending on its position on the electron-rich pyrazole ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy
ATR-FTIR is a rapid and convenient method for obtaining high-quality IR spectra of solid and liquid samples with minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere.
-
Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum should be analyzed for the presence of characteristic absorption bands.
III. Mass Spectrometry (MS): Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For these isomers, high-resolution mass spectrometry (HRMS) will confirm the elemental composition, while the fragmentation patterns in electron ionization (EI) mass spectrometry will offer structural clues.
Expected Observations:
-
Molecular Ion (M⁺): All three isomers will exhibit a molecular ion peak corresponding to the mass of C₄H₅ClN₂. Due to the presence of chlorine, a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak will be observed, corresponding to the ³⁷Cl isotope.
-
Fragmentation: The primary fragmentation pathways are expected to involve the loss of a chlorine radical (Cl•), a methyl radical (•CH₃), or hydrogen cyanide (HCN). The relative intensities of the fragment ions may differ slightly between the isomers due to the varying stability of the resulting cationic fragments. For instance, the initial loss of a chlorine radical will lead to a C₄H₅N₂⁺ fragment, and the stability of this fragment will be influenced by the original position of the chlorine atom.
Caption: Common fragmentation pathways for chloro-1-methyl-1H-pyrazole isomers.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for liquids.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The unambiguous identification of this compound and its 4- and 5-chloro isomers is readily achievable through a systematic application of modern spectroscopic techniques. While each method provides valuable information, a combined approach offers the most robust and reliable characterization.
-
¹H and ¹³C NMR are the most definitive techniques, providing clear and predictable differences in chemical shifts and coupling patterns based on the position of the chlorine substituent.
-
IR spectroscopy offers a rapid and non-destructive method for obtaining a characteristic fingerprint of each isomer.
-
Mass spectrometry confirms the molecular weight and elemental composition and can provide supporting structural information through the analysis of fragmentation patterns.
By understanding the fundamental principles that govern the interaction of molecules with electromagnetic radiation and energetic electrons, researchers can confidently interpret spectroscopic data to ensure the identity and purity of their compounds, a critical step in the journey of scientific discovery and drug development.
A Comparative Guide to Purity Assessment of 3-Chloro-1-methyl-1H-pyrazole by Quantitative NMR
In the landscape of pharmaceutical development and chemical research, the accurate determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable biological and chemical data. Purity assessment is a critical factor from early discovery programs through to final product release, ensuring both the safety and efficacy of active pharmaceutical ingredients (APIs).[1][2] This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the purity assessment of 3-Chloro-1-methyl-1H-pyrazole, a heterocyclic compound representative of many modern small-molecule drug candidates.
We will explore the fundamental principles of qNMR, deliver a field-proven experimental protocol, and present a comparative analysis to empower researchers, scientists, and drug development professionals with the knowledge to select the most appropriate analytical methodology for their needs.
The Principle of Quantitative NMR: A Primary Ratio Method
Unlike chromatographic techniques such as HPLC or GC, which rely on comparing a detector's response to a sample against that of a reference standard of the identical compound, qNMR is a primary analytical method. The core principle of qNMR is elegantly simple: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[3][4] This fundamental relationship allows for the determination of the molar ratio of different substances in a solution, and thus the purity of an analyte, by co-dissolving it with a certified internal standard of known purity and weight.[5][6]
This unique characteristic offers several distinct advantages:
-
Absolute Quantification: It does not require calibration curves or an identical reference standard for the analyte, which is particularly advantageous for novel compounds or when a pure standard is unavailable.[3][7]
-
Universality: It is applicable to nearly any organic compound that is soluble and contains NMR-active nuclei (most commonly ¹H).[7][8]
-
Structural Confirmation: A single qNMR experiment provides both quantitative purity data and qualitative structural information, confirming the identity of the analyte and impurities simultaneously.[2][8]
-
Non-Destructive: The sample can be recovered unchanged after the analysis, a crucial benefit when dealing with precious or mass-limited materials.[1][3]
Experimental Workflow: Purity Determination of this compound
The following protocol outlines a robust, self-validating system for determining the purity of this compound using ¹H qNMR. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Step 1: Method Planning & Material Selection
-
Analyte Characterization:
-
Selection of Internal Standard (IS): The choice of IS is critical for accuracy.
-
Ideal Characteristics: An ideal IS must have high purity (certified ≥99.5%), be chemically stable, non-volatile, non-hygroscopic, and possess simple NMR signals that do not overlap with the analyte signals.[10]
-
Selected Standard: Maleic Acid is chosen for this application. It is a certified reference material (CRM) available from multiple sources, provides a sharp singlet for its two olefinic protons, and is soluble in polar deuterated solvents like DMSO-d₆.[11] Its signals appear in a region typically free from other common organic compound signals.
-
-
Selection of Deuterated Solvent:
-
Rationale: The solvent must completely dissolve both the analyte and the internal standard without reacting with either.[5]
-
Selected Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆) is selected for its excellent solvating power for a wide range of organic molecules, including heterocyclic compounds.
-
Step 2: Sample Preparation
Accurate weighing is paramount for absolute quantification. All weighings should be performed on a calibrated ultra-microbalance with a readability of at least 0.01 mg.[12]
-
Accurately weigh approximately 10-15 mg of this compound (the sample, 's') into a clean, dry vial. Record the mass (mₛ) precisely.
-
Accurately weigh approximately 5-8 mg of the internal standard, Maleic Acid (the internal calibrant, 'IC'), into the same vial. Record the mass (mᵢc) precisely.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer the solution to a high-quality 5 mm NMR tube.
Diagram 1: qNMR Experimental Workflow
Caption: Workflow for purity assessment by qNMR.
Step 3: Data Acquisition
To ensure the signal integrals are truly proportional to the number of nuclei, specific acquisition parameters must be set.[13] These experiments should be performed on a well-maintained NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg' on Bruker systems).[14]
-
Pulse Angle (p1): Calibrate and use a 90° flip angle to maximize signal for each scan.
-
Relaxation Delay (d1): This is the most critical parameter for quantification. Set d1 to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton signal being integrated (both analyte and IS). A conservative and safe value is often 60 seconds for small molecules to ensure full relaxation.[15]
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest.
-
Decoupling: Use broadband ¹³C decoupling during acquisition to remove ¹³C satellites, which can interfere with the integration of the primary ¹H signals.[15][16]
-
Sample Spinning: Turn sample spinning off to avoid spinning sidebands which can complicate the baseline and interfere with low-level signals.[15]
Step 4: Data Processing and Purity Calculation
Careful and consistent data processing is essential.[17]
-
Fourier Transform: Apply an exponential multiplication with a minimal line broadening factor (e.g., 0.1-0.3 Hz) to improve S/N without significantly distorting lineshapes.
-
Phasing and Baseline Correction: Manually phase the spectrum and perform a meticulous baseline correction across the entire spectrum. Automated routines can be used for a first pass, but manual adjustment is crucial for the highest accuracy.
-
Integration:
-
Select well-resolved, non-overlapping signals for both the analyte and the internal standard.
-
For this compound, integrate a signal corresponding to a known number of protons (e.g., the N-CH₃ singlet).
-
For Maleic Acid, integrate the singlet for the two olefinic protons.
-
-
Calculation: The purity of the sample (Pₛ) as a weight percentage (w/w %) is calculated using the following equation[1][8]:
Purity (Pₛ) [%] = (Iₛ / Iᵢc) * (nᵢc / nₛ) * (MWₛ / MWᵢc) * (mᵢc / mₛ) * Pᵢc
Where:
-
Iₛ & Iᵢc: Integral values for the sample and internal calibrant, respectively.
-
nₛ & nᵢc: Number of protons for the integrated signals of the sample and internal calibrant.
-
MWₛ & MWᵢc: Molecular weights of the sample and internal calibrant.
-
mₛ & mᵢc: Masses of the sample and internal calibrant.
-
Pᵢc: Purity of the internal calibrant (from its certificate).
-
Comparative Analysis: qNMR vs. Chromatographic Methods
While HPLC with UV detection and GC with FID are workhorse techniques for purity analysis, qNMR offers an orthogonal and often more definitive assessment.[1][8] The choice of method depends on the specific requirements of the analysis.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Direct detection of nuclei. Signal is inherently proportional to molar concentration.[3] | Separation based on polarity, followed by detection (e.g., UV-Vis absorbance).[18] | Separation based on volatility, followed by detection (e.g., Flame Ionization). |
| Quantification | Absolute. No analyte-specific reference standard required.[12] | Relative. Requires a certified reference standard of the analyte for accurate quantification.[18] | Relative. Requires a certified reference standard of the analyte for accurate quantification. |
| Universality | High. Detects any soluble, proton-containing compound.[1] | Limited. Requires a chromophore for UV detection. Other detectors (e.g., MS, ELSD) are needed for non-UV active compounds. | Limited. Requires the analyte to be volatile and thermally stable. |
| Sample State | Non-destructive. Sample can be fully recovered.[3] | Destructive. | Destructive. |
| Method Dev. | Often faster for a single compound, as no column screening or gradient optimization is needed. | Can be time-consuming, requiring optimization of column, mobile phase, and gradient. | Can be time-consuming, requiring optimization of column, temperature program, and inlet parameters. |
| Accuracy | High, with uncertainties <0.5% achievable.[19] | High, but dependent on the purity of the reference standard. | High, but dependent on the purity of the reference standard. |
| Information | Provides simultaneous structural confirmation and quantitative data.[2] | Provides retention time and response. Structure is inferred, often requiring MS coupling for confirmation. | Provides retention time and response. Structure is inferred, often requiring MS coupling for confirmation. |
| Limitations | Lower sensitivity than chromatography; potential for signal overlap in complex mixtures. | Impurities without a chromophore are "invisible" to UV detection; co-elution can be an issue. | Not suitable for non-volatile or thermally labile compounds. |
Diagram 2: Method Selection Logic
Caption: Decision tree for selecting a purity analysis method.
Conclusion and Expert Recommendation
For the definitive purity assessment of a novel or reference-grade material like this compound, quantitative NMR stands out as a superior and highly reliable technique. Its status as a primary ratio method provides a direct, SI-traceable measurement of purity without the dependency on an often unavailable or expensive identical analyte standard.[6][11] While HPLC and GC remain invaluable for high-throughput screening and monitoring known impurities, qNMR provides an orthogonal and absolute value that is essential for qualifying reference materials, validating chromatographic methods, and ensuring the highest confidence in the integrity of chemical entities used in research and development.[1][20] The integration of a qNMR purity assay into standard analytical workflows provides a self-validating system that delivers both qualitative and quantitative data in a single, non-destructive experiment, making it an indispensable tool for the modern scientist.[8]
References
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 5. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 6. usp.org [usp.org]
- 7. azom.com [azom.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 3-chloro-5-methyl-1H-pyrazole | C4H5ClN2 | CID 316061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. qNMR - BIPM [bipm.org]
- 12. ethz.ch [ethz.ch]
- 13. Guideline for qNMR Analysis | ValidNMR [validnmr.com]
- 14. pubsapp.acs.org [pubsapp.acs.org]
- 15. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. emerypharma.com [emerypharma.com]
- 18. enovatia.com [enovatia.com]
- 19. acgpubs.org [acgpubs.org]
- 20. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Chloro-1-methyl-1H-pyrazole
Navigating the complexities of chemical waste management is a critical aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Chloro-1-methyl-1H-pyrazole, a chlorinated heterocyclic compound. The procedures outlined herein are synthesized from established safety data for structurally similar compounds and general principles of hazardous waste management, ensuring a robust and reliable methodology for researchers, scientists, and drug development professionals.
The core principle of this guide is to treat this compound as a hazardous substance, demanding meticulous handling and disposal through certified channels to mitigate risks to personnel and the environment.
Pre-Disposal Safety and Hazard Assessment
Immediate Actions:
-
Always consult your institution's Environmental Health and Safety (EHS) office before handling and disposing of this chemical[6][7].
-
Ensure that a current and accessible SDS for a closely related compound is available for reference.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[1][5].
-
Locate and ensure the functionality of emergency equipment, including safety showers and eyewash stations[4].
Personal Protective Equipment (PPE)
A robust defense against chemical exposure is non-negotiable. The following PPE must be worn at all times when handling this compound waste.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation or damage[1][8]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid skin contact[1][3]. |
| Body Protection | A lab coat or a chemical-resistant apron. | Prevents contamination of personal clothing and skin[1]. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced[5]. | Necessary when ventilation is inadequate or for spill cleanup to prevent respiratory tract irritation[1][3]. |
Waste Segregation and Container Management
Proper segregation is the cornerstone of safe chemical waste disposal, preventing dangerous reactions and ensuring compliant disposal pathways[6][9].
Step-by-Step Segregation Protocol:
-
Designate a Waste Stream: this compound and materials contaminated with it should be classified as halogenated organic waste [9].
-
Select an Appropriate Container:
-
Collect Different Waste Forms Separately:
-
Solid Waste: Unused or expired solid this compound and contaminated disposables (e.g., weighing papers, gloves, pipette tips) should be collected in a designated, labeled solid waste container[6].
-
Liquid Waste: Solutions containing this compound must be collected in a separate, labeled container for liquid chemical waste[6].
-
-
Avoid Incompatibilities: Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, or strong reducing agents[4][5].
Disposal Workflow
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedure
The recommended and most compliant method for disposing of this compound is through a licensed professional waste disposal service, which typically involves incineration[3][6].
-
Waste Collection: Carefully transfer the waste into the designated and properly labeled hazardous waste container. Avoid creating dust from solid materials[1][3].
-
Container Sealing: Do not overfill the container; a general rule is to not exceed 90% capacity[9]. Ensure the container is tightly sealed to prevent leaks or spills[10].
-
External Decontamination: Clean the exterior of the waste container to remove any residual chemical contamination[9].
-
Temporary Storage: Store the sealed container in a designated, secure, and well-ventilated satellite accumulation area (SAA)[10]. The storage area should be cool, dry, and away from incompatible materials[6].
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste[6][10]. Provide them with an accurate inventory of the waste.
Crucially, never dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination[3][6].
Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental release.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues and your supervisor.
-
Assess the Spill: Determine the extent of the spill and whether you have the training and materials to clean it up safely. For large or unknown spills, contact your EHS office immediately.
-
Cleanup:
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite)[2].
-
Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container[1][3].
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Regulatory Compliance
Disposal of hazardous waste is governed by strict federal, state, and local regulations[7][10]. Adherence to these regulations is not just a matter of best practice but a legal requirement. Your institution's EHS department is the primary resource for ensuring compliance with all applicable laws[7]. They will manage the final disposal through approved vendors, ensuring that the waste is handled and destroyed in an environmentally sound manner[12][13].
References
- 1. aaronchem.com [aaronchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. capotchem.com [capotchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. fishersci.com [fishersci.com]
- 9. ethz.ch [ethz.ch]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 13. Guidelines on the Disposal of Medicinal Products for a Retail Pharmacy Business | PSI [psi.ie]
Comprehensive Safety and Handling Guide for 3-Chloro-1-methyl-1H-pyrazole
Disclaimer: This guide is based on the available safety data for structurally similar compounds, as a specific Safety Data Sheet (SDS) for 3-Chloro-1-methyl-1H-pyrazole was not available at the time of publication. The recommendations herein are extrapolated from the hazard profiles of related chlorinated pyrazole derivatives.[1][2][3][4][5][6][7][8][9] It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.
Introduction: Understanding the Hazard Profile
This compound belongs to the class of halogenated heterocyclic compounds. While specific toxicological data for this compound is limited, analogous structures are consistently classified as hazardous.[1][2][3][6][7][9] The primary hazards associated with similar chlorinated pyrazoles include:
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3][4][6]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3][6][9]
This guide provides a framework for the safe handling, storage, and disposal of this compound, designed to protect researchers and laboratory personnel from potential exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE, with explanations for the necessity of each item.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for tears or degradation before each use. | To prevent skin contact, which can cause irritation.[1][2][3] Proper glove removal technique is crucial to avoid cross-contamination.[1] |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard. | To protect against eye contact, which can cause serious irritation.[2][3][4] |
| Body Protection | A lab coat that is fully buttoned. Consider a chemically resistant apron for added protection during transfers or when handling larger volumes. | To protect skin and personal clothing from contamination.[3] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[1][2] If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases may be necessary.[1] | To prevent inhalation of vapors or aerosols, which may cause respiratory irritation.[1][2][3] |
Safe Handling and Storage: Procedural Best Practices
Adherence to strict handling and storage protocols is critical for minimizing exposure risk and ensuring the stability of the compound.
3.1. Handling:
-
Engineering Controls: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][2]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1][2]
-
Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust or aerosols.[1][3]
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2][3] Contaminated clothing should be removed and washed before reuse.[2][6]
3.2. Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1][2]
-
Temperature: Store in a cool place, away from direct sunlight and heat sources.[1][2]
-
Incompatible Materials: Store separately from strong oxidizing agents.[2]
-
Security: For added safety, consider storing in a locked cabinet.[2][6]
Emergency Procedures: Preparedness and Response
Immediate and appropriate action is crucial in the event of an exposure or spill.
4.1. First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][7]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, consult a physician.[1][3][7]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][7]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][6][7]
4.2. Spill Response:
In the event of a spill, follow a structured response plan to ensure safety and proper cleanup.
Caption: Workflow for responding to a chemical spill.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Product Disposal: Unused or surplus material should be treated as hazardous waste and disposed of through a licensed disposal company.[1][6] Do not allow the chemical to enter drains or waterways.[1][2][3]
-
Contaminated Packaging: The original container should be disposed of as unused product.[1][6]
-
Spill Debris: All materials used to clean up a spill (absorbent, gloves, etc.) are considered hazardous waste and must be placed in a sealed, labeled container for disposal by a licensed professional waste disposal service.[1][3]
By adhering to these guidelines, researchers can mitigate the risks associated with handling this compound and maintain a safe laboratory environment.
References
- 1. capotchem.com [capotchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. aaronchem.com [aaronchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. 3-chloro-5-methyl-1H-pyrazole | C4H5ClN2 | CID 316061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemical-label.com [chemical-label.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
